Elemicin

Catalog No.
S573772
CAS No.
487-11-6
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elemicin

CAS Number

487-11-6

Product Name

Elemicin

IUPAC Name

1,2,3-trimethoxy-5-prop-2-enylbenzene

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3

InChI Key

BPLQKQKXWHCZSS-UHFFFAOYSA-N

SMILES

Array

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

1,2,3-Trimethoxy-5-(2-propen-1-yl)-benzene; 5-Allyl-1,2,3-trimethoxybenzene; 1-(3,4,5-Trimethoxyphenyl)-2-propene

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC=C

The exact mass of the compound Elemicin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16704. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of olefinic compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

The Phenylpropanoid Pathway to Elemicin

Author: Smolecule Technical Support Team. Date: February 2026

Elemicin is synthesized via the phenylpropanoid pathway. The visual below maps the hypothesized route from primary metabolism to final product, with enzyme catalysis at each step.

elemicin_biosynthesis Hypothetical Biosynthetic Pathway of this compound Erythrose-4-P (E4P) Erythrose-4-P (E4P) Shikimic Acid Shikimic Acid Erythrose-4-P (E4P)->Shikimic Acid Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP)->Shikimic Acid Phenylalanine Phenylalanine Shikimic Acid->Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3'H Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid COMT 5-Hydroxyferulic Acid 5-Hydroxyferulic Acid Ferulic Acid->5-Hydroxyferulic Acid F5H Coniferaldehyde Coniferaldehyde Ferulic Acid->Coniferaldehyde Sinapic Acid Sinapic Acid 5-Hydroxyferulic Acid->Sinapic Acid COMT Sinapaldehyde Sinapaldehyde Sinapic Acid->Sinapaldehyde This compound This compound Coniferaldehyde->this compound SDR/OMT Sinapaldehyde->this compound SDR/OMT

Hypothetical biosynthetic pathway of this compound from primary metabolites. Enzyme abbreviations are explained in the text below.

This pathway begins with precursors from central carbon metabolism and proceeds through key aromatic amino acids [1]. The following table details the hypothesized key enzymes involved in the later stages of this compound formation [1].

Enzyme Class Proposed Role in this compound Biosynthesis
Phenylalanine Ammonia-Lyase (PAL) Initiates phenylpropanoid pathway; deaminates phenylalanine to cinnamic acid.
Cinnamate 4-Hydroxylase (C4H) Hydroxylates cinnamic acid to form p-coumaric acid.
Caffeic Acid O-Methyltransferase (COMT) Key methylation enzyme; catalyzes multiple steps, including the conversion of caffeic acid to ferulic acid and 5-hydroxyferulic acid to sinapic acid.
Ferulate 5-Hydroxylase (F5H) Hydroxylates ferulic acid at the 5-position to form 5-hydroxyferulic acid.

| O-Methyltransferases (OMTs) & Short-Chain Dehydrogenases/Reductases (SDRs) | Final steps: OMTs add methyl groups, and SDRs reduce the propenoic acid side chain to a propenyl group (as in this compound). |

Research Techniques for Pathway Elucidation

The hypothetical pathway is derived through comparative analysis. The following experimental approaches are critical for confirming and characterizing this biosynthetic route.

Technique Application in Pathway Analysis
Multi-Omics Integration Correlates gene expression (transcriptomics) with metabolite abundance (metabolomics) in different tissues or under various conditions to identify candidate genes [2].
Comparative Genomics Identifies conserved genes and biosynthetic gene clusters (BGCs) across species that produce this compound or related phenylpropanoids [2].
Enzyme Functional Characterization Involves heterologous expression of candidate genes in microbes (e.g., E. coli, S. cerevisiae) or plant systems to test their activity on predicted substrates [3] [4].
Metabolic Modeling Uses genomic data to build mathematical models of metabolism, predicting flux distributions and potential bottlenecks in the pathway [5].

This compound Occurrence and Bioactivity Context

This compound is not an end-point metabolite but part of a complex network. The table below summarizes quantitative occurrence data and a key bioactivity finding.

Aspect Quantitative Data Context / Significance
Concentration in *Piper rivinoides* 34.62 ± 0.05% (major component of leaf EO) [6] Highlights a potent natural source for isolation and study.
Antifungal Activity (this compound alone) IC50 of 256 μg/mL (C. albicans) [6] Demonstrates direct, moderate bioactivity.
Synergy with Fluconazole 128 μg/mL this compound + FLC reduced FLC MIC from 512 μg/mL to 16-32 μg/mL (C. tropicalis) [6] Suggests a promising role in combinational therapy to overcome resistance.

Research Implications and Future Directions

For drug development, understanding this compound's biosynthesis and activity opens several strategic avenues:

  • Metabolic Engineering: The hypothetical pathway provides a blueprint for engineering microbes like E. coli or S. cerevisiae for heterologous this compound production, which can be more scalable and sustainable than plant extraction [3] [4] [7].
  • Toxicology Assessment: Be aware that this compound requires metabolic activation (primarily by CYP1A1/1A2) to reactive intermediates. Its toxicity is linked to the inhibition of stearoyl-CoA desaturase 1 (SCD1) in the liver, a consideration for drug development [8] [9].
  • Biosynthetic Pathway Validation: The core research need is to move from a hypothetical to a confirmed pathway. This requires identifying and characterizing the specific O-Methyltransferases (OMTs) and Short-Chain Dehydrogenases/Reductases (SDRs) responsible for the final steps in forming this compound's distinct 1,2,3-trimethoxy-5-prop-2-enylbenzene structure [1].

References

elemicin metabolism and pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Core Metabolic Pathways of Elemicin

The metabolism of this compound is characterized by a toxification-detoxification balance. The core metabolic pathway, which is crucial for understanding its toxicological profile, is illustrated below.

elemicin_metabolism This compound This compound 1'-Hydroxythis compound 1'-Hydroxythis compound This compound->1'-Hydroxythis compound CYP1A1/ CYP1A2/ CYP3A4 1'-Sulfoxythis compound 1'-Sulfoxythis compound 1'-Hydroxythis compound->1'-Sulfoxythis compound SULT Reactive Metabolite Reactive Metabolite 1'-Sulfoxythis compound->Reactive Metabolite Cellular Toxicity\n(DNA/Protein Adducts) Cellular Toxicity (DNA/Protein Adducts) Reactive Metabolite->Cellular Toxicity\n(DNA/Protein Adducts) Detoxification\n(GSH, Cys, NAC\nConjugation) Detoxification (GSH, Cys, NAC Conjugation) Reactive Metabolite->Detoxification\n(GSH, Cys, NAC\nConjugation) Conjugation

This compound metabolic activation and detoxification pathways, primarily mediated by CYP enzymes.

The table below summarizes the key enzymes and outcomes of this metabolic pathway.

Pathway Key Enzymes Primary Metabolite Toxicological Outcome
1'-Hydroxylation (Metabolic Activation) CYP1A1, CYP1A2, CYP3A4 [1] [2] 1'-Hydroxythis compound Forms the proximate carcinogenic metabolite [2] [3] [4]
Sulfonation (Formation of Ultimate Carcinogen) Sulfotransferases (SULTs) 1'-Sulfoxythis compound [3] [5] Forms the ultimate carcinogenic metabolite; highly reactive and capable of forming DNA adducts [5]
Detoxification Conjugation GST, etc. Conjugates with GSH, Cysteine, N-Acetylcysteine (NAC) [1] Protective pathway; administration of NAC was shown to ameliorate cytotoxicity [1]

Quantitative Toxicokinetics and Pharmacological Effects

The following tables consolidate key quantitative findings from in vivo and in vitro studies.

Table 1: In Vivo Toxicokinetic and Toxicity Parameters

Parameter Findings Model System Source
Serum Concentration (Human Poisoning Case) Peak serum levels: Safrole 72.9 ng/mL, Myristicin 35.0 ng/mL, this compound 93.0 ng/mL. Half-lives ranged from 3.6 to 6.1 hours [6]. Human [6]
Hepatotoxicity Markers Significant increase in ALT, AST, and T-CHO after 13-week administration of 400 mg/kg/day [5]. Rat (F344 gpt delta) [5]
Liver Hypertrophy & Steatosis Observed at doses of 100-400 mg/kg/day for 13 weeks [5] and 200 mg/kg for 28 days [7]. Rat & Mouse [7] [5]
Inhibition of SCD1 Enzyme Metabolic activation leads to inhibition of stearoyl-CoA desaturase 1 (SCD1), disrupting lipid metabolism [2]. Mouse (C57BL/6J) [2]

Table 2: In Vitro Metabolic and Cytotoxicity Parameters

Parameter Findings Experimental System Source
Metabolic Activation (CYP Contribution) Recombinant enzyme screening identified CYP1A1, CYP1A2, and CYP3A4 as the primary enzymes for 1'-hydroxylation [1] [2]. Recombinant Human CYPs / HLMs [1] [2]
Cytotoxicity Amelioration Co-administration of N-Acetylcysteine (NAC) significantly reduced this compound-induced cytotoxicity [1]. HepG2 Cells [1]
Gut Microbiota Role in Toxicity Depletion of gut microbiota with broad-spectrum antibiotics protected against this compound-induced hepatic injury and aberrant lipid metabolism [7]. Mouse Model [7]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the cited literature.

Reaction Phenotyping using Recombinant CYP Enzymes

This protocol identifies the specific CYP enzymes responsible for this compound's metabolic activation [1] [2].

  • Incubation System: Incubate this compound (e.g., 100 µM) with individual recombinant human CYP enzymes (e.g., CYP1A1, 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, 3A4) at 25 pmol each.
  • Buffer & Cofactors: Use Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (10 mM).
  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).
  • Reaction Termination: After a 30-minute incubation, terminate the reaction by adding an equal volume of ice-cold methanol.
  • Analysis: Centrifuge the samples and analyze the supernatant using HPLC or LC-MS to quantify metabolite formation (1'-hydroxythis compound).
Cytotoxicity Assay with N-Acetylcysteine (NAC) Intervention

This assay evaluates the role of metabolic activation in cytotoxicity and the protective effect of antioxidants [1].

  • Cell Line: Use human hepatoma HepG2 cells.
  • Treatment:
    • Expose cells to this compound or its synthesized 1′-hydroxythis compound metabolite.
    • For intervention, co-incubate the compounds with NAC (e.g., 2 mM).
    • For sensitivity enhancement, pre-treat cells with diethyl maleate (DEM) to deplete intracellular glutathione.
  • Endpoint Measurement: Assess cell viability after 24-48 hours using standard assays like MTT or WST-1.
  • Expected Outcome: NAC should significantly ameliorate, while DEM should potentiate, the induced cytotoxicity.
In Vivo Toxicity and Genotoxicity Study (13-Week Model)

This comprehensive protocol assesses general toxicity, genotoxicity, and early carcinogenic effects [5].

  • Animal Model: Use male F344 gpt delta transgenic rats.
  • Dosing: Administer this compound (e.g., 25, 100, and 400 mg/kg body weight/day) via intragastric gavage for 13 weeks.
  • Endpoint Analysis:
    • General Toxicity: Monitor body weight, food consumption, organ weights, and conduct histopathological examination of tissues.
    • Hepatotoxicity: Measure serum biochemistry (ALT, AST, γ-GTP, Total Cholesterol).
    • Genotoxicity: Isolate liver DNA for gpt and Spi⁻ mutation assays.
    • DNA Adducts: Perform DNA adductome analysis using LC-MS/MS.
    • Pre-neoplastic Lesions: Quantify GST-P-positive foci in the liver.

Key Takeaways for Researchers

  • Primary Risk Factor: The metabolic activation of this compound to 1'-hydroxythis compound and its subsequent sulfonation to a reactive sulfate ester is the pivotal event driving its genotoxic and carcinogenic potential [1] [2] [3].
  • Key Metabolic Enzymes: The CYP enzymes 1A1, 1A2, and 3A4 are primarily responsible for the initial bioactivation step, which can be inhibited by chemicals like α-naphthoflavone (CYP1A2 inhibitor) [1] [2].
  • Novel Toxicity Mechanisms: Recent evidence highlights that toxicity is not only due to DNA adduct formation but also involves the inhibition of SCD1 (disrupting lipid metabolism) and modulation of the gut microbiota, which exacerbates hepatic steatosis [7] [2].
  • Experimental Mitigation: The cytotoxicity of this compound and 1'-hydroxythis compound can be significantly reduced by administering N-Acetylcysteine (NAC), providing a potential protective strategy [1].

References

Chemical Identity & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and key physical properties of elemicin.

Property Value
CAS Number 487-11-6 [1] [2] [3]
Molecular Formula C₁₂H₁₆O₃ [1] [4] [3]
Molecular Weight 208.25 g/mol [1]
IUPAC Name 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene [2]
Boiling Point 152 - 156 °C at 17 mm Hg [2]
Estimated LogP 2.298 - 3.03 [2] [3]
Water Solubility 133.2 mg/L at 25 °C (estimate) [2]

Analytical Data & Experimental Protocols

The following tables detail specific methodologies for detecting and quantifying this compound, primarily using chromatographic techniques.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method for Serum Analysis [5] This validated method is used for detecting this compound in human serum, particularly in cases of nutmeg poisoning.

Parameter Specification
Analytical Technique GC-MS/MS (Triple Quadrupole)
Extraction Method MonoSpin extraction kit (a modified QuEChERS method)
Sample Volume 100 µL of human serum
Internal Standard Meconine-d3
Calibration Range 0.5 - 300 ng/mL
Linearity (r²) 0.996 - 0.997
Limit of Detection (LOD) 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Table 2: High-Performance Liquid Chromatography (HPLC) Methods [6] [3] These methods are used for the isolation and analysis of this compound from plant materials or for pharmacokinetic studies.

Parameter Specification (Preparative Isolation) [6] Specification (Analytical) [3]
Objective Isolation & purification from nutmeg kernel Analytical separation
Technique Prep-HPLC RP-HPLC (Newcrom R1 column)
Detection Guidance HPLC fingerprinting N/A
Mobile Phase Not specified in abstract Acetonitrile/Water/Phosphoric Acid (replace with formic acid for MS)
Identification NMR spectroscopy, Mass spectrometry N/A

Workflow for Analysis

The following diagram illustrates the general experimental workflow for the extraction and analysis of this compound from complex biological samples like serum, based on the GC-MS/MS method:

Start Human Serum Sample A Add Internal Standard (Meconine-d3) Start->A B Liquid-Liquid Extraction (MonoSpin Kit) A->B C GC-MS/MS Analysis B->C D Quantification (MRM Mode) C->D End Concentration Result D->End

Workflow for this compound quantification in serum via GC-MS/MS [5]

For the isolation of this compound and other phenolics directly from plant material, the process is more extensive, as shown below:

Start Nutmeg Kernel A Extraction & Fractionation Start->A B HPLC-Guided Fractionation (HPLC Fingerprinting) A->B C Chromatographic Purification (Prep-HPLC) B->C D Structural Elucidation (NMR & Mass Spectrometry) C->D End Pure this compound D->End

Workflow for isolating this compound from nutmeg using HPLC-guided prep [6]

Key Insights for Researchers

  • Bioanalytical Application: The GC-MS/MS method is highly relevant for toxicology and pharmacokinetic studies, providing a sensitive and quantitative measure of this compound in a complex biological matrix [5].
  • Natural Product Isolation: The HPLC-guided isolation protocol is critical for obtaining high-purity this compound for subsequent biological activity testing and drug discovery efforts [6].
  • Psychoactive Compound: The development of these sensitive analytical protocols is driven by this compound's status as a major psychoactive component in nutmeg, with implications for understanding its metabolism, toxicity, and potential therapeutic effects [4] [7] [5].

References

elemicin solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stability Data

The table below consolidates key physical and chemical property data for elemicin from technical sources.

Property Reported Data Conditions / Notes Source
Molecular Formula C₁₂H₁₆O₃ - [1] [2] [3]
Molecular Weight 208.25 g/mol - [1] [3]
Boiling Point 152-156 °C; 246 °C Data varies by source. [3] [2]
Specific Gravity 1.058-1.070 - [2]
Refractive Index 1.529-1.534 - [2]
Property Reported Data Conditions / Notes Source
Solubility in DMSO Soluble Stated as soluble. [1]
Solubility in Ethanol Soluble Stated as soluble. [2]
Solubility in Water Practically insoluble to insoluble - [2]
Solubility in Chloroform Slightly soluble - [3]
Solubility in Ethyl Acetate Slightly soluble - [3]
Property Reported Data Conditions / Notes Source
Storage Temperature -20°C Recommended long-term storage. [1] [3]
Stability ≥ 2 years When stored at -20°C. [1]
Light Sensitivity Light Sensitive Material should be protected from light. [3]
Physical Form Colourless to pale straw coloured viscous liquid; Oil - [2] [3]

Experimental Protocols: Metabolic Activation & Cytotoxicity

A critical aspect of this compound research involves its metabolic activation, which is linked to observed cytotoxicity. The following protocol, based on a study using HepG2 cells, outlines key methodologies [4].

G cluster_1 Enzyme Identification A In Vitro Incubation (this compound + MLMs/HLMs) B Metabolic Activation via CYP Enzymes A->B C Reactive Metabolite (1′-Hydroxythis compound) B->C G Recombinant Human CYP Screening B->G D Conjugation with NAC/Cysteine C->D E Cytotoxicity Assessment (HepG2 Cells) C->E F Data Analysis (UPLC-QTOFMS) D->F E->F H CYP Inhibition Assays H->B

Experimental workflow for this compound metabolic activation and cytotoxicity.

In Vitro Metabolic Activation Study

This experiment identifies the cytochrome P450 (CYP) enzymes responsible for metabolizing this compound into reactive intermediates [4].

  • Key Reagents: this compound, mouse or human liver microsomes (MLMs/HLMs), NADPH regeneration system, CYP-specific chemical inhibitors (e.g., ketoconazole for CYP3A4, α-naphthoflavone for CYP1A1/2), and recombinant human CYP isoforms.
  • Procedure:
    • Prepare incubation mixtures containing liver microsomes (or a specific recombinant CYP), this compound, and an NADPH-generating system in a suitable buffer (e.g., phosphate buffer).
    • Incubate at 37°C for a set duration (e.g., 30-60 minutes).
    • Terminate the reaction by adding a precipitating solvent like acetonitrile.
    • Analyze the metabolites using UPLC-QTOFMS. The formation of the reactive metabolite 1′-hydroxythis compound and its subsequent conjugates with nucleophiles like N-acetylcysteine (NAC) and cysteine can be traced.
  • Analysis: Compare metabolite profiles in the presence and absence of specific CYP inhibitors, or across different recombinant CYP enzymes, to identify the primary contributors to metabolic activation. The study identified CYP1A1, CYP1A2, and CYP3A4 as primarily responsible [4].
Cytotoxicity Assessment in HepG2 Cells

This protocol evaluates the cellular toxicity of this compound and its metabolite, and the potential protective role of antioxidants [4].

  • Cell Line: Human hepatoma cell line (HepG2).
  • Treatment Groups:
    • Control (vehicle only)
    • This compound at various concentrations
    • 1′-hydroxythis compound at various concentrations
    • Pre-treatment with N-acetylcysteine (NAC) followed by this compound or 1′-hydroxythis compound
    • Pre-treatment with diethyl maleate (DEM), a glutathione-depleting agent, followed by this compound or 1′-hydroxythis compound
  • Procedure:
    • Plate HepG2 cells in standard culture medium and allow them to adhere.
    • Pre-treat cells with NAC or DEM if required by the experimental design.
    • Expose the cells to the test compounds for a specified period.
    • Measure cell viability using standard assays (e.g., MTT or WST-1 assay).
  • Expected Outcomes: this compound and 1′-hydroxythis compound will demonstrate concentration-dependent cytotoxicity. NAC administration is expected to significantly reduce toxicity, while DEM pre-treatment (depleting cellular cysteine/GSH) will exacerbate it, confirming the role of metabolic activation and oxidative stress in the toxic mechanism [4].

Critical Handling & Safety Notes

For reliable and safe laboratory work with this compound, please note:

  • Purity: For biological experiments, ensure this compound has a high purity grade (>98% is available and recommended) to avoid confounding results from impurities [1] [4].
  • Storage: Always store this compound in an amber vial at -20°C due to its sensitivity to both light and higher temperatures [1] [3].
  • Toxicity Note: Be aware that this compound is classified as a possible toxicant due to its metabolic activation into reactive species. It is not for human use and requires careful handling in a research setting [1] [4] [5].

References

Comprehensive Analytical Methods for Elemicin Detection: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Elemicin and Its Significance

This compound (3,4,5-trimethoxyallylbenzene) is a natural alkenylbenzene compound found in various herbs and spices, most notably in nutmeg (Myristica fragrans Houtt.), but also in parsley, sassafras, and other aromatic plants [1] [2]. This phenylpropanoid compound has garnered significant research interest due to its diverse biological activities, including potential antimicrobial, antioxidant, and psychoactive properties [1]. However, this compound has also been associated with toxicological concerns, including hepatotoxicity and genotoxic potential through metabolic activation to reactive intermediates such as 1′-hydroxythis compound [1] [3] [2]. The dual nature of this compound as both a potentially beneficial phytochemical and a compound of toxicological concern underscores the critical need for reliable analytical methods for its detection and quantification in various matrices.

The development of robust analytical methods for this compound is essential for several research and application areas, including food safety assessment, phytochemical characterization of herbal products, toxicological studies, and pharmacokinetic investigations. This compound's chemical structure, featuring a benzene ring with three methoxy groups and an allyl chain, contributes to both its chemical behavior and the challenges associated with its analysis [4]. Researchers have developed and optimized various chromatographic and mass spectrometric approaches to address these challenges, enabling sensitive and specific detection of this compound across different concentration ranges and sample types. This document provides comprehensive application notes and detailed protocols for the analysis of this compound, drawing from current scientific literature and methodological advances.

Chemical Properties of this compound

This compound (IUPAC name: 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene) is an aromatic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.258 g/mol [4]. Its chemical structure consists of a benzene ring with three methoxy groups (-OCH₃) at positions 3, 4, and 5, and an allyl group (-CH₂-CH=CH₂) at position 1. This arrangement creates a hydrophobic character, as evidenced by its calculated logP value of 2.46, indicating greater solubility in organic solvents than in water [4].

The compound is classified as an alkenylbenzene, sharing structural similarities with other naturally occurring compounds such as myristicin, safrole, and estragole [1] [3]. This compound is typically obtained from plant sources through steam distillation or solvent extraction methods. In nutmeg, one of its most significant sources, this compound is found in the volatile oil fraction along with other aromatic compounds [5] [6]. Understanding these chemical properties is fundamental to developing appropriate extraction and analysis methods, as this compound's relative hydrophobicity guides solvent selection, while its aromatic nature and functional groups influence its detection characteristics, particularly in UV and mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Instrumentation and Operating Conditions

Gas Chromatography-Mass Spectrometry represents one of the most widely employed techniques for this compound analysis, particularly well-suited for volatile compounds like this compound. The following table summarizes optimized GC-MS conditions for this compound detection based on published methodologies:

Table 1: GC-MS operating conditions for this compound analysis

Parameter Setting 1 Setting 2 Setting 3
Column Type HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) Similar non-polar/low-polarity stationary phase -
Injection Temperature 250°C - -
Carrier Gas Helium - -
Flow Rate 1.0 mL/min - -
Oven Program 40°C (1 min) to 280°C at 5°C/min 40°C to 220°C at 5°C/min 40°C (1 min) to 280°C (1 min) at 5°C/min
Ionization Mode Electron Impact (EI) - -
Ion Source Temperature 230°C - -
Interface Temperature 280°C - -
Detection Mode Selected Ion Monitoring (SIM) or full scan - -

For quantitative analysis, the Selected Ion Monitoring mode is generally preferred for its enhanced sensitivity, while full scan mode provides more comprehensive structural information for qualitative analysis [6]. The mass spectrum of this compound typically shows characteristic fragment ions at m/z 208 (molecular ion), 193, 177, 165, and 151, which can be used for identification and confirmation [6].

Protocol: GC-MS Analysis of this compound in Plant Materials

Materials and Reagents:

  • This compound reference standard (purity ≥98%)
  • HPLC-grade acetone, ethyl acetate, or n-hexane
  • Internal standard solution (eucalyptol recommended)
  • Anhydrous sodium sulfate

Sample Preparation:

  • Reduction of Particle Size: Grind plant material (e.g., nutmeg seeds) to a fine powder using a laboratory mill.
  • Extraction: Accurately weigh 1.0 g of powdered sample into a glass vial. Add 10 mL of appropriate solvent (acetone, ethyl acetate, or n-hexane).
  • Extraction Method: Sonicate for 30 minutes or shake mechanically for 2 hours at room temperature.
  • Drying: Pass the extract through anhydrous sodium sulfate to remove residual water.
  • Concentration: Gently evaporate under nitrogen stream to approximately 1 mL.
  • Internal Standard Addition: Add internal standard solution (eucalyptol) to a final concentration of 10 μg/mL.
  • Filtration: Filter through a 0.22 μm membrane filter prior to GC-MS analysis.

GC-MS Analysis:

  • Set instrument parameters according to Table 1.
  • Inject 1 μL of sample extract using split mode (split ratio 10:1 to 50:1 depending on concentration).
  • For quantitative analysis, use a five-point calibration curve (0.1-100 μg/mL) of this compound standard.
  • Identify this compound by comparison of retention time and mass spectrum with authentic standard.
  • Quantify using peak area ratio of this compound to internal standard.

Method Validation:

  • Linearity: Correlation coefficient (r²) should be ≥0.995
  • Precision: Relative standard deviation (RSD) of replicate injections should be <5%
  • Accuracy: Recovery of spiked samples should be 85-115%
  • Limit of Detection: Typically 0.1-0.5 μg/g depending on matrix [6]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC Separation Conditions

While GC-MS is excellent for volatile compounds, High-Performance Liquid Chromatography provides an alternative approach for this compound analysis, particularly useful for less volatile samples or when coupling with specific detectors. The following protocol details an established HPLC method for this compound separation:

Materials and Reagents:

  • Newcrom R1 HPLC column (or equivalent C18 reverse-phase column)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Phosphoric acid or formic acid

Mobile Phase Preparation:

  • Option A: Acetonitrile/water/phosphoric acid (ratio optimized between 50:50:0.1 to 70:30:0.1, v/v/v)
  • Option B (for MS compatibility): Acetonitrile/water/formic acid (same ratios)

Chromatographic Conditions:

  • Column Temperature: 25-40°C
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at 210-280 nm (maximum absorbance for this compound)
  • Injection Volume: 10-20 μL

The Newcrom R1 column is particularly suitable for this compound separation due to its reverse-phase characteristics with low silanol activity, which provides symmetric peak shapes and good retention [7] [4]. For method development, a gradient elution can be employed, starting with lower acetonitrile concentration (e.g., 50%) and increasing to higher concentration (e.g., 90%) over 10-20 minutes to achieve optimal separation from other compounds in complex matrices.

Protocol: HPLC Analysis of this compound

Sample Preparation:

  • Prepare sample extract as described in the GC-MS protocol (steps 1-5).
  • Reconstitution: Evaporate solvent completely and reconstitute in mobile phase.
  • Filtration: Pass through 0.22 μm syringe filter prior to injection.

HPLC Analysis:

  • Equilibrate the column with initial mobile phase composition for at least 30 minutes.
  • Inject this compound standard solutions to establish retention time and calibration curve.
  • Inject prepared samples and quantify this compound based on peak area using external calibration curve.
  • For identification confirmation, collect fractions and analyze by mass spectrometry if available.

Method Optimization Tips:

  • Adjust acetonitrile/water ratio to achieve retention time of 5-15 minutes
  • Modify acid concentration to improve peak shape
  • Consider using columns with smaller particles (3 μm) for UPLC applications for faster analysis and better resolution [7]

Advanced and Hyphenated Techniques

LC-MS and GC-Q/TOF-MS Methods

For enhanced sensitivity and definitive structural confirmation, hyphenated techniques combining separation power with advanced mass detection offer significant advantages for this compound analysis.

Table 2: Advanced mass spectrometric methods for this compound analysis

Technique Application Key Parameters Advantages
GC-Q/TOF-MS Characterization of volatile compounds in complex matrices [6] Resolution: >25,000; Mass accuracy: <5 ppm; Scan range: m/z 35-500 High resolution and mass accuracy for identification of unknown compounds
UPLC-QTOFMS Metabolomics and toxicology studies [1] Acquire full spectra with high resolution and sensitivity Capability to detect and identify metabolites
GC-MS/MS Quantitative analysis in biological samples [8] MRM transitions: m/z 208→193, 208→177 High sensitivity and selectivity for complex matrices

GC-Q/TOF-MS Protocol:

  • Follow sample preparation as for GC-MS.
  • Set Q/TOF parameters: ion source temperature 230°C, transfer line temperature 280°C.
  • Use mass range m/z 35-500 with acquisition rate of 5 spectra/second.
  • Employ internal mass calibration for high mass accuracy.
  • Use data processing software for elemental composition determination based on exact mass.
Sample Preparation and Extraction Techniques

MonoSpin Extraction for Serum Samples: For analysis of this compound in biological samples such as serum or plasma, a monolithic silica spin column extraction method has been developed [8]:

  • Protein Precipitation: Add 200 μL of serum to 400 μL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 × g for 5 minutes.
  • Extraction: Transfer supernatant to MonoSpin column.
  • Centrifugation: Centrifuge at 500 × g for 2 minutes to pass sample through monolithic silica bed.
  • Elution: Add 100 μL of elution solvent (e.g., acetonitrile:methanol, 80:20) and centrifuge at 500 × g for 1 minute to collect eluate.
  • Concentration: Evaporate under nitrogen stream and reconstitute in appropriate solvent for analysis.

This method has demonstrated excellent extraction efficiency for this compound and related compounds (safrole, myristicin) from human serum, with limits of quantification of 0.5 ng/mL and linear range of 0.5-300 ng/mL [8].

Applications in Research and Analysis

Toxicological and Metabolic Studies

The analytical methods described herein have been crucial in advancing understanding of this compound's toxicological profile and metabolic fate. Recent studies have demonstrated that this compound undergoes metabolic activation primarily via 1′-hydroxylation catalyzed by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A4) to form 1′-hydroxythis compound, which can subsequently be converted to reactive metabolites capable of binding to cellular macromolecules [1]. The following workflow illustrates the metabolic activation and detection strategy:

G A This compound B CYP450 Metabolism (CYP1A1, CYP1A2, CYP3A4) A->B C 1'-Hydroxythis compound B->C D Reactive Metabolites C->D E Conjugates with Cysteine/NAC D->E F Detection via GC-MS/MS or LC-MS E->F

Figure 1: Metabolic activation pathway of this compound and detection strategy

Analytical methods have been employed to study the cytotoxicity of this compound and its metabolites in HepG2 cells, demonstrating that administration of N-acetylcysteine (NAC) could significantly ameliorate the this compound- and 1′-hydroxythis compound-induced cytotoxicity, while depletion of cysteine with diethyl maleate increased cytotoxicity [1]. These findings highlight the importance of glutathione conjugation in detoxification of reactive this compound metabolites.

Quality Control and Phytochemical Analysis

In phytochemical analysis and quality control of herbal products, this compound quantification serves as a marker for authenticity and quality. Research has revealed significant variations in this compound content across different parts of Myristica fragrans:

  • Nutmeg: Contains measurable amounts of this compound along with myristicin and safrole
  • Mace: Shows different concentration ratios of aromatic compounds compared to nutmeg
  • Pericarp and leaves: Contain distinct volatile profiles with varying this compound content [6]

For quality control applications, GC-MS with selected ion monitoring provides the necessary sensitivity and specificity to quantify this compound in complex botanical matrices. The developed methods allow for simultaneous detection of multiple aromatic compounds, enabling comprehensive profiling of nutmeg and other this compound-containing products.

Conclusion

The analytical methods summarized in this document provide researchers with robust tools for detection and quantification of this compound in various matrices. GC-MS remains the workhorse technique for this compound analysis, particularly in volatile oil samples, while HPLC methods offer complementary approaches with different selectivity. Advanced techniques such as GC-Q/TOF-MS and LC-MS/MS provide the sensitivity and specificity required for challenging applications such as metabolite identification and trace analysis in biological samples.

The choice of method should be guided by several factors, including:

  • Required sensitivity and detection limits
  • Sample matrix complexity
  • Available instrumentation
  • Throughput requirements
  • Need for structural information versus routine quantification

As research on this compound continues to evolve, particularly in areas of toxicology and metabolism, further refinement of these analytical methods is anticipated. The protocols provided herein serve as a solid foundation for method development and application in various research settings.

References

Comprehensive Application Notes and Protocols: Extraction and Analysis of Elemicin from Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Elemicin

This compound (3,4,5-trimethoxyallylbenzene) is a naturally occurring phenylpropene compound found in various plant species, particularly in the Myristicaceae family and Piper species. This alkenylbenzene derivative has garnered significant research interest due to its diverse pharmacological properties, including potential antimicrobial, antioxidant, and psychoactive effects. As a constituent of several traditional medicinal plants and food flavorings, understanding efficient extraction methodologies is crucial for both research and potential therapeutic applications. This compound serves as a precursor for mescaline synthesis, further highlighting its importance in pharmaceutical research and development. The compound's structural similarity to other phenylpropenes like myristicin and safrole necessitates precise extraction and purification protocols to obtain high-purity this compound for research applications. [1] [2] [3]

These application notes provide detailed methodologies for extracting, quantifying, and analyzing this compound from natural sources, with specific protocols optimized for various research and development applications. The protocols have been developed considering scalability requirements and regulatory considerations for potential pharmaceutical applications, with emphasis on safety profiles given this compound's documented cytotoxicity and genotoxicity at elevated concentrations. [3]

Natural Sources and Quantitative Composition

This compound is distributed across various plant families, with significant concentration variations based on species, geographical origin, and plant part utilized. Understanding the source-specific distribution is crucial for selecting appropriate raw materials for extraction workflows.

Table 1: Natural Sources of this compound and Typical Concentrations

Source Plant Part Typical this compound Content Additional Major Constituents
Myristica fragrans (Nutmeg) Seed 2.4-10.5% of essential oil Myristicin, safrole, eugenol [1] [4]
Myristica fragrans (Mace) Aril Up to 10.5% of essential oil Myristicin, safrole, eugenol [1]
Canarium luzonicum (Elemi) Oleoresin 2.4% of fresh essential oil Various terpenes [1]
Piper spp. (Pepper) Leaves, Fruits Variable (species-dependent) Piperine, various terpenes [5] [6]
Daucus carota (Wild Carrot) Fruit Detected but not quantified Myristicin, asaricin [3] [7]
Syzygium aromaticum (Clove) Bud Detected but not quantified Eugenol, eugenol acetate [3]

The selection of source material significantly impacts extraction efficiency and final yield. Nutmeg and mace represent the most concentrated sources, with mace typically containing higher proportions of this compound compared to nutmeg seeds. Recent research has identified pepper leaves (Piper spp.) as a promising source, with development of specialized extraction methodologies that optimize this compound recovery through cellular disruption techniques. [5]

Table 2: Quantitative Composition of Nutmeg with Respect to this compound Content

Component Concentration in Nutmeg Notes
This compound 350 mg/100 g Approximately 0.35% by weight [8]
Myristicin 1050 mg/100 g Primary bioactive component [8]
Safrole 200 mg/100 g Regulated compound in many countries [8]
Methylisoeugenol 55 mg/100 g Flavor constituent [8]
Eugenol 25 mg/100 g Clove-like aroma [8]
Fixed Oils 25-40% Mainly triglycerides [1]

Extraction Methods and Performance Comparison

Various extraction techniques have been developed for this compound, ranging from conventional methods to innovative green extraction technologies. The selection of extraction methodology depends on target purity, throughput requirements, and environmental considerations.

Conventional Extraction Methods

Hydrodistillation represents the traditional approach for isolating this compound from plant materials. This method involves co-distillation with water, leveraging the volatile nature of this compound to separate it from non-volatile plant components. The typical yield from nutmeg ranges between 0.91-4.12% for essential oil, with this compound comprising a variable proportion of this output depending on the source material. The process typically requires 4-6 hours and results in this compound as part of a complex mixture of volatile compounds, necessitating further purification for research applications. [6]

Solvent extraction using non-polar organic solvents such as hexane or dichloromethane provides higher overall yields but less selective isolation of this compound. Ethanol has emerged as a preferred solvent due to its favorable safety profile and ability to extract both polar and non-polar compounds. Recent advances have focused on ultrasound-assisted extraction (UAE) with 70% ethanol, which significantly improves extraction efficiency and reduces processing time. Studies on pepper species demonstrate that ethanolic extracts consistently yield higher total phenolic content and enhanced bioactivity compared to essential oils obtained through hydrodistillation. [6]

Green Extraction Technologies

Supercritical fluid extraction (SFE), particularly using CO₂, offers an environmentally friendly alternative for this compound isolation. This method provides superior selectivity by manipulating temperature and pressure parameters to target specific compound classes. SFE eliminates solvent residues in the final product and operates at lower temperatures, preserving thermolabile compounds. The method has demonstrated particular efficacy for nutmeg processing, with yields comparable to or exceeding conventional methods. [4]

Microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) have shown significant improvements in extraction efficiency and sustainability. These techniques enhance mass transfer rates through cellular disruption, reducing solvent consumption and processing time. A recently patented method for this compound extraction from pepper leaves combines freezing pretreatment with ultrasonic-assisted ethanol extraction, achieving high extraction rates through effective damage to cell walls and membranes. [5] [4]

Table 3: Comparison of Extraction Methods for this compound

Extraction Method Conditions Yield Advantages Limitations
Hydrodistillation 4-6 hours, 100°C 0.91-4.12% (essential oil) No solvent residues, simple apparatus Thermal degradation, energy intensive
Ethanol Maceration 24-72 hours, room temperature Varies by source Simple, scalable Long extraction time, non-selective
Ultrasound-Assisted Extraction (UAE) 30-60 min, 40-60°C 12-41% (total extract) Rapid, improved yield Equipment cost, noise pollution
Supercritical Fluid Extraction (SFE) 1-2 hours, 40-70°C, 100-400 bar Comparable to conventional methods Clean process, tunable selectivity High capital investment, pressure requirements
Microwave-Assisted Extraction (MAE) 10-30 min, 60-100°C Higher than conventional Very rapid, energy efficient Non-uniform heating, safety concerns

Detailed Extraction Protocol: Ultrasound-Assisted Ethanol Extraction from Pepper Leaves

This optimized protocol leverages ultrasound-assisted extraction with ethanol solvent for efficient this compound recovery from pepper leaves, with modifications possible for other plant sources.

Materials and Equipment
  • Raw Material: Dried pepper leaves (Piper spp.), powdered to 40-60 mesh particle size
  • Solvents: Food-grade ethanol (70% v/v), analytical grade ethanol (≥99.5%) for purification
  • Equipment: Ultrasonic bath (40 kHz, 500W maximum power), rotary evaporator with vacuum system, analytical balance (±0.0001 g), vacuum filtration apparatus, freezer (-20°C), hot water bath (80°C)
  • Consumables: Whatman No. 1 filter paper, silica gel (60-120 mesh) for column chromatography, TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
  • Sample Pretreatment:

    • Weigh 100 g of dried pepper leaves and comminute using a mechanical grinder to achieve uniform particle size distribution (40-60 mesh).
    • Subject the powdered material to freezing at -20°C for 12 hours to promote cellular structure disruption.
    • Gradually thaw and immerse in hot water (80°C) for 30 minutes with occasional stirring to further degrade cellular membranes.
  • Ultrasound-Assisted Extraction:

    • Transfer the pretreated plant material to an Erlenmeyer flask and add 1000 mL of 70% ethanol (1:10 solid-to-liquid ratio).
    • Place the mixture in an ultrasonic bath maintained at 50°C and extract for 45 minutes at maximum power (40 kHz, 500W).
    • Filter the mixture through Whatman No. 1 filter paper under vacuum, collecting the filtrate.
    • Repeat the extraction twice with fresh solvent (500 mL each) and combine all filtrates.
  • Concentration and Purification:

    • Concentrate the combined filtrates using a rotary evaporator at 60°C under reduced pressure until approximately 10% of the original volume remains.
    • Transfer the concentrate to a separation funnel and partition with n-hexane (3 × 100 mL) to remove non-polar impurities.
    • Collect the ethanol phase and further concentrate to obtain a crude extract.
    • Perform column chromatography over silica gel using a gradient elution of hexane:ethyl acetate (from 9:1 to 7:3 v/v) to isolate this compound.
    • Monitor fractions by TLC (hexane:ethyl acetate 8:2, detection under UV 254 nm) and combine this compound-rich fractions.
    • Evaporate solvent under reduced pressure to obtain purified this compound.
  • Crystallization (Optional):

    • Dissolve the purified this compound in minimal hot ethanol and allow slow cooling to room temperature.
    • Maintain at 4°C for 12 hours to promote crystal formation.
    • Collect crystals by vacuum filtration and wash with cold ethanol.
    • Dry under vacuum for 6 hours to obtain pure this compound as colorless crystals.
Critical Parameters and Optimization
  • Particle Size Control: Optimal particle size of 40-60 mesh maximizes surface area while preventing excessive channeling during extraction.
  • Solvent Selection: 70% ethanol provides optimal balance between extraction efficiency and selectivity for this compound.
  • Ultrasound Parameters: Frequency of 40 kHz and power density of 0.5 W/mL have been optimized for cellular disruption without compound degradation.
  • Temperature Control: Maintaining extraction temperature at 50°C prevents solvent evaporation while enhancing mass transfer.
  • Freezing Pretreatment: This critical step disrupts cell walls and membranes through ice crystal formation, significantly improving extraction efficiency in subsequent steps. [5]

Analytical Methods for Qualification and Quantification

Accurate analysis of this compound requires robust analytical methods for both qualification and quantification throughout the extraction and purification process.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS represents the gold standard for this compound analysis in complex mixtures, providing both separation and definitive identification.

  • Sample Preparation: Dilute samples to approximately 1 mg/mL in dichloromethane or hexane and filter through 0.22 μm PTFE membrane prior to injection.
  • GC Conditions: Use a non-polar capillary column (HP-5MS, 30 m × 0.25 mm × 0.25 μm); injector temperature 250°C; split ratio 10:1; helium carrier gas at 1.0 mL/min constant flow; temperature program: 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 10 min.
  • MS Conditions: Ion source temperature 230°C; interface temperature 280°C; electron energy 70 eV; scan range m/z 40-500.
  • Identification: this compound typically elutes at approximately 18.5 minutes with characteristic mass fragments at m/z 208 [M]⁺, 193 [M-CH₃]⁺, 177 [M-OCH₃]⁺, 165, and 151. [6] [7]
High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative analysis without thermal degradation concerns, particularly useful for process monitoring.

  • Column: C18 reverse phase column (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Acetonitrile:water gradient (from 40:60 to 80:20 over 25 minutes)
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at 280 nm
  • Retention Time: this compound typically elutes at approximately 18.2 minutes under these conditions
  • Quantification: Prepare calibration curve using this compound standards (0.1-100 μg/mL) with correlation coefficient ≥0.999
Spectroscopic Verification

¹H NMR Spectroscopy (600 MHz, CDCl₃): δ 3.86 (3H, s, OCH₃), 3.82 (6H, s, 2×OCH₃), 6.60 (2H, s, H-2/H-6), 5.12 (1H, d, H-1'), 6.03 (1H, d, H-2'), 5.36/5.20 (2H, d, H-3'). [3]

FTIR Spectroscopy: Characteristic absorptions at 3000-3100 cm⁻¹ (aromatic C-H), 2830-2960 cm⁻¹ (aliphatic C-H), 1590, 1510 cm⁻¹ (aromatic C=C), 1240-1020 cm⁻¹ (C-O stretch). [6]

Pharmacology and Toxicity Profile

Understanding the pharmacological and toxicological profile of this compound is essential for developing safe extraction protocols and potential therapeutic applications.

Metabolic Activation and Toxicity Mechanisms

This compound undergoes metabolic activation primarily through 1'-hydroxylation mediated by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4. This bioactivation generates 1'-hydroxythis compound, a reactive metabolite that can conjugate with cellular nucleophiles including glutathione, cysteine, and N-acetylcysteine. Depletion of these protective cellular thiols contributes to the observed cytotoxicity of this compound at elevated concentrations. [3]

Table 4: Pharmacological and Toxicological Properties of this compound

Property Findings Research Models
Psychoactivity Anticholinergic-like effects, delirium at high doses Human case reports, rodent studies [1] [2]
Receptor Interactions Potential 5-HT2A receptor agonism (controversial) In silico studies, receptor binding assays [1]
Cytotoxicity IC₅₀ ~50-100 μM in HepG2 cells In vitro cell culture [3]
Genotoxicity DNA adduct formation, positive in genotoxicity assays Rodent hepatocytes, in vitro models [3]
Antioxidant Activity Moderate free radical scavenging activity DPPH assay, ORAC assay [6] [4]
Antimicrobial Activity Moderate antibacterial and antifungal effects Disk diffusion, MIC assays [6]

The following diagram illustrates the metabolic activation pathway of this compound and its relationship to observed toxicity:

G This compound This compound CYPEnzymes CYP1A1/1A2/3A4 This compound->CYPEnzymes 1'-Hydroxylation ReactiveMetabolite 1'-Hydroxythis compound CYPEnzymes->ReactiveMetabolite Conjugation Conjugation with GSH/Cys/NAC ReactiveMetabolite->Conjugation Protective Pathway Depletion Cellular Thiol Depletion ReactiveMetabolite->Depletion Toxic Pathway Detoxification Detoxification Conjugation->Detoxification Toxicity Cytotoxicity Genotoxicity Depletion->Toxicity

Safety Considerations for Handling
  • Personal Protective Equipment: Wear appropriate gloves, lab coat, and safety goggles when handling this compound or concentrated extracts
  • Engineering Controls: Use fume hood for procedures involving powdered this compound or organic solvents
  • Storage Conditions: Store this compound at -20°C under inert atmosphere to prevent oxidation
  • Disposal: Follow hazardous waste protocols for this compound and contaminated materials

Applications and Conclusion

Research and Pharmaceutical Applications

This compound's primary research application involves its role as a chemical precursor for the synthesis of mescaline and related compounds. The structural similarity to psychedelic alkaloids has driven interest in its potential neuromodulatory properties, though research remains preliminary. The compound also serves as a lead structure for developing novel synthetic derivatives with optimized pharmacological profiles. [2]

In phytochemical research, this compound represents an important marker compound for quality control of spice extracts and botanical preparations. Its quantification provides valuable information for standardization of nutmeg and other herbal products, particularly given the variable composition based on geographical origin and processing methods. [4] [7]

Conclusion and Future Perspectives

These application notes provide comprehensive methodologies for extracting, quantifying, and analyzing this compound from natural sources. The optimized ultrasound-assisted extraction protocol offers improved efficiency and yield compared to conventional methods, while the detailed analytical protocols enable accurate qualification and quantification throughout the research and development process.

Future research directions should focus on advanced purification techniques including preparative supercritical fluid chromatography for higher purity requirements. The development of continuous extraction processes could further improve efficiency for scale-up operations. Additionally, more comprehensive toxicological profiling using modern in vitro models would enhance understanding of the safety profile for potential therapeutic applications.

Given this compound's metabolic activation and documented cytotoxicity at elevated concentrations, researchers should implement appropriate safety protocols and consider these properties when designing experiments and potential applications. [3]

References

Elemicin Analysis: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Elemicin (3,4,5-trimethoxyallylbenzene) is a natural alkenylbenzene found in various herbs and spices, such as nutmeg (Myristica fragrans), parsley, and sassafras [1] [2]. While it exhibits several pharmacological potentials, including antimicrobial and antioxidant activities, its safety profile has been a subject of scientific inquiry due to structural similarities to other hepatotoxic and carcinogenic alkenylbenzenes like safrole and methyleugenol [1].

A key mechanism underlying its toxicity is metabolic activation. Research shows that this compound is primarily metabolized by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A4) into a reactive metabolite, 1′-hydroxythis compound [1] [2]. This metabolite can further react with cellular macromolecules, leading to cytotoxicity and disruption of hepatic lipid metabolism, particularly through the inhibition of stearoyl-CoA desaturase 1 (SCD1) [1]. The application of UPLC-QTOFMS-based metabolomics has been pivotal in uncovering these mechanisms by enabling the detailed characterization of metabolites and global metabolic changes in biological systems.

Key Experimental Findings

The tables below summarize the core findings from this compound toxicity studies.

Table 1: Key Metabolites and Enzymes in this compound-induced Toxicity

Component Role/Description Significance in this compound Toxicity
1′-Hydroxythis compound Primary oxidative metabolite of this compound Reactive intermediate; leads to glutathione depletion and cellular toxicity [2].
Cysteine/NAC Conjugates Adducts formed from 1′-hydroxythis compound Trapped reactive metabolites; evidence of bioactivation [2].
CYP1A1 / CYP1A2 Major cytochrome P450 enzymes Primarily responsible for the 1′-hydroxylation and metabolic activation of this compound [1] [2].
SCD1 (Stearoyl-CoA Desaturase 1) Enzyme in hepatic lipid metabolism Inhibition leads to disrupted lipid homeostasis and hepatomegaly [1].
Unsaturated Lysophosphatidylcholines (LysoPCs) Plasma lipid metabolites Lower ratios in this compound-treated mice indicate SCD1 inhibition [1].

Table 2: Summary of Key In Vivo Experimental Results

Experiment Treatment Key Observations
This compound Toxicity 500 mg/kg for 3 weeks Enlarged livers (hepatomegaly); lower plasma unsaturated/saturated LysoPC ratios; inhibited hepatic Scd1 mRNA [1].
1′-Hydroxythis compound Toxicity 100 mg/kg for 3 days Triggered disruption of hepatic lipid homeostasis [1].
Oleic Acid Supplementation High-oleic acid diet with 1′-hydroxythis compound Reduced the hepatotoxicity of 1′-hydroxythis compound [1].
SCD1 Inhibition A939572 (SCD1 inhibitor) with 1′-hydroxythis compound Potentiated the toxicity of 1′-hydroxythis compound [1].
CYP1A2 Inhibition α-Naphthoflavone with this compound Attenuated this compound-induced hepatomegaly in mice [1].
Detailed Experimental Protocols

3.1. Animal Dosing and Sample Collection This protocol is adapted from multiple in vivo experiments [1].

  • Animals: Use male C57BL/6J mice (20-22 g). House them under standard conditions (12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Acclimatize for at least one week.
  • Dosing Formulation: Suspend this compound or 1′-hydroxythis compound in a 0.5% (w/v) sodium carboxymethyl cellulose (CMC-Na) aqueous solution [1].
  • Administration: Administer the compound or vehicle control via oral gavage. A common regimen for toxicity studies is 500 mg/kg this compound once daily for 3 weeks [1]. For acute studies on the metabolite, 100 mg/kg 1′-hydroxythis compound for 3 days can be used.
  • Sample Collection:
    • At the end of the treatment, anesthetize mice and collect blood via retro-orbital bleeding or cardiac puncture.
    • Centrifuge blood at 1,500-2,000 × g for 10-15 minutes at 4°C to obtain plasma or serum.
    • Euthanize the animals and excise the liver. Weigh the liver to calculate the hepatic index: (Liver Weight / Body Weight) × 100.
    • Rinse a portion of the liver tissue in ice-cold saline. Flash-freeze all tissue and plasma samples in liquid nitrogen and store at -80°C until analysis [1].

3.2. UPLC-QTOFMS Analysis for Metabolomics This protocol synthesizes common methods used in metabolomics studies [1] [3] [4].

  • Sample Preparation (Serum/Plasma):
    • Thaw samples on ice.
    • Add a 400 μL aliquot of cold methanol/acetonitrile/acetone (1:1:1, v/v/v) to 100 μL of serum to precipitate proteins.
    • Vortex vigorously, incubate on ice for 10 minutes, and centrifuge at 13,000 × g for 15 minutes at 4°C.
    • Collect the supernatant, filter it through a 0.22 μm membrane, and transfer it to an LC vial for analysis [3].
  • Instrumentation and Chromatography:
    • System: Agilent 1290 UPLC coupled with a 6530 or Xevo G2-XS Q-TOF mass spectrometer.
    • Column: Waters Acquity UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 μm) or equivalent.
    • Temperature: 35-45°C.
    • Mobile Phase: (A) 0.1% formic acid in water; (B) acetonitrile with 0.1% formic acid.
    • Gradient:
      • 0-3 min: 2% B
      • 3-20 min: 2% → 95% B (linear gradient)
      • 20-22 min: 95% B (hold)
      • 22-22.5 min: 95% → 2% B
      • 22.5-30 min: 2% B (re-equilibration)
    • Flow Rate: 0.3-0.4 mL/min.
    • Injection Volume: 2-4 μL [3] [4].
  • Mass Spectrometry Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
    • Capillary Voltage: 3.0-3.5 kV.
    • Source Temperature: 100°C.
    • Desolvation Temperature: 250°C.
    • Cone Voltage: 30 V.
    • Scan Range: m/z 100-1200 [3] [4].
  • Data Processing: Use software like MassLynx 4.1 or Progenesis QI for peak picking, alignment, and normalization. Multivariate statistical analyses (PCA, PLS-DA) can be performed to identify significantly altered metabolites.
Pathway Diagrams and Workflows

The following diagrams, generated using DOT language, illustrate the key metabolic pathway and experimental workflow.

G This compound Metabolic Activation & Toxicity Pathway This compound This compound CYP1A1_1A2 CYP1A1/CYP1A2 Metabolic Activation This compound->CYP1A1_1A2 Hydroxythis compound 1'-Hydroxythis compound (Reactive Metabolite) CYP1A1_1A2->Hydroxythis compound SCD1_Inhibition SCD1 Enzyme Inhibition Hydroxythis compound->SCD1_Inhibition In Vivo Cytotoxicity Cytotoxicity Hydroxythis compound->Cytotoxicity In Vitro Conjugation Conjugation with Cysteine/GSH Hydroxythis compound->Conjugation Trapping Lipid_Disruption Disruption of Hepatic Lipid Homeostasis SCD1_Inhibition->Lipid_Disruption Hepatomegaly Hepatomegaly (Enlarged Liver) Lipid_Disruption->Hepatomegaly NAC_Supplement NAC Supplementation NAC_Supplement->Conjugation Cys_Depletion DEM (Cys Depletion) Cys_Depletion->Cytotoxicity Detox_Exit Detoxification & Elimination Conjugation->Detox_Exit

Diagram 1: this compound's metabolic activation leads to toxicity via SCD1 inhibition in vivo and direct cytotoxicity in vitro. Protective pathways like NAC conjugation are also shown.

G UPLC-QTOFMS Metabolomics Workflow for this compound Step1 In Vivo/In Vitro Treatment Step2 Biological Sample Collection (Serum, Liver) Step1->Step2 Step3 Protein Precipitation & Metabolite Extraction Step2->Step3 Step4 UPLC-QTOFMS Analysis Step3->Step4 Step5 Data Acquisition & Pre-processing Step4->Step5 Step6 Multivariate Statistical Analysis (PCA, PLS-DA) Step5->Step6 Step7 Metabolite Identification Step6->Step7 Step8 Pathway Analysis (MetaboAnalyst) Step7->Step8 Step9 Mechanistic Interpretation Step8->Step9

Diagram 2: The complete experimental workflow for a UPLC-QTOFMS-based metabolomics study of this compound, from sample preparation to data interpretation.

Professional Guidance for Implementation

  • Experimental Design: When studying this compound, include both the parent compound and its 1′-hydroxy metabolite. Using specific CYP inhibitors (e.g., α-naphthoflavone for CYP1A2) and SCD1 modulators (like the inhibitor A939572 or oleic acid) as experimental controls is crucial for validating the mechanism [1].
  • Data Interpretation: Focus on lipidomic profiles when analyzing the data. A significant decrease in the ratio of unsaturated to saturated lysophosphatidylcholines (LysoPCs) in plasma is a key biomarker indicating SCD1 inhibition in the liver [1].
  • Safety and Risk Assessment: The findings highlight that the toxicity of this compound is dose- and duration-dependent. This underscores the importance of safety assessments for natural products and dietary supplements containing high levels of this compound [1] [2].

References

Comprehensive Application Notes and Protocols for Metabolomic Studies of Elemicin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Elemicin and the Rationale for Metabolomic Studies

This compound (1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene) is a natural alkenylbenzene widely distributed in various herbs, spices, and medicinal plants, including nutmeg (Myristica fragrans), parsley (Petroselinum crispum), and wild carrots (Daucus carota) [1] [2] [3]. While it exhibits several pharmacological effects, such as antimicrobial, antioxidant, and anti-acetylcholinesterase activities, its potential to cause hepatotoxicity and genotoxicity has attracted significant scientific concern [1] [2] [4]. The toxicity of this compound is primarily linked to its metabolic activation in the liver, a process that yields reactive metabolites capable of binding to cellular macromolecules and disrupting lipid homeostasis [1] [4]. Metabolomics, defined as the high-throughput characterization of endogenous small molecules, provides a powerful framework to systematically study these metabolic changes, identify biomarkers of toxicity, and elucidate the underlying biochemical mechanisms [5] [6]. These application notes outline a standardized workflow for investigating this compound-induced metabolic disruptions, with a focus on cellular toxicity and the role of metabolic activation.

Key Metabolic Pathways and Toxicity Mechanisms of this compound

The central hypothesis in this compound-induced toxicity is that its biotransformation generates reactive intermediates that initiate a cascade of cellular events, primarily affecting the liver. The core metabolic pathway and its toxicological consequences are summarized below.

G This compound This compound CYP1A1 CYP1A1 This compound->CYP1A1 1'-Hydroxylation CYP1A2 CYP1A2 This compound->CYP1A2 1'-Hydroxylation CYP3A4 CYP3A4 This compound->CYP3A4 1'-Hydroxylation Intermediate 1'-Hydroxythis compound (Reactive Metabolite) CYP1A1->Intermediate CYP1A2->Intermediate CYP3A4->Intermediate Conjugation Conjugation with Cysteine (Cys) or Glutathione (GSH) Intermediate->Conjugation  Trapping Toxicity Cellular Toxicity • Lipid Homeostasis Disruption • Stearoyl-CoA Desaturase (SCD1) Inhibition • Hepatomegaly • Genotoxicity Intermediate->Toxicity  Binds Cellular  Macromolecules Detoxification Detoxification & Excretion Conjugation->Detoxification

The diagram illustrates that the metabolic activation of this compound, primarily catalyzed by cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP3A4, generates the reactive intermediate 1'-hydroxythis compound [1] [4]. This metabolite can follow one of two primary paths: it can be detoxified via conjugation with nucleophiles like glutathione (GSH) or cysteine (Cys), or it can exert toxicity by binding to cellular macromolecules. A key mechanistic study revealed that this metabolic activation leads to the inhibition of stearoyl-CoA desaturase 1 (SCD1), a critical enzyme in lipid metabolism, subsequently disrupting hepatic lipid homeostasis and contributing to observed hepatomegaly [4].

Quantitative Data Summary from Key Studies

The following tables consolidate critical quantitative findings from pivotal metabolomics and toxicology studies on this compound, providing a quick reference for researchers.

Table 1: Summary of Key Toxicity Findings from In Vivo Studies

Parameter Finding Experimental Details
Hepatomegaly Significantly enlarged livers and increased hepatic index Mice treated with 500 mg/kg this compound for 3 weeks [4].
Primary Toxicity Mechanism Inhibition of Stearoyl-CoA Desaturase (SCD1) Observed as lower ratios of unsaturated/saturated lysophosphatidylcholines in plasma and reduced SCD1 mRNA expression in liver [4].
Toxicity Amelioration Oleic acid (OA) supplementation reduced toxicity of 1'-hydroxythis compound. SCD1 inhibitor (A939572) potentiated toxicity. High-OA diet ameliorated, while A939572 worsened, 1'-hydroxythis compound-induced disruptions [4].
Cytotoxicity Protection N-acetylcysteine (NAC) ameliorated this compound-induced cytotoxicity in HepG2 cells. NAC replenishes glutathione reserves, facilitating detoxification of reactive metabolites [1].

Table 2: Identified Metabolite Adducts from Trapping Experiments

Reactive Metabolite Trapping Agent Identified Conjugate(s) Significance
1'-Hydroxythis compound Cysteine (Cys) Cys-elemicin adduct(s) Evidence of metabolic activation and reactive intermediate formation [1].
1'-Hydroxythis compound N-acetylcysteine (NAC) NAC-elemicin adduct(s) Used to screen for and confirm reactive metabolite formation in vitro [1].

Table 3: Key Cytochrome P450 Enzymes in this compound Bioactivation

Enzyme Role in this compound Metabolism Experimental Evidence
CYP1A1 Major contributor to 1'-hydroxylation Recombinant human CYP screening and chemical inhibition in human liver microsomes (HLM) [1] [4].
CYP1A2 Major contributor to 1'-hydroxylation Recombinant human CYP screening and chemical inhibition in HLM; its inhibitor (α-naphthoflavone) attenuated this compound-induced hepatomegaly in vivo [1] [4].
CYP3A4 Responsible for 1'-hydroxylation Recombinant human CYP screening and CYP inhibition experiments [1].

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments in the metabolomic and toxicological investigation of this compound.

Protocol: In Vitro Metabolic Activation and Trapping Studies

Objective: To identify reactive metabolites generated during the microsomal incubation of this compound by trapping them with nucleophilic agents [1].

  • Incubation Preparation:

    • Prepare a 100 µL incubation mixture containing potassium phosphate buffer (50 mM, pH 7.4), human or mouse liver microsomes (0.5 mg protein/mL), and this compound (typically 10-100 µM).
    • Include trapping agents such as glutathione (GSH) (5 mM) or N-acetylcysteine (NAC) (5 mM) to capture reactive intermediates.
    • Pre-incubate the mixture for 5 minutes at 37°C.
  • Reaction Initiation and Termination:

    • Start the reaction by adding NADPH (1 mM) to serve as a cofactor for CYP enzymes.
    • Vortex and continue incubation for 30-60 minutes at 37°C.
    • Stop the reaction by adding 200 µL of ice-cold acetonitrile.
  • Sample Processing and Analysis:

    • Vortex thoroughly and centrifuge at 14,000 × g for 10 minutes to precipitate proteins.
    • Transfer the clear supernatant to a new vial for analysis.
    • Analyze samples using UPLC-QTOF-MS with a C18 column and a gradient of water and acetonitrile (both containing 0.1% formic acid).
    • Detect the trapped adducts (e.g., GSH- or NAC-elemicin) based on their accurate mass and characteristic fragment ions.
Protocol: Cytotoxicity Assay with Intervention

Objective: To evaluate this compound-induced cytotoxicity and the protective effects of antioxidants [1].

  • Cell Culture and Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
    • Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow to adhere for 24 hours.
  • Treatment:

    • Treat cells with this compound or its metabolite 1'-hydroxythis compound at various concentrations (e.g., 0-200 µM) for 24-48 hours.
    • For intervention studies, co-incubate cells with NAC (e.g., 2 mM) to assess protection, or pre-treat with diethyl maleate (DEM) (e.g., 0.5 mM) to deplete intracellular glutathione and sensitize cells.
  • Viability Assessment:

    • Measure cell viability using a standard MTT assay.
    • Add MTT reagent to each well and incubate for 2-4 hours.
    • Dissolve the resulting formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
    • Calculate the percentage of cell viability relative to the vehicle control group.
Protocol: Untargeted Metabolomics Workflow for In Vivo Studies

Objective: To profile global metabolic changes in mouse plasma and liver tissue following this compound exposure [5] [4] [7].

G SamplePrep Sample Preparation • Plasma: Protein precipitation • Tissue: Homogenization & extraction DataAcquisition LC-MS/MS Data Acquisition • UPLC-QTOF-MS system • Reverse-phase C18 column • Data-Dependent Acquisition (DDA) MS² SamplePrep->DataAcquisition Preprocessing Data Pre-processing • Software: XCMS, MZmine, or OpenMS • Peak picking, alignment, retention time correction DataAcquisition->Preprocessing StatisticalAnalysis Statistical Analysis & Annotation • Multivariate analysis (PCA, OPLS-DA) • Metabolite ID via databases (HMDB, GNPS) Preprocessing->StatisticalAnalysis Interpretation Biological Interpretation • Pathway analysis (e.g., Lipid metabolism) • Integration with biochemical data StatisticalAnalysis->Interpretation

  • Animal Dosing and Sample Collection:

    • Administer this compound (e.g., 100-500 mg/kg) or vehicle control to male C57BL/6J mice via oral gavage daily for a set period (e.g., 3 days to 3 weeks) [1] [4].
    • Collect blood from the suborbital venous plexus at specified time points. Centrifuge to obtain plasma.
    • Harvest liver tissues after euthanasia, weigh them, and flash-freeze in liquid nitrogen.
  • Sample Preparation for Metabolomics:

    • Plasma: Precipitate proteins by mixing plasma with cold acetonitrile (e.g., 3:1 v/v), vortex, centrifuge, and collect the supernatant.
    • Liver Tissue: Homogenize frozen tissue in a methanol/water mixture, then perform a liquid-liquid extraction with chloroform/methanol/water to separate polar and non-polar metabolites.
  • LC-MS Analysis and Data Processing:

    • Analyze samples using UPLC-QTOF-MS in both positive and negative ionization modes.
    • Process the raw data using platforms like XCMS, MZmine, or UmetaFlow for feature detection, retention time alignment, and peak integration [5] [7].
    • Perform statistical analysis (PCA, OPLS-DA) to identify significantly altered metabolites. Annotate these metabolites by matching accurate mass and MS/MS spectra against databases like HMDB and GNPS.

Summary and Research Outlook

This compound serves as a compelling example of a natural product where beneficial pharmacological potential is intertwined with mechanism-based toxicity. The application of a structured metabolomics workflow is critical for dissecting these complex effects. Key takeaways for researchers include:

  • The toxicity of this compound is intrinsically linked to its CYP-mediated metabolic activation, primarily by CYP1A1, CYP1A2, and CYP3A4, yielding reactive metabolites that can be trapped as Cys or NAC adducts [1] [4].
  • A primary downstream consequence is the inhibition of SCD1, leading to disrupted lipid metabolism and hepatomegaly, which can be modulated by oleic acid supplementation [4].
  • The integrated workflow combining in vitro trapping assays, cytotoxicity assessments with biochemical modulation, and untargeted in vivo metabolomics provides a robust framework for a comprehensive safety assessment.

Future research directions should focus on establishing dose-response relationships for these effects, identifying specific protein adducts and DNA adducts formed by reactive this compound metabolites, and exploring inter-individual variability in susceptibility based on CYP enzyme expression and activity. The protocols outlined herein provide a solid foundation for such investigations.

References

Comprehensive Application Notes and Protocols: CYP Enzyme Screening for Elemicin Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Elemicin and Its Metabolic Significance

This compound (3,4,5-trimethoxyallylbenzene) is a naturally occurring alkenylbenzene widely distributed in various food sources, dietary supplements, and medicinal plants. It is found in significant quantities in nutmeg (Myristica fragrans), parsley (Petroselinum crispum), bananas, and various aromatic plants used in traditional medicine. This compound exhibits several pharmacological activities, including antimicrobial, antioxidant, and anti-acetylcholinesterase properties, but has recently attracted attention due to its potential to cause hepatotoxicity and neurotoxicity upon metabolic activation. [1] [2] [3]

The metabolic activation of alkenylbenzenes like this compound represents a significant concern in food safety and drug development due to the potential formation of reactive intermediates that can covalently bind to cellular macromolecules, including proteins and DNA. Understanding the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism is therefore crucial for predicting individual susceptibility, assessing drug-food interactions, and developing appropriate risk mitigation strategies. These application notes provide detailed protocols for identifying the CYP isoforms involved in this compound bioactivation and evaluating the resulting cellular consequences. [1]

Metabolic Activation Pathways of this compound

1′-Hydroxylation and Reactive Intermediate Formation

The primary metabolic activation pathway of this compound involves 1′-hydroxylation at the allyl side chain, leading to the formation of 1′-hydroxythis compound as a key intermediate metabolite. This reaction is catalyzed by specific CYP enzymes and represents the initial step in the bioactivation cascade. The 1′-hydroxythis compound metabolite is subsequently converted to electrophilic species that can form covalent adducts with nucleophilic cellular components, including glutathione (GSH), cysteine, and N-acetylcysteine (NAC). The formation of these conjugates serves as both a detoxification pathway and a biomarker of metabolic activation, which can be detected and quantified using modern analytical techniques. [1]

Table 1: Key Metabolites of this compound and Their Detection Methods

Metabolite Type Formation Pathway Detection Method Significance
1′-Hydroxythis compound Primary oxidative metabolite CYP-mediated 1′-hydroxylation UPLC-QTOFMS, NMR Precursor to reactive intermediates
Cysteine conjugate Thioether adduct Reaction with cysteine HR-ESI-MS, MS/MS Biomarker of reactive intermediate formation
N-acetylcysteine conjugate Mercapturic acid Reaction with NAC HR-ESI-MS, MS/MS Detoxification product and biomarker
3-(3,4,5-trimethoxyphenyl)-propionic acid Terminal metabolite Cinnamoyl pathway UPLC-QTOFMS Detoxification end product

The detection and characterization of these metabolites provides critical insights into the bioactivation potential of this compound and allows for the identification of the specific CYP isoforms involved in its metabolic activation. Recent studies using mass spectrometry-based metabolomics approaches have revealed that this compound is transformed into reactive metabolites that can be trapped by nucleophilic scavengers, providing direct evidence of the metabolic activation process. [1]

CYP Enzyme Screening Methodologies

Recombinant Human CYP Screening Assays

The use of recombinant human CYP enzymes expressed in heterologous systems provides a powerful approach for definitively identifying which specific CYP isoforms can metabolize this compound. This system allows for the precise attribution of metabolic activity to individual CYP enzymes without potential interference from other enzymes present in tissue microsomes. [1] [2]

Protocol: Recombinant CYP Screening for this compound 1′-Hydroxylation

  • Reagents and Materials:

    • Recombinant human CYP isoforms (CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4) expressed with NADPH-CYP reductase in baculovirus-infected insect cells
    • This compound stock solution (10 mM in DMSO)
    • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂)
    • Potassium phosphate buffer (100 mM, pH 7.4)
    • Termination solution (acetonitrile with internal standard)
    • UPLC-QTOFMS system for analysis
  • Procedure:

    • Prepare incubation mixtures containing 50 pmol of recombinant CYP enzyme, 50 μM this compound, and 100 mM potassium phosphate buffer (pH 7.4) in a final volume of 100 μL.
    • Pre-incubate the mixtures at 37°C for 3 minutes in a shaking water bath.
    • Initiate reactions by adding 20 μL of NADPH regenerating system.
    • Incubate at 37°C for 30 minutes with continuous shaking.
    • Terminate reactions by adding 200 μL of ice-cold acetonitrile containing internal standard (chlorpropamide, 100 ng/mL).
    • Vortex vigorously for 30 seconds and centrifuge at 20,000 × g for 10 minutes.
    • Transfer supernatant to autosampler vials for UPLC-QTOFMS analysis.
    • Analyze metabolites using a C18 column with a gradient of 0.1% formic acid in water and acetonitrile.
    • Monitor formation of 1′-hydroxythis compound (m/z 225.1116) and GSH conjugates (m/z 498.1665).
    • Calculate reaction velocities and normalize to positive control activities for each CYP isoform.
  • Data Analysis: The relative activity of each CYP isoform is determined by comparing the rate of 1′-hydroxythis compound formation. Results from such screens have identified CYP1A1, CYP1A2, and CYP3A4 as the primary enzymes responsible for this compound bioactivation. [1] [2]

Chemical Inhibition Studies in Human Liver Microsomes

Chemical inhibition assays in human liver microsomes (HLM) provide complementary information to recombinant enzyme studies by assessing the relative contribution of specific CYP enzymes to this compound metabolism in a more physiologically relevant system containing the full complement of hepatic drug-metabolizing enzymes.

Protocol: Chemical Inhibition of this compound Metabolism in HLM

  • Reagents and Materials:

    • Pooled human liver microsomes (0.5 mg/mL protein concentration)
    • This compound stock solution (10 mM in DMSO)
    • Selective CYP inhibitors:
      • α-Naphthoflavone (CYP1A2 inhibitor, 1 μM)
      • Ketoconazole (CYP3A4 inhibitor, 1 μM)
      • Sulfaphenazole (CYP2C9 inhibitor, 10 μM)
      • Quinidine (CYP2D6 inhibitor, 10 μM)
      • Trimethoprim (CYP2C8 inhibitor, 50 μM)
      • Ticlopidine (CYP2B6 inhibitor, 50 μM)
      • Methoxsalen (CYP2A6 inhibitor, 1 μM)
    • NADPH regenerating system
    • Potassium phosphate buffer (100 mM, pH 7.4)
  • Procedure:

    • Pre-incubate HLM with selective inhibitors for 5 minutes at 37°C in potassium phosphate buffer.
    • Add this compound (50 μM) and pre-incubate for an additional 3 minutes.
    • Initiate reactions with NADPH regenerating system.
    • Incubate at 37°C for 30 minutes.
    • Terminate reactions with ice-cold acetonitrile containing internal standard.
    • Process samples and analyze by UPLC-QTOFMS as described above.
    • Include control incubations without inhibitor and without NADPH.
  • Data Analysis: Calculate percentage inhibition of 1′-hydroxythis compound formation for each inhibitor compared to uninhibited control. The results typically show significant inhibition by α-naphthoflavone (CYP1A2 inhibitor) and ketoconazole (CYP3A4 inhibitor), confirming the important role of these enzymes in this compound bioactivation. [1] [2]

Table 2: CYP Isoforms Involved in this compound Metabolism and Their Selective Inhibitors

CYP Isoform Relative Activity Selective Inhibitor Inhibitor Concentration % Inhibition in HLM
CYP1A1 High (recombinant) α-Naphthoflavone 1 μM N/A (minimal hepatic expression)
CYP1A2 High α-Naphthoflavone 1 μM 60-80%
CYP3A4 High Ketoconazole 1 μM 50-70%
CYP2C9 Low Sulfaphenazole 10 μM <15%
CYP2D6 Low Quinidine 10 μM <10%
CYP2B6 Not detected Ticlopidine 50 μM Not significant
CYP2C19 Not detected (-)-N-3-benzyl-phenobarbital 50 μM Not significant

Cytotoxicity Assessment and Mechanistic Studies

HepG2 Cytotoxicity Assay with Metabolic Modulation

The human hepatoma cell line HepG2 provides a suitable model for evaluating the cytotoxicity resulting from this compound bioactivation and for investigating intervention strategies to mitigate this toxicity.

Protocol: HepG2 Cytotoxicity and Rescue Experiments

  • Reagents and Materials:

    • HepG2 cells (ATCC HB-8065)
    • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
    • This compound and 1′-hydroxythis compound test compounds
    • N-acetylcysteine (NAC) solution (10 mM in PBS)
    • Diethyl maleate (DEM) solution (5 mM in DMSO)
    • MTT reagent (5 mg/mL in PBS)
    • DMSO for solubilization
  • Procedure:

    • Seed HepG2 cells in 96-well plates at 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂.
    • Pre-treat cells with either:
      • NAC (0.1-1 mM) for 2 hours to enhance glutathione levels, or
      • DEM (0.1-0.5 mM) for 2 hours to deplete intracellular glutathione
    • Add this compound or 1′-hydroxythis compound (0-500 μM) and incubate for 24 hours.
    • Add MTT reagent (10 μL per well) and incubate for 4 hours.
    • Solubilize formazan crystals with 100 μL DMSO.
    • Measure absorbance at 570 nm with reference at 630 nm.
    • Calculate cell viability as percentage of untreated control.
  • Data Analysis: Results typically demonstrate that NAC pre-treatment significantly ameliorates this compound-induced cytotoxicity, while DEM pre-treatment potentiates toxicity, supporting the role of reactive metabolites and oxidative stress in the mechanism of toxicity. [1]

The following diagram illustrates the interconnected pathways of this compound metabolism, bioactivation, and cellular toxicity, incorporating the key experimental approaches for investigation:

G This compound This compound MetabolicActivation Metabolic Activation (CYP1A1, CYP1A2, CYP3A4) This compound->MetabolicActivation ReactiveIntermediate Reactive Intermediate (1'-hydroxythis compound derivative) MetabolicActivation->ReactiveIntermediate GSHConjugate GSH Conjugate ReactiveIntermediate->GSHConjugate GSH conjugation CysNACConjugate Cys/NAC Conjugates (Detoxification) ReactiveIntermediate->CysNACConjugate Cys/NAC rescue CellularToxicity Cellular Toxicity (Lipid disruption, Hepatomegaly) ReactiveIntermediate->CellularToxicity Protein/DNA binding ExperimentalApproaches Experimental Approaches CYPAssay Recombinant CYP Screening ExperimentalApproaches->CYPAssay InhibitionAssay Chemical Inhibition in HLM ExperimentalApproaches->InhibitionAssay CytotoxicityAssay Cytotoxicity Assay (HepG2 cells) ExperimentalApproaches->CytotoxicityAssay MetaboliteID Metabolite Identification (UPLC-QTOFMS) ExperimentalApproaches->MetaboliteID CYPAssay->MetabolicActivation InhibitionAssay->MetabolicActivation CytotoxicityAssay->CellularToxicity MetaboliteID->ReactiveIntermediate MetaboliteID->GSHConjugate MetaboliteID->CysNACConjugate

Diagram 1: this compound Metabolic Activation Pathway and Experimental Investigation Strategies. This diagram illustrates the bioactivation of this compound via specific CYP enzymes to reactive intermediates that can either be detoxified through conjugation with glutathione (GSH) or cysteine/N-acetylcysteine (Cys/NAC), or proceed to cause cellular toxicity. The key experimental approaches for investigating each step are shown with dashed blue lines.

Comprehensive Experimental Protocols

In Vitro Incubation Protocol with Human Liver Microsomes

This protocol describes a comprehensive approach for studying this compound metabolism using pooled human liver microsomes, which provides a physiologically relevant system containing the full complement of hepatic CYP enzymes.

Detailed Protocol: this compound Metabolism in Human Liver Microsomes

  • Materials and Reagents:

    • Pooled human liver microsomes (0.5 mg/mL final protein concentration)
    • This compound (10 mM stock solution in DMSO)
    • NADPH regenerating system: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂
    • Potassium phosphate buffer (100 mM, pH 7.4)
    • Control incubations: without NADPH, without substrate, without microsomes
    • Termination solution: ice-cold acetonitrile with internal standard (chlorpropamide, 100 ng/mL)
  • Incubation Procedure:

    • Prepare the primary incubation mixture containing:
      • 50 μL human liver microsomes (20 mg/mL stock)
      • 5 μL this compound (10 mM stock)
      • 435 μL potassium phosphate buffer (100 mM, pH 7.4)
    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
    • Initiate the reaction by adding 10 μL NADPH regenerating system.
    • Incubate at 37°C for 60 minutes with continuous shaking.
    • Terminate the reaction by adding 500 μL ice-cold acetonitrile with internal standard.
    • Vortex mix for 30 seconds and centrifuge at 20,000 × g for 15 minutes at 4°C.
    • Transfer the supernatant to autosampler vials for LC-MS analysis.
  • Analytical Conditions (UPLC-QTOFMS):

    • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)
    • Mobile phase: A (0.1% formic acid in water), B (acetonitrile)
    • Gradient: 0-2 min (5% B), 2-10 min (5-95% B), 10-12 min (95% B), 12-15 min (5% B)
    • Flow rate: 0.4 mL/min
    • Column temperature: 40°C
    • Injection volume: 5 μL
    • MS detection: Positive ESI mode, m/z 100-1000
Enzyme Kinetics Assessment Protocol

Determination of enzyme kinetic parameters for this compound metabolism provides crucial information for evaluating the catalytic efficiency of different CYP isoforms and potential interindividual differences in metabolism.

Protocol: Enzyme Kinetics of this compound 1′-Hydroxylation

  • Experimental Design:

    • Prepare this compound solutions at varying concentrations (1-200 μM)
    • Use recombinant CYP enzymes (CYP1A2, CYP3A4) at 25 pmol/mL
    • Follow standard incubation procedures with 15-minute incubation time
    • Use linear range of metabolite formation
  • Data Analysis:

    • Measure initial velocities (v) of 1′-hydroxythis compound formation at each substrate concentration ([S]).
    • Fit data to appropriate kinetic models using nonlinear regression:
      • Michaelis-Menten: v = (Vmax × [S]) / (Km + [S])
      • Hill equation (for sigmoidal kinetics): v = (Vmax × [S]^n) / (S50^n + [S]^n)
    • Calculate kinetic parameters: Km (Michaelis constant), Vmax (maximum velocity), CLint (intrinsic clearance = Vmax/Km)
    • For inhibition studies, determine IC50 values and inhibition constants (Ki)
  • Quality Control:

    • Ensure linearity with time and protein concentration
    • Include positive control substrates for each CYP isoform
    • Perform replicates (n=3) for each data point

It is important to note that CYP enzymes, particularly CYP3A4, may exhibit atypical kinetic behaviors including autoactivation, substrate inhibition, or biphasic kinetics. These deviations from classic Michaelis-Menten kinetics often indicate simultaneous binding of multiple substrate molecules in the enzyme active site and require more complex modeling approaches for accurate parameter estimation. [4] [5]

Data Analysis and Interpretation

Calculation of Kinetic Parameters and Relative Activity

Accurate determination of kinetic parameters is essential for comparing the catalytic efficiency of different CYP isoforms and predicting in vivo clearance from in vitro data.

Table 3: Example Kinetic Parameters for this compound Metabolism by Major CYP Isoforms

CYP Isoform Km (μM) Vmax (pmol/min/pmol P450) CLint (Vmax/Km) Relative Contribution (%)
CYP1A2 45.2 ± 5.6 12.8 ± 0.9 0.283 35-50%
CYP3A4 68.7 ± 8.3 15.2 ± 1.2 0.221 25-40%
CYP1A1 52.1 ± 6.4 8.9 ± 0.7 0.171 <5% (extrahepatic)
CYP2C9 125.4 ± 15.2 3.2 ± 0.4 0.026 5-10%

Data Interpretation Guidelines:

  • High CLint values indicate more efficient metabolism by a particular CYP isoform
  • Relative contribution is estimated using relative activity factors (RAF) or relative abundance of each CYP in human liver
  • Interindividual variability should be considered, particularly for polymorphic enzymes
  • Potential co-operativity between CYP enzymes in microsomal systems may influence results
Statistical Analysis and Quality Control

Rigorous statistical analysis is essential for reliable interpretation of CYP screening data:

  • Perform experiments in triplicate (minimum n=3)
  • Express data as mean ± standard deviation
  • Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc testing for multiple comparisons)
  • Consider Bonferroni correction for multiple comparisons to maintain overall significance level
  • Ensure linearity of metabolite formation with respect to time and protein concentration
  • Include positive control substrates for each CYP isoform to verify enzyme activity

Technical Considerations and Future Directions

Method Optimization and Troubleshooting

Successful implementation of these protocols requires attention to several technical considerations:

  • Solvent selection: Use minimal DMSO concentration (<0.1% v/v) to avoid enzyme inhibition
  • Protein binding: Consider potential nonspecific binding to incubation apparatus, particularly for low substrate concentrations
  • Mass spectrometry optimization: Optimize MS parameters for sensitive detection of metabolites
  • Quality control: Include system suitability tests with control compounds

Recent advances in graph-based computational models for predicting CYP metabolism represent promising future directions for this compound research. These approaches, particularly graph neural networks (GNNs) and graph convolutional networks (GCNs), can potentially predict metabolic soft spots, identify susceptible patient populations, and guide structural modifications to reduce toxication risks. Additionally, the development of high-throughput screening methods using single inhibitor concentrations shows promise for more efficient evaluation of CYP-mediated metabolism in drug development pipelines. [6] [7]

Conclusion

The protocols described in these application notes provide a comprehensive framework for identifying the CYP enzymes responsible for this compound metabolic activation and evaluating the resulting toxicological consequences. The integrated approach combining recombinant enzyme screening, chemical inhibition studies, and cytotoxicity assessment enables robust characterization of the metabolic fate of this compound and related alkenylbenzenes. Implementation of these methods will facilitate more accurate risk assessment of this compound-containing products and support the development of appropriate usage guidelines to minimize potential health risks.

References

Comprehensive Application Notes and Protocols for Measuring Elemicin-Induced Cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Elemicin and Its Cytotoxicity Profile

This compound (1,2,3-trimethoxy-5-allylbenzene) is a natural alkenylbenzene derivative found in various food sources, dietary supplements, and medicinal plants, including nutmeg (Myristica fragrans), bananas, carrots, and several aromatic plants [1]. This compound has gained significant attention in toxicological research due to its potential hepatotoxic effects and structural similarity to other known toxic alkenylbenzenes such as safrole and methyleugenol [2]. This compound exhibits a complex biological profile with reported antimicrobial, antioxidant, and anti-acetylcholinesterase activities, but its potential cytotoxicity poses significant concerns for human health, particularly with chronic exposure through dietary sources [1].

Recent toxicological studies have demonstrated that this compound can induce dose-dependent hepatotoxicity in animal models, characterized by hepatomegaly (liver enlargement), hepatic steatosis (fatty liver), and elevated serum liver enzyme levels [2]. The cytotoxicity of this compound is primarily mediated through its metabolic activation in the liver, where it is transformed into reactive intermediates that can bind to cellular macromolecules including proteins and DNA, leading to cellular dysfunction and potentially genotoxic effects [1]. Understanding the mechanisms underlying this compound-induced cytotoxicity and employing standardized methods for its assessment are crucial for accurate safety evaluation of this compound-containing products and for establishing safe exposure limits for human consumption.

Metabolic Activation Pathway of this compound

Key Metabolic Pathways

The cytotoxicity of this compound is primarily dependent on its metabolic activation to reactive intermediates, with 1'-hydroxylation representing the critical initial step in this process [1]. This bioactivation pathway is predominantly mediated by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, which convert this compound to 1'-hydroxythis compound [1]. This primary metabolite then undergoes further enzymatic transformation, primarily sulfonation and acetylation, leading to the formation of reactive sulfate esters that can covalently bind to cellular nucleophiles. These electrophilic intermediates are capable of interacting with crucial cellular components including glutathione, proteins, and DNA, initiating a cascade of molecular events that ultimately manifest as cellular toxicity [2].

The metabolic activation pathway represents a crucial balance between bioactivation and detoxification processes. While 1'-hydroxylation leads to the formation of reactive intermediates, alternative metabolic pathways such as O-demethylation and side chain oxidation represent potential detoxification routes that prevent the accumulation of toxic metabolites [3]. The interplay between these competing metabolic pathways significantly influences the ultimate cytotoxic response to this compound exposure, with factors such as enzyme expression levels, genetic polymorphisms, and concurrent exposure to other substances potentially shifting this balance and modifying individual susceptibility to this compound-induced toxicity [1].

Metabolic Activation Pathway Visualization

G This compound This compound CYP_enzymes CYP Enzymes (CYP1A1, CYP1A2, CYP3A4) This compound->CYP_enzymes 1'-Hydroxylation Hydroxy 1'-Hydroxythis compound CYP_enzymes->Hydroxy Sulfotransferase Sulfotransferase Hydroxy->Sulfotransferase Sulfonation Reactive Reactive Sulfate Ester Sulfotransferase->Reactive Cellular Cellular Damage (Protein/DNA Adducts) Reactive->Cellular Binds Nucleophiles Detox Detoxification (Glutathione Conjugation) Reactive->Detox GSH Conjugation

Figure 1: this compound Metabolic Activation Pathway. This diagram illustrates the bioactivation of this compound to reactive intermediates through 1'-hydroxylation by CYP enzymes followed by sulfonation, leading to cellular damage or detoxification via glutathione conjugation [1].

In Vitro Cytotoxicity Assessment Methods

Cell Culture and Treatment Protocol
  • Cell Line Selection: The HepG2 human hepatoma cell line is recommended for this compound cytotoxicity assessment due to its expression of various phase I and phase II metabolic enzymes, which are crucial for this compound bioactivation [1]. Additionally, the HaCaT immortalized human keratinocyte cell line has been utilized in recent studies for cytotoxicity evaluation of this compound-containing essential oils, providing insights into dermal exposure risks [4]. Both cell lines should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation and Treatment: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C. For treatment, dilute the stock solution in culture medium to achieve final concentrations typically ranging from 10 μM to 1000 μM, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Similarly, prepare and test 1'-hydroxythis compound (0.1-100 μM) as a positive control for metabolic activation studies [1]. Include both vehicle controls (0.1% DMSO) and blank controls (medium only) in each experiment. For mechanistic studies, pre-treat cells with N-acetylcysteine (NAC; 1-5 mM) or diethyl maleate (DEM; 0.1-1 mM) to evaluate the role of glutathione in cytoprotection [1].

Cytotoxicity Assessment and Analysis
  • Cell Viability Assays: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay according to standardized protocols. After 24-48 hours of this compound exposure, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. Subsequently, dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to vehicle controls and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis [1] [4]. Alternatively, other viability assays such as alamarBlue, ATP quantification, or trypan blue exclusion can be employed for confirmation.

  • Oxidative Stress and Apoptosis Detection: Monitor reactive oxygen species (ROS) generation using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After this compound treatment, incubate cells with 10 μM DCFH-DA for 30 minutes at 37°C, then measure fluorescence intensity with excitation/emission at 485/535 nm. For apoptosis detection, utilize annexin V/propidium iodide staining followed by flow cytometry analysis according to manufacturer protocols. Additionally, examine caspase-3/7 activation using commercial luminescent or fluorescent assay kits to confirm apoptotic pathway involvement [1].

Table 1: In Vitro Cytotoxicity Parameters for this compound and Related Compounds

Compound Cell Line Exposure Time IC₅₀ Value Key Observations
This compound HepG2 24-48 hours Varies by metabolic competence Metabolic activation required for significant toxicity
1'-Hydroxythis compound HepG2 24 hours ~10-50 μM Directly toxic, minimal metabolic activation required
This compound-rich EO HaCaT 24 hours 0.163-0.847 mg/mL Concentration-dependent cytotoxicity [4]
NAC + this compound HepG2 24 hours Increased IC₅₀ Cytoprotection via glutathione precursor

In Vivo Toxicity Evaluation Protocol

Animal Model and Study Design
  • Animal Selection and Grouping: Utilize F344 gpt delta transgenic rats (6-8 weeks old) for comprehensive toxicity assessment, as this model allows simultaneous evaluation of general toxicity, genotoxicity, and preneoplastic lesions [2]. Alternatively, C57BL/6J mice (6-7 weeks old) can be employed for initial screening studies [1]. House animals under standard conditions (22-24°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard laboratory diet and water. Randomly assign animals to experimental groups (typically 5-8 animals per group) including vehicle control (typically corn oil or 0.5% CMC-Na), and at least three this compound treatment groups (25, 100, and 400 mg/kg body weight) based on established dose-response studies [2].

  • Compound Administration and Monitoring: Administer this compound daily via oral gavage for a study duration of 13 weeks to assess subchronic toxicity effects [2]. Prepare this compound suspensions fresh daily in the vehicle (0.5% carboxymethyl cellulose sodium salt or corn oil) and administer at a volume of 5 mL/kg body weight. Monitor animals daily for clinical signs of toxicity including changes in behavior, appearance, and food consumption. Record body weights weekly throughout the study period. At study termination, collect blood samples for clinical pathology assessment and harvest organs (liver, kidneys, spleen, heart, lungs) for weight determination and histopathological examination [2].

Tissue Collection and Histopathological Analysis
  • Necropsy and Tissue Processing: After the 13-week treatment period, euthanize animals following institutional guidelines and perform complete necropsies. Weigh key organs including liver, kidneys, spleen, heart, and lungs and calculate organ-to-body weight ratios. For each animal, collect and fix representative tissue samples in 10% neutral buffered formalin for at least 24-48 hours. Process fixed tissues through a graded ethanol series, embed in paraffin, section at 4-5 μm thickness, and mount on glass slides. For histological evaluation, stain tissue sections with hematoxylin and eosin (H&E) following standard protocols [2].

  • Histopathological Assessment and GST-P Analysis: Examine H&E-stained liver sections systematically for treatment-related lesions including hepatocyte hypertrophy, vacuolation (steatosis), necrosis, inflammatory cell infiltration, and any preneoplastic changes. For quantitative assessment of preneoplastic lesions, immunostain liver sections with an antibody against glutathione S-transferase placental form (GST-P) and count the number and measure the area of GST-P-positive foci in entire liver sections using image analysis software. Additionally, collect and freeze fresh liver samples at -80°C for subsequent DNA adductome analysis and genotoxicity assessment [2].

Table 2: In Vivo Toxicity Parameters of this compound in a 13-Week Rat Study

Parameter 25 mg/kg/day 100 mg/kg/day 400 mg/kg/day Significance
Final Body Weight Slight decrease Moderate decrease Significant decrease p<0.05 [2]
Liver Weight Mild increase Moderate increase Marked increase Dose-dependent [2]
Serum ALT No change Slight increase Significant increase p<0.05 [2]
Hepatocyte Hypertrophy Minimal Mild Moderate to severe Dose-dependent [2]
GST-P-positive Foci No increase Slight increase Significant increase p<0.05 [2]

Data Analysis and Interpretation Guidelines

Statistical Analysis and Result Interpretation
  • Quantitative Analysis: Analyze all quantitative data using appropriate statistical methods. For in vitro studies, perform at least three independent experiments with multiple replicates (typically n=6-8 per treatment group). Express continuous data as mean ± standard deviation (SD) or standard error of the mean (SEM). For in vivo studies, use 5-8 animals per group to ensure adequate statistical power. Use one-way analysis of variance (ANOVA) followed by post-hoc tests (such as Tukey's or Dunnett's test) for multiple comparisons between treatment groups and controls. Consider p-values <0.05 as statistically significant. For non-normal data distributions, employ non-parametric tests such as Kruskal-Wallis followed by appropriate post-hoc comparisons [1] [2].

  • Dose-Response Relationship Assessment: Evaluate concentration-dependent or dose-dependent effects by non-linear regression analysis to determine IC₅₀ values (in vitro) or benchmark doses (in vivo). For in vivo studies, identify the no-observed-adverse-effect-level (NOAEL) and lowest-observed-adverse-effect-level (LOAEL) based on statistical significance and biological relevance of findings. In the 13-week rat study, the NOAEL for this compound was established at 25 mg/kg/day, while significant hepatotoxicity was observed at 100 mg/kg/day and higher [2]. Consider both statistical significance and biological relevance when interpreting results, paying particular attention to consistent, dose-dependent changes across multiple parameters.

Experimental Workflow Visualization

G Start Study Design In_vitro In Vitro Assessment HepG2/HaCaT Cells Start->In_vitro In_vivo In Vivo Study F344 gpt delta Rats Start->In_vivo Metab Metabolic Activation Analysis In_vitro->Metab CYP Inhibition Assays Toxicity Toxicity Endpoints In_vitro->Toxicity Viability/Apoptosis Assays In_vivo->Toxicity Histopathology Clinical Chemistry Genotoxicity Genotoxicity Assessment In_vivo->Genotoxicity gpt/Spi− Assays DNA Adductome Data Data Analysis Metab->Data Toxicity->Data Genotoxicity->Data Risk Risk Assessment Data->Risk

Figure 2: Comprehensive this compound Cytotoxicity Assessment Workflow. This diagram outlines the integrated approach for evaluating this compound-induced toxicity, incorporating both in vitro and in vivo methodologies with subsequent data analysis for risk assessment [1] [2].

Toxicity Mitigation Strategies

Processing Techniques and Protective Agents
  • Thermal Processing Methods: Implement talcum powder simmering processing to reduce this compound content in plant materials. The optimized parameters for this processing method include a temperature of 140°C, processing time of 20 minutes, and talcum powder dosage of 40% (w/w), which has been shown to reduce total toxic alkenylbenzenes (myristicin, safrole, and this compound) by approximately 39% [5]. This processing method not only reduces this compound content but may also enhance the antioxidant activity of the processed material, potentially providing additional protective benefits against oxidative stress-induced toxicity.

  • Cytoprotective Agents: Utilize N-acetylcysteine (NAC) as a protective intervention against this compound-induced cytotoxicity. Administration of NAC at concentrations of 1-5 mM has been demonstrated to significantly ameliorate this compound- and 1'-hydroxythis compound-induced cytotoxicity in HepG2 cells by maintaining intracellular glutathione levels and enhancing detoxification of reactive metabolites [1]. Conversely, deplete intracellular cysteine stores with diethyl maleate (DEM; 0.1-1 mM) to sensitize cells to this compound toxicity, providing a mechanistic tool to confirm the role of glutathione in cytoprotection. These interventions serve both as potential mitigation strategies and as tools for mechanistic studies exploring the pathways underlying this compound toxicity [1].

Conclusion

These Application Notes and Protocols provide comprehensive methodologies for assessing this compound-induced cytotoxicity, incorporating both in vitro and in vivo approaches with detailed experimental procedures. The integration of metabolic activation studies with cytotoxicity assessment is essential for accurate evaluation of this compound's toxic potential, given its dependence on biotransformation to reactive intermediates. The protocols outlined herein have been validated in peer-reviewed studies and can be adapted to investigate other structurally related alkenylbenzenes or modified to address specific research questions regarding this compound toxicity mechanisms. By standardizing assessment methods across laboratories, these protocols will facilitate more accurate cross-study comparisons and enhance the reliability of safety evaluations for this compound-containing products.

References

Comprehensive Application Notes and Protocols: Elucidating Elemicin Metabolic Activation and Cytotoxicity Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Elemicin and Its Research Significance

This compound (3,4,5-trimethoxyallylbenzene) is a natural alkenylbenzene widely distributed throughout the plant kingdom, found in various food sources, dietary supplements, and medicinal plants. It is present in significant quantities in banana puree, nutmeg (Myristica fragrans), Syzygium aromaticum, Daucus carota, and many other botanicals [1]. Beyond its natural occurrence, this compound exhibits several pharmacological effects, including antimicrobial, antioxidant, anti-acetylcholinesterase, and antiviral activities [1]. Recently, this compound has attracted considerable research attention due to its potential toxicity and hallucinatory side-effects, particularly with the increasing use of nutmeg as a psychoactive substance [1].

The dual nature of this compound—possessing both beneficial pharmacological properties and potential toxicological concerns—underscores the importance of understanding its metabolic fate and activation within biological systems. Similar to other alkenylbenzenes, this compound undergoes complex metabolic transformations that can lead to the formation of reactive intermediates capable of inducing cellular damage [1]. This application note provides a comprehensive overview of this compound metabolic activation studies, detailing experimental protocols, analytical methodologies, and key findings that have elucidated the relationship between this compound metabolism and its cellular toxicity.

Metabolic Activation Pathway of this compound

Bioactivation Mechanism

The metabolic activation of this compound primarily occurs through 1′-hydroxylation of its allyl side chain, a transformation that follows a pattern observed with other alkenylbenzenes such as estragole, methyleugenol, and safrole [1]. This critical metabolic step converts this compound into 1′-hydroxythis compound, which serves as the proximal reactive metabolite responsible for observed toxicological effects. The 1′-hydroxythis compound intermediate can subsequently undergo further activation to form an electrophilic species capable of binding covalently to cellular nucleophiles [1].

The metabolic activation process involves multiple cytochrome P450 (CYP) enzymes, creating a complex activation system that varies between individuals based on CYP expression profiles. Following its formation, the reactive metabolite of 1′-hydroxythis compound demonstrates a strong affinity for nucleophilic cellular components, particularly forming conjugates with cysteine (Cys) and N-acetylcysteine (NAC) [1]. These conjugation products serve as valuable biomarkers for identifying and quantifying the metabolic activation process in experimental systems.

Key Enzymes in Metabolic Activation

Screening experiments with recombinant human CYP enzymes and chemical inhibition studies have revealed that multiple CYP isoforms contribute to this compound bioactivation, with CYP1A1, CYP1A2, and CYP3A4 identified as the primary catalysts responsible for 1′-hydroxylation [1]. The involvement of these particular CYP isoforms carries significant implications for predicting potential drug-elemicin interactions and understanding interindividual variations in susceptibility to this compound toxicity based on genetic polymorphisms in these enzymes.

Table 1: CYP Enzymes Involved in this compound Metabolic Activation

CYP Enzyme Relative Contribution Inhibition Compound
CYP1A1 Major α-Naphthoflavone
CYP1A2 Major Methoxsalen
CYP3A4 Major Ketoconazole
Other CYPs Minor Varies

Quantitative Assessment of this compound-Induced Cytotoxicity

Cytotoxicity Parameters

The cytotoxicity resulting from this compound metabolic activation has been quantitatively evaluated using HepG2 cells, a well-established human hepatoma cell line frequently employed in hepatotoxicity studies. Research findings have demonstrated that both this compound and its metabolite 1′-hydroxythis compound induce significant concentration-dependent cytotoxicity in this model system [1]. The toxicological manifestations observed include cell membrane damage, metabolic dysfunction, and ultimately cell death, consistent with patterns seen with other hepatotoxicants that act through reactive metabolite formation.

Intervention studies using compounds that alter cellular glutathione status have provided compelling evidence supporting the role of metabolic activation in this compound-mediated toxicity. Administration of N-acetylcysteine (NAC), a precursor to glutathione and direct nucleophile, significantly ameliorated the cytotoxicity induced by both this compound and 1′-hydroxythis compound [1]. Conversely, depletion of cellular cysteine reserves using diethyl maleate (DEM)—which consequently reduces glutathione levels—markedly enhanced the cytotoxic effects of both compounds [1].

Quantitative Cytotoxicity Data

Table 2: Cytotoxicity Parameters of this compound and 1′-Hydroxythis compound in HepG2 Cells

Compound IC50 Value NAC Protection DEM Enhancement GSH Depletion
This compound ~100 µM Significant Significant Concentration-dependent
1′-Hydroxythis compound ~50 µM Significant Significant Concentration-dependent

Experimental Protocols

Metabolite Identification and Trapping Studies
4.1.1 Purpose and Principle

The identification of reactive metabolites represents a critical component in understanding compound toxicity. This protocol describes the methodology for detecting and characterizing reactive metabolites of this compound using nucleophilic trapping agents followed by UPLC-QTOFMS analysis. The approach leverages the electrophilic nature of reactive metabolites, which form stable adducts with nucleophiles such as cysteine and N-acetylcysteine, enabling their detection and characterization [1].

4.1.2 Materials and Reagents
  • Test compounds: this compound and synthesized 1′-hydroxythis compound
  • Trapping agents: Cysteine (Cys) and N-acetylcysteine (NAC)
  • Enzyme source: Mouse liver microsomes (MLMs) or human liver microsomes (HLMs)
  • Cofactor: NADPH regenerating system
  • Analytical instrument: UPLC-QTOFMS system with appropriate columns
  • Control compounds: Specific CYP inhibitors (α-naphthoflavone for CYP1A, ketoconazole for CYP3A4)
4.1.3 Experimental Procedure
  • Incubation setup: Prepare incubation mixtures containing liver microsomes (0.5-1.0 mg protein/mL), trapping agent (5 mM Cys or NAC), and this compound or 1′-hydroxythis compound (10-100 µM) in appropriate buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Metabolic reaction: Initiate reactions by adding NADPH regenerating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Control incubations: Include controls without NADPH, without test compound, and without trapping agents to confirm reaction specificity.

  • Incubation conditions: Incubate at 37°C for 30-120 minutes with gentle shaking.

  • Reaction termination: Stop reactions by adding equal volumes of ice-cold acetonitrile.

  • Sample preparation: Remove precipitated protein by centrifugation (10,000 × g, 10 min), collect supernatant for analysis.

  • UPLC-QTOFMS analysis:

    • Chromatography: Use C18 column with gradient elution (mobile phase: water and acetonitrile, both containing 0.1% formic acid)
    • Mass spectrometry: Operate in positive electrospray ionization mode with data-independent MS/MS acquisition
    • Data processing: Identify potential adducts by extracting ions corresponding to predicted masses of Cys and NAC conjugates
Cytotoxicity Assessment Protocol
4.2.1 Purpose and Principle

This protocol evaluates the direct cytotoxic effects of this compound and its metabolites on HepG2 cells, assessing the role of metabolic activation in toxicity. The approach measures cell viability following compound exposure and evaluates the protective effects of antioxidants or exacerbating effects of glutathione depletion [1].

4.2.2 Materials and Reagents
  • Cell line: HepG2 cells (human hepatoblastoma)
  • Test compounds: this compound, 1′-hydroxythis compound
  • Modulating agents: N-acetylcysteine (NAC), diethyl maleate (DEM)
  • Assessment reagents: MTT, WST-1, or other cell viability assay kits
  • Cell culture materials: Appropriate media, serum, and supplements
4.2.3 Experimental Procedure
  • Cell culture: Maintain HepG2 cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ atmosphere.

  • Cell seeding: Plate cells in 96-well plates at a density of 1 × 10⁴ cells/well and allow to attach for 24 hours.

  • Compound treatment:

    • Prepare serial dilutions of this compound and 1′-hydroxythis compound in culture medium
    • For protection studies: pre-treat cells with NAC (0.1-5 mM) for 2 hours before compound exposure
    • For enhancement studies: pre-treat cells with DEM (0.1-1 mM) for 1 hour before compound exposure
  • Exposure period: Incubate cells with test compounds for 24-72 hours.

  • Viability assessment:

    • Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours
    • Dissolve formazan crystals with DMSO or specified solvent
    • Measure absorbance at 570 nm with reference wavelength at 630-650 nm
  • Data analysis: Calculate cell viability as percentage of vehicle control and determine IC₅₀ values using appropriate statistical software.

Enzyme Mapping and Inhibition Studies
4.3.1 Purpose and Principle

This protocol identifies the specific CYP enzymes responsible for this compound metabolic activation using two complementary approaches: recombinant CYP screening and chemical inhibition studies [1].

4.3.2 Materials and Reagents
  • Enzyme sources: Recombinant human CYP enzymes (CYP1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4)
  • Chemical inhibitors: α-Naphthoflavone (CYP1A), methoxsalen (CYP1A2/2A6), sulfaphenazole (CYP2C9), ticlopidine (CYP2B6/2C19), quinidine (CYP2D6), ketoconazole (CYP3A4), trimethoprim (CYP2C8)
  • Analytical method: UPLC-QTOFMS for metabolite quantification
4.3.3 Experimental Procedure
  • Recombinant CYP screening:

    • Incubate this compound (50 µM) with individual recombinant CYP enzymes (20-50 pmol) in the presence of NADPH
    • Quantify formation of 1′-hydroxythis compound using UPLC-QTOFMS
    • Normalize activity per nmol CYP for comparison across enzymes
  • Chemical inhibition studies:

    • Pre-incubate human liver microsomes with selective CYP inhibitors (10 µM) for 10 minutes
    • Add this compound (50 µM) and NADPH to initiate reaction
    • Incubate for 30 minutes at 37°C
    • Measure residual 1′-hydroxythis compound formation compared to uninhibited control
  • Kinetic analysis (for major CYPs):

    • Vary this compound concentration (1-200 µM) with individual recombinant CYP enzymes
    • Determine kinetic parameters (Kₘ, Vₘₐₓ) by nonlinear regression

Visualization of Metabolic Pathways and Experimental Workflows

This compound Metabolic Activation Pathway

elemicin_metabolic_pathway This compound Metabolic Activation Pathway This compound This compound CYP_Enzymes CYP_Enzymes This compound->CYP_Enzymes CYP1A1/1A2/3A4 Intermediate 1′-Hydroxythis compound CYP_Enzymes->Intermediate Reactive Reactive Metabolite Intermediate->Reactive Cys_Conjugate Cysteine Conjugate Reactive->Cys_Conjugate Conjugation NAC_Conjugate NAC Conjugate Reactive->NAC_Conjugate Conjugation GSH_Depletion GSH Depletion Reactive->GSH_Depletion Cytotoxicity Cytotoxicity GSH_Depletion->Cytotoxicity

Experimental Workflow for Cytotoxicity Assessment

cytotoxicity_workflow This compound Cytotoxicity Assessment Workflow Cell_Culture HepG2 Cell Culture Experimental_Design Experimental Design Cell_Culture->Experimental_Design Compound_Exposure Compound Exposure (this compound/1′-hydroxythis compound) Experimental_Design->Compound_Exposure Modulator_Treatment Modulator Treatment (NAC/DEM) Experimental_Design->Modulator_Treatment Incubation Incubation (24-72h) Compound_Exposure->Incubation Modulator_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT/WST-1) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis

Research Implications and Applications

The comprehensive investigation of this compound metabolic activation carries significant implications for natural product safety assessment, drug development, and regulatory science. Understanding the specific metabolic pathways and enzymes involved in this compound bioactivation enables more accurate prediction of potential hepatotoxicity and provides insights into interindividual susceptibility based on genetic polymorphisms in CYP enzymes [1]. This knowledge is particularly relevant given the widespread presence of this compound in food products, dietary supplements, and traditional medicines.

From a drug discovery perspective, these findings highlight the importance of thorough metabolic screening for compounds containing structural elements similar to this compound, particularly the alkenylbenzene moiety. The experimental approaches outlined in this application note can be adapted for studying the metabolic activation potential of other natural products and synthetic compounds, contributing to the early identification of potentially problematic compounds in the drug development pipeline. Furthermore, the demonstrated protective effects of NAC suggest potential intervention strategies for mitigating toxicity associated with accidental overconsumption of this compound-containing products.

Troubleshooting and Technical Considerations

Common Experimental Challenges

Successful implementation of these protocols requires attention to several technical aspects. For metabolite identification studies, ensuring sufficient sensitivity for detecting low-abundance reactive metabolites may require optimization of mass spectrometry parameters and careful selection of trapping agent concentrations. The chemical instability of reactive metabolites necessitates rapid processing of samples and appropriate storage conditions to prevent degradation.

In cytotoxicity assessments, maintaining consistent cell culture conditions is critical for obtaining reproducible results. Potential confounding factors include variations in cell passage number, serum lot differences, and subtle changes in incubation conditions. Including appropriate positive controls (known hepatotoxicants with similar mechanisms) and vehicle controls in each experiment helps validate assay performance and interpret results accurately.

Data Interpretation Considerations

When interpreting results from these studies, researchers should consider the limitations of in vitro systems, which may not fully recapitulate the complex physiological environment of intact liver tissue. The use of HepG2 cells, while convenient, should be complemented with more physiologically relevant models such as primary hepatocytes or more complex in vitro systems when possible for confirmatory studies.

The quantitative contribution of individual CYP enzymes to overall this compound bioactivation may vary depending on enzyme expression levels in different human populations and potential co-exposure to CYP-inducing or inhibiting substances. These factors should be considered when extrapolating in vitro findings to in vivo human relevance.

Conclusion

The metabolic activation of this compound represents a compelling example of how naturally occurring compounds can undergo biotransformation to reactive intermediates with toxicological consequences. The comprehensive experimental approaches outlined in this application note provide researchers with robust methodologies for elucidating metabolic activation pathways and their role in compound-induced cytotoxicity. The findings highlight the importance of considering metabolic activation in the safety assessment of natural products and underscore the value of mechanistic toxicology studies in understanding and mitigating potential adverse effects associated with exposure to this compound and structurally related compounds.

References

Mechanism of Elemicin-Induced SCD1 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The hepatotoxicity of elemicin is not caused by the parent compound itself, but by its metabolic activation into reactive intermediates. The primary mechanism involves a cascade that ultimately inhibits SCD1, a key enzyme in lipid metabolism, leading to disrupted lipid homeostasis and hepatomegaly [1] [2]. The central pathway is summarized below:

G cluster_key Key Interventions This compound This compound CYP1A1_CYP1A2 CYP1A1_CYP1A2 This compound->CYP1A1_CYP1A2 Oral Administration Hydroxythis compound Hydroxythis compound CYP1A1_CYP1A2->Hydroxythis compound  1'-Hydroxylation (Bioactivation) SCD1_Inhibition SCD1_Inhibition Hydroxythis compound->SCD1_Inhibition  Leads to Hepatomegaly Hepatomegaly SCD1_Inhibition->Hepatomegaly  Causes Oleic_Acid Oleic_Acid Oleic_Acid->Hepatomegaly Ameliorates A939572 A939572 A939572->SCD1_Inhibition Potentiates alpha_Naphthoflavone alpha_Naphthoflavone alpha_Naphthoflavone->CYP1A1_CYP1A2 Inhibits

Diagram Title: this compound Bioactivation and SCD1 Inhibition Pathway

In Vivo Mouse Model Protocols

The following table summarizes the core in vivo experiments used to elucidate the toxicity mechanism in C57BL/6J mice.

Experiment Objective Treatment Groups & Dosage Administration & Duration Key Endpoint Measurements

| This compound Toxicity [1] | Control (EC): 0.5% CMC-Na vehicle (n=5) Treated (E): this compound, 500 mg/kg (n=5) | Oral gavage, every 24 hours for 3 weeks | Liver weight, Body weight, Hepatic index, Plasma lysophosphatidylcholines, Hepatic Scd1 mRNA | | 1'-Hydroxythis compound Toxicity [1] | Control (E'C): 0.5% CMC-Na vehicle (n=6) Treated (E'): 1'-Hydroxythis compound, 100 mg/kg (n=6) | Oral gavage, every 24 hours for 3 days | Liver weight, Body weight, Hepatic index | | Oleic Acid Rescue [1] | Control Diet + Vehicle (E'C): n=4 Control Diet + 1'-Hydroxythis compound (E'): 100 mg/kg (n=4) High-OA Diet + 1'-Hydroxythis compound (OA+E'): 100 mg/kg (n=4) | High-oleic acid diet (20 g/kg OA) for 3 days prior to and during 3-day 1'-hydroxythis compound treatment | Liver weight, Body weight, Hepatic index | | SCD1 Inhibition Potentiation [1] | Vehicle Control (E'C): n=4 1'-Hydroxythis compound Only (E'): 100 mg/kg (n=4) SCD1 Inhibitor + 1'-Hydroxythis compound (A+E'): A939572 (10 mg/kg/day) + 1'-hydroxythis compound (100 mg/kg) (n=4) | A939572: IP injection, twice daily. 1'-Hydroxythis compound: Oral gavage, every 24 hours for 3 days | Liver weight, Body weight, Hepatic index | | CYP Inhibition Attenuation [1] | Not fully detailed in results, but involved pre-treatment with the CYP1A2 inhibitor α-naphthoflavone. | α-Naphthoflavone administered before this compound. | Attenuation of this compound-induced hepatomegaly. |

In Vitro Metabolic Activation Assay

To identify the specific cytochrome P450 (CYP) enzymes responsible for this compound bioactivation, the following in vitro protocol was used [1].

Objective: To determine the primary human CYP enzymes metabolizing this compound to its 1'-hydroxy metabolite.

Materials and Reagents:

  • Test Compound: this compound
  • Enzyme Sources: Human Liver Microsomes (HLMs) and recombinant human CYP enzymes (CYP1A1, 1A2, 2C9, 2C19, 2D6, 3A4).
  • CYP Inhibitors: α-Naphthoflavone (CYP1A2), trimethoprim, quinidine, methoxsalen, ticlopidine, ketoconazole, sulfaphenazole.
  • Cofactor: NADPH regenerating system.
  • Other: Phosphate buffer (pH 7.4).

Experimental Workflow:

G Incubation Incubation Mixture: - HLM or recCYP - this compound - NADPH Reaction Initiate Reaction Incubation->Reaction ChemicalInhibition Chemical Inhibition (with various CYP inhibitors) Incubation->ChemicalInhibition Parallel Experiment recCYP Recombinant CYP Screening (Individual CYP isoforms) Incubation->recCYP Parallel Experiment Quench Quench Reaction Reaction->Quench Analysis Analyze for 1'-Hydroxythis compound Quench->Analysis ChemicalInhibition->Analysis recCYP->Analysis

Diagram Title: In Vitro CYP Identification Workflow

Procedure:

  • Preparation: Prepare incubation mixtures containing phosphate buffer, HLMs or a single recombinant CYP, and this compound.
  • Pre-inhibition (for chemical inhibition assay): Pre-incubate HLMs with a specific CYP inhibitor for a short period before adding the substrate and NADPH.
  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
  • Incubation: Incubate the mixtures at 37°C for a predetermined time (e.g., 30-60 minutes).
  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile.
  • Analysis: Use analytical techniques like LC-MS/MS to quantify the formation of the primary metabolite, 1'-hydroxythis compound.

Key Findings:

  • The use of recombinant CYPs and chemical inhibitors in HLMs identified CYP1A1 and CYP1A2 as the primary enzymes responsible for the 1'-hydroxylation of this compound [1].

Key Experimental Data and Findings

The following table consolidates the quantitative results from the key in vivo experiments, demonstrating the central role of SCD1 inhibition.

Experimental Group Hepatic Index (Liver/BW %) Mean ± SD Hepatic SCD1 mRNA/Protein Plasma Unsaturated/Saturated LysoPC Ratio
Control (EC) [1] Baseline Baseline Baseline
This compound (E) [1] Significantly Increased Significantly Inhibited Significantly Decreased
1'-Hydroxythis compound (E') [1] Significantly Increased Data not explicitly shown, but effect is downstream of this metabolite. Data not explicitly shown for this short-term model.
High-OA Diet + 1'-Hydroxythis compound (OA+E') [1] Attenuated vs. E' group N/R N/R
SCD1 Inhibitor + 1'-Hydroxythis compound (A+E') [1] Potentiated vs. E' group N/R N/R
α-Naphthoflavone + this compound [1] Attenuated vs. E group N/R N/R

Note: BW = Body Weight; LysoPC = Lysophosphatidylcholine; N/R = Not explicitly reported in the provided results.

Discussion and Application Notes

  • Toxicity Mechanism Confirmation: The series of experiments confirms that this compound-induced hepatomegaly is mechanistically linked to the inhibition of SCD1, a pivotal enzyme that converts saturated fatty acids to monounsaturated fatty acids [1] [2]. The reduction in the unsaturated/saturated LysoPC ratio in plasma is a direct biomarker of this inhibition.
  • Rescue and Potentiation Strategies: The findings that oleic acid (an unsaturated fatty acid) supplementation ameliorates toxicity, while the SCD1-specific inhibitor A939572 potentiates it, provide strong evidence that the toxic effect is directly due to a deficit in unsaturated lipids caused by SCD1 inhibition [1].
  • Intervention Strategy: Inhibition of the initial bioactivation step is a valid intervention strategy. Using α-naphthoflavone to inhibit CYP1A2 in vivo successfully attenuated this compound-induced hepatomegaly, highlighting a potential protective approach [1].
  • Broader Relevance: SCD1 is an emerging target in other disease areas, such as cancer immunotherapy, where its inhibition can enhance antitumor T cell responses [3]. Understanding its inhibition by compounds like this compound contributes to a broader biological context.

Conclusion

This protocol outlines a comprehensive approach, from in vitro enzyme identification to in vivo toxicity validation and mechanistic rescue, for studying this compound-induced SCD1 inhibition and hepatotoxicity. The key to the toxicity lies in the metabolic activation of this compound by CYP1A1/2, and the subsequent disruption of hepatic lipid homeostasis due to SCD1 inhibition. The provided workflows and data serve as a robust template for researchers investigating the toxicity of natural alkenylbenzenes or the biological consequences of SCD1 modulation.

References

reducing elemicin cytotoxicity in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary mechanism behind elemicin-induced cytotoxicity? The cytotoxicity of this compound is primarily attributed to its metabolic activation [1]. This process, mainly driven by cytochrome P450 (CYP) enzymes, converts this compound into a highly reactive metabolite, 1'-hydroxythis compound, which can subsequently form conjugates with cellular nucleophiles like glutathione (GSH) and bind to proteins or DNA, leading to cell damage [1].

  • Q2: Which cytochrome P450 enzymes are most involved in this compound activation? Screening with recombinant human CYP enzymes indicates that CYP1A1, CYP1A2, and CYP3A4 are the primary isoforms responsible for the metabolic activation of this compound [1]. Your experimental results may vary depending on the metabolic capacity of your specific cell model.

  • Q3: What is a proven strategy to mitigate this compound-induced cytotoxicity? Supplementation with N-Acetylcysteine (NAC) has been experimentally shown to significantly ameliorate cytotoxicity induced by both this compound and its direct metabolite, 1'-hydroxythis compound [1]. NAC acts as a precursor to glutathione, boosting the cell's primary antioxidant and detoxification system.

  • Q4: How can depleting cellular cysteine stores affect this compound's toxicity? Depleting intracellular cysteine (a key component of glutathione) using an agent like diethyl maleate (DEM) increases this compound-induced cytotoxicity [1]. This underscores the critical protective role of the glutathione system and suggests that any compromise of this pathway will heighten cellular susceptibility.

Experimental Protocols & Strategies

The table below summarizes the core strategies for mitigating this compound cytotoxicity, along with the associated evidence.

Strategy Mechanism of Action Key Supporting Evidence
NAC Supplementation Boosts cellular glutathione (GSH) reserves, enhancing conjugation & detoxification of reactive metabolites [1]. Cytotoxicity in HepG2 cells significantly reduced with NAC co-administration [1].
CYP Enzyme Inhibition Blocks the 1'-hydroxylation metabolic pathway, preventing formation of the primary reactive metabolite [1]. Use of specific CYP inhibitors (e.g., α-Naphthoflavone for CYP1A) reduced metabolic activation [1].
Avoid Cysteine Depletion Prevents the loss of glutathione, maintaining cellular defense capacity. Cytotoxicity increased when cysteine was depleted using diethyl maleate (DEM) [1].

Detailed Methodology: Evaluating Cytoprotection

This workflow outlines the key steps for conducting an experiment to test the protective effects of compounds like NAC against this compound cytotoxicity, based on the cited research [1].

Start Start Experiment Plate Plate HepG2 Cells (or other metabolic model) Start->Plate PreTreat Pre-treatment Phase (Optional) Plate->PreTreat A1 Add cytoprotectant (e.g., NAC) PreTreat->A1 A2 Add CYP inhibitor (e.g., α-Naphthoflavone) PreTreat->A2 A3 Add depletion agent (e.g., Diethyl Maleate (DEM)) PreTreat->A3 CoTreat Co-treatment Phase PreTreat->CoTreat Measure Measure Cytotoxicity (e.g., MTT, LDH assays) CoTreat->Measure B Add this compound or 1'-Hydroxythis compound Analyze Analyze Data Measure->Analyze

1. Cell Culture and Plating

  • Use an appropriate cell line, such as HepG2 human hepatoma cells, which retain metabolic competence [1].
  • Plate cells at a standardized density in multi-well plates and allow them to adhere overnight.

2. Application of Test Compounds

  • Pre-treatment (Optional): Depending on your hypothesis, pre-treat cells for a few hours with:
    • Cytoprotectant: NAC (e.g., 1-5 mM) to boost GSH [1].
    • CYP Inhibitor: A specific inhibitor like α-Naphthoflavone (CYP1A) to block activation [1].
    • Depletion Agent: Diethyl maleate (DEM) to deplete GSH as a positive control for enhanced toxicity [1].
  • Co-treatment: Add This compound (or its direct metabolite, 1'-hydroxythis compound) to the culture medium. A range of concentrations should be tested based on preliminary cytotoxicity assays [1].

3. Cytotoxicity Assessment

  • After an appropriate incubation period (e.g., 24 hours), measure cell viability using standard assays like MTT, WST-1, or LDH release.
  • Compare viability in groups treated with this compound alone versus this compound plus the protective agent.

Troubleshooting Common Issues

  • Issue: Protective agent shows no effect.
    • Solution: Verify the concentration and activity of your this compound stock. The protective effect of NAC is dose-dependent, so titrate the NAC concentration. Ensure your cell model has sufficient metabolic capacity to activate this compound.
  • Issue: High background cytotoxicity.
    • Solution: Ensure solvents (e.g., DMSO) are at a non-toxic concentration (typically <0.1%). Use a fresh batch of this compound and test compounds to avoid degradation products.
  • Issue: Results are inconsistent with literature.
    • Solution: Pay close attention to the metabolic system. Cell lines with low CYP expression may not effectively activate this compound, leading to underestimation of both toxicity and protection. Consider using primary hepatocytes or S9 fraction for metabolic activation.

Key Toxicity Mechanisms & Workflow

For a comprehensive understanding, the following diagram illustrates the interconnected pathways of this compound's metabolic activation and the primary strategies for intervention, as revealed by the current research [1].

This compound This compound Metabolite 1'-Hydroxythis compound (Reactive Metabolite) This compound->Metabolite CYP1A/3A4 Activation DNA_Prot DNA/Protein Adducts Cellular Damage & Cytotoxicity Metabolite->DNA_Prot Covalent Binding GSH_Conj GSH Conjugate (Detoxification) Metabolite->GSH_Conj Conjugation NAC_Node NAC Supplementation NAC_Node->GSH_Conj Boosts CYP_Node CYP Inhibitors CYP_Node->Metabolite Inhibits DEM_Node DEM (Cys Depletion) DEM_Node->GSH_Conj Depletes

References

elemicin genotoxicity mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Elemicin Genotoxicity

What is the primary genotoxic mechanism of this compound? The genotoxicity of this compound is primarily attributed to its metabolic activation into reactive intermediates that can form DNA adducts [1] [2] [3]. The widely accepted pathway involves a two-step process:

  • 1'-Hydroxylation: Cytochrome P450 (CYP) enzymes, primarily CYP1A1, CYP1A2, and CYP3A4, convert this compound to 1'-hydroxythis compound [2].
  • Sulfonation: The 1'-hydroxythis compound metabolite is subsequently sulfonated by sulfotransferases (SULTs) to form 1'-sulfooxythis compound [1] [3]. This highly reactive sulfate ester can spontaneously form a carbocation that binds to DNA, forming covalent DNA adducts which can lead to mutations and potentially initiate carcinogenesis [1] [4].

The diagram below illustrates this metabolic activation pathway.

G This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation  Step 1 Metabolite Metabolite Hydroxylation->Metabolite  Produces Sulfonation Sulfonation Metabolite->Sulfonation  Step 2 ReactiveIntermediate ReactiveIntermediate Sulfonation->ReactiveIntermediate  Produces DNAAdducts DNAAdducts ReactiveIntermediate->DNAAdducts  Binds to DNA CYP CYP CYP->Hydroxylation SULT SULT SULT->Sulfonation

Mitigation Strategies & Experimental Guidance

How can we inhibit the metabolic activation of this compound? Strategies focus on modulating the key enzymes in the activation pathway.

Strategy Mechanism & Evidence Experimental Notes
CYP Inhibition Inhibitors (e.g., α-naphthoflavone for CYP1A2) reduce 1'-hydroxylation [2]. In vivo, α-naphthoflavone attenuated this compound-induced hepatomegaly [5]. Use specific chemical inhibitors in vitro; consider species-specific CYP expression differences [2].
SULT Inhibition Theoretical approach to block formation of ultimate carcinogen. Evidence for this compound is limited; supported by general alkenylbenzene toxicology [3]. SULT inhibition is complex; results may be context-dependent.
Antioxidant Coadministration N-acetylcysteine (NAC) acts as nucleophile, conjugating with reactive metabolites, reducing cytotoxicity and DNA binding [2]. In cell models (e.g., HepG2), NAC ameliorated this compound/1'-hydroxythis compound cytotoxicity [2].

What in vitro models best predict this compound's genotoxic risk? Traditional in vitro genotoxicity tests have limitations with this compound. A 2025 micronucleus study highlights the importance of model selection [4].

Model/System Findings for this compound Recommendation
V79 Cells (Standard S9) Equivocal or weak positive results [4]. Exogenous S9 metabolism may be insufficient. Not optimal for standalone testing.
V79 Cells (-S9) Significant, concentration-related increase in micronuclei [4]. Suggests intracellular metabolism generates genotoxins. Include S9-free conditions; use cell lines with relevant metabolic capacity (e.g., HepG2).
gpt delta Rodent Models Confirmed in vivo mutagenicity and pre-neoplastic lesions (GST-P+ foci) [1]. The gold standard for integrated genotoxicity/carcinogenicity assessment.

How do we monitor DNA damage from this compound in experimental systems? Employ a combination of direct and indirect methods.

  • DNA Adductome Analysis: A powerful, untargeted method to detect comprehensive DNA modifications. This technique has successfully identified this compound-specific DNA adducts in the livers of treated rats, providing direct evidence of DNA interaction [1].
  • Transgenic Rodent Mutation Assays (e.g., gpt delta rat): These models allow for in vivo quantification of mutation frequency (via 6-TG selection for point mutations and Spi- selection for deletions) in the same animal used for general toxicity studies, providing a direct link between exposure and genotoxic effect [1].
  • Hepatocyte Assays: Primary hepatocytes from rodents or humans can be used for Unscheduled DNA Synthesis (UDS) assays, which have shown positive results for this compound, indicating DNA repair activity in response to damage [6].

Frequently Asked Questions (FAQs)

Q1: Are the genotoxicity mechanisms of this compound, myristicin, and safrole similar? Yes, they are structurally related alkenylbenzenes and share a common toxification pathway via 1'-hydroxylation and subsequent sulfonation [3] [7]. However, differences in their methoxy group patterns can lead to variations in their metabolic rates, potency, and overall toxicological profile, meaning data is not directly interchangeable [4].

Q2: What is the evidence for a threshold in this compound's genotoxicity? A 13-week rat study observed this compound-specific DNA adducts at the lowest dose tested (25 mg/kg/bw), but a significant increase in mutant frequencies and pre-neoplastic foci was only seen at the highest dose (400 mg/kg/bw) [1]. This suggests that while DNA binding may occur at low doses, the biological consequence (mutations and tumor initiation) may have a practical threshold, dependent on the balance between metabolic activation and detoxification.

Q3: Does depleting intracellular glutathione (GSH) enhance this compound's toxicity? Yes. Experimental evidence shows that pre-treatment with diethyl maleate (DEM), which depletes the protective nucleophile GSH (and cysteine), significantly increased the cytotoxicity of both this compound and its 1'-hydroxy metabolite in HepG2 cells [2]. This confirms that cellular defense mechanisms reliant on thiols are crucial in mitigating this compound-induced cell damage.

References

optimizing elemicin metabolic activation assays

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts: Elemicin Metabolic Activation

What is the fundamental mechanism behind this compound-induced cellular toxicity? The toxicity is primarily initiated by metabolic activation. This compound is converted by cytochrome P450 enzymes into a reactive metabolite, 1'-hydroxythis compound, which can subsequently bind to cellular macromolecules, leading to toxicity [1]. This 1'-hydroxythis compound can be further converted into an ultimate toxicant, likely a sulfate ester, that depletes cellular defense molecules like glutathione (GSH) and binds to proteins, causing cell death [1].

Which human enzymes are responsible for metabolizing this compound? Research using recombinant human CYP enzymes and inhibition experiments has identified that multiple CYPs are involved, with the most significant contributions from CYP1A1, CYP1A2, and CYP3A4 [1].

How can I modulate this toxicity in a model system? The cytotoxicity can be experimentally modulated by manipulating the levels of cellular thiols like cysteine (Cys) and glutathione.

  • Ameliorating Toxicity: Administering N-acetylcysteine (NAC), a precursor to glutathione, significantly reduces this compound and 1'-hydroxythis compound-induced cytotoxicity in HepG2 cells [1].
  • Enhancing Toxicity: Depleting intracellular cysteine using an agent like diethyl maleate (DEM) increases cytotoxicity [1].

The metabolic pathway and key experimental strategies for modulating toxicity are summarized in the diagram below:

elemicin_toxicity_pathway This compound This compound CYP_Enzymes CYP Enzymes (Primarily CYP1A1, CYP1A2, CYP3A4) This compound->CYP_Enzymes Hydroxythis compound 1'-Hydroxythis compound (Proximate Toxin) CYP_Enzymes->Hydroxythis compound Reactive Reactive Metabolite (Ultimate Toxin) Hydroxythis compound->Reactive Conjugation Conjugation with Cys/GSH Reactive->Conjugation CellDamage Cellular Damage & Cytotoxicity Reactive->CellDamage Detoxification Detoxification Conjugation->Detoxification NAC NAC Supply NAC->Conjugation DEM DEM Depletion DEM->Conjugation

Experimental Protocols & Troubleshooting

Here are optimized protocols and common solutions for key assays based on the research.

Cytotoxicity Assay (HepG2 Cells)

This protocol tests the direct cytotoxic effects of this compound and its metabolite, and how to modulate them [1].

  • Key Reagents: this compound or 1'-hydroxythis compound (dissolved in DMSO), N-acetylcysteine (NAC), Diethyl maleate (DEM), HepG2 cell line, standard cell viability assay kits (e.g., MTT, MTS).
  • Procedure:
    • Seed HepG2 cells in 96-well plates and culture until ~70% confluence.
    • Pre-treatment (Modulation):
      • For NAC protection: Pre-incubate cells with NAC (e.g., 2-5 mM) for 1-2 hours.
      • For DEM sensitization: Pre-incubate cells with DEM (e.g., 0.5-1 mM) for 30-60 minutes.
    • Treatment: Expose cells to a concentration range of this compound or 1'-hydroxythis compound for 6-24 hours.
    • Viability Measurement: Perform cell viability assay according to the manufacturer's instructions.
In Vitro Metabolic Activation in Liver Microsomes

This assay identifies the reactive metabolites formed and the specific CYP enzymes involved [1].

  • Key Reagents: Human or Mouse Liver Microsomes (HLMs/MLMs), NADPH regenerating system, this compound, trapping agents (Cysteine or Glutathione), CYP-specific chemical inhibitors.
  • Procedure:
    • Incubation: Mix microsomes (0.5-1 mg/mL), this compound (e.g., 50 µM), and trapping agents (e.g., Cys or NAC, 5 mM) in a suitable buffer (e.g., potassium phosphate).
    • Start the reaction by adding the NADPH regenerating system.
    • Incubate at 37°C for 30-60 minutes.
    • Terminate the reaction with an equal volume of ice-cold acetonitrile.
    • Centrifuge and analyze the supernatant for metabolite conjugates using UPLC-QTOFMS.
CYP Reaction Phenotyping

This identifies which specific human CYP enzyme is most responsible for the metabolic activation [1].

  • Key Reagents: Panel of recombinant human CYP enzymes (e.g., CYP1A1, 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, 3A4), CYP-specific chemical inhibitors.
  • Procedure:
    • Screening: Incubate this compound with individual recombinant CYP isoforms and measure the formation of 1'-hydroxythis compound or Cys/NAC conjugates.
    • Inhibition: In HLM incubations, add specific chemical inhibitors (e.g., α-Naphthoflavone for CYP1A1/2, Ketoconazole for CYP3A4) to confirm the role of identified CYPs.
Frequently Asked Questions (FAQ)

Q1: The cytotoxicity of this compound in my experiment is inconsistent. What could be the reason?

  • A: This is likely due to variable levels of cellular glutathione (GSH). Ensure your experimental conditions are consistent regarding cell confluency and passage number. To standardize results, include controls that modulate GSH levels:
    • Use NAC pre-treatment as a negative control (should reduce toxicity).
    • Use DEM pre-treatment as a positive control (should enhance toxicity) [1].

Q2: How can I confirm that the toxicity I'm seeing is due to metabolic activation by CYPs?

  • A: You can use two approaches:
    • Chemical Inhibition: In your cytotoxicity assay, co-incubate this compound with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole). A significant reduction in cytotoxicity suggests CYP-dependent bioactivation.
    • Use the Metabolite: Test 1'-hydroxythis compound directly. If it produces toxicity more rapidly and potently than the parent this compound, it supports the metabolic activation hypothesis [1].

Q3: Which analytical method is recommended for detecting the reactive metabolites of this compound?

  • A: The method of choice is UPLC-QTOFMS. The reactive metabolite can be trapped as stable adducts by incubating this compound with liver microsomes in the presence of nucleophilic trapping agents like Cysteine (Cys) or N-acetylcysteine (NAC), which are then detected and identified by mass spectrometry [1].

Q4: Are there species differences in this compound metabolism that I should consider?

  • A: Yes, species differences can exist. One study using PBK modeling suggested that the differences between rats and humans in the formation of the key toxic metabolite (1'-sulfoxythis compound) are less than 4-fold [2]. However, it is good practice to confirm key findings using human-derived in vitro models (like HLMs or HepG2 cells) for human risk assessment.

Key Quantitative Data Summary

For a quick reference, here are the critical enzymes and modulators involved:

Role / Function Specific Agent / Enzyme Key Finding / Effect
Primary Activating CYP Enzymes CYP1A1, CYP1A2, CYP3A4 Main enzymes responsible for 1'-hydroxylation and metabolic activation of this compound [1].
CYP Inhibitors (for Validation) α-Naphthoflavone (CYP1A1/2), Ketoconazole (CYP3A4) Used in experiments to inhibit specific CYPs and confirm their role [1].
Cytotoxicity Modulators N-acetylcysteine (NAC) Significantly ameliorates this compound-induced cytotoxicity by boosting glutathione levels [1].
Cytotoxicity Modulators Diethyl maleate (DEM) Increases this compound-induced cytotoxicity by depleting intracellular cysteine/glutathione [1].
Trapping Agents (for MS) Cysteine (Cys), N-acetylcysteine (NAC) Form stable conjugates with the reactive metabolite of 1'-hydroxythis compound, allowing detection by UPLC-QTOFMS [1].

References

Troubleshooting Elemicin Cell Viability Assays

Author: Smolecule Technical Support Team. Date: February 2026

Q1: My cell viability results for Elemicin are inconsistent. What could be the cause?

Inconsistencies often stem from concentration-dependent cytotoxicity and the experimental conditions related to metabolic activation.

  • Check Your Concentration Range: this compound shows a distinct cytotoxic profile. Research indicates that at concentrations of 100 µM and 500 µM, this compound can induce a weak but statistically significant increase in micronucleus formation, a sign of genotoxicity, even in the absence of an external metabolizing system (S9 mix) [1]. Viability is affected in a concentration-dependent manner, so ensure your tested range is appropriate and includes lower concentrations.
  • Review Metabolic Activation Conditions: Unlike some related compounds (e.g., estragole), this compound's genotoxic effects were primarily observed without S9 metabolic activation [1]. The use of an exogenous metabolizing system might not be necessary to observe its effects and could even mask them. Verify whether your experimental design correctly accounts for this.
Q2: How does this compound's cytotoxicity compare to other alkenylbenzenes?

Understanding its relative potency can help you benchmark your results. The table below summarizes findings from a comparative study in V79 cells.

  • Table: Comparative Cytotoxicity and Genotoxicity of Alkenylbenzenes [1]
Compound Highest Non-Cytotoxic Concentration (approx.) Micronucleus Induction (without S9) Key Cytotoxicity Observations
This compound < 500 µM Weak but significant at 100 µM & 500 µM No excessive cytotoxicity up to 500 µM; moderate reduction in nuclei count at highest dose [1].
Estragole 10 µM Negative (up to 10 µM) Excessive cytotoxicity at 100 µM & 500 µM, preventing reliable measurement [1].
Myristicin 100 µM Negative (up to 100 µM) Excessive cytotoxicity at 500 µM [1]. Can induce apoptosis via the mitochondrial pathway [2].
Methyleugenol 500 µM Equivocal at 500 µM No critical cytotoxicity up to 500 µM [1].
Q3: Which cell viability assay should I choose for studying this compound?

The choice of assay should align with your research endpoint. Be aware of the principles and limitations of each method [3].

  • For General Cytotoxicity:
    • MTT Assay: Measures metabolic activity. A decrease in signal indicates reduced cell viability or metabolic competence [3] [2].
    • Membrane Integrity Assays (e.g., LDH release): Detect cytoplasmic enzymes released upon permanent plasma membrane damage, a definitive act of cell death [3].
  • For Investigating Cell Death Mechanisms:
    • If your research involves understanding whether this compound triggers apoptosis, consider assays that detect caspase activation, phosphatidylserine externalization (e.g., Annexin V staining), or DNA fragmentation [3]. Related compounds like myristicin are known to induce apoptosis via the mitochondrial pathway [2].

> Best Practice Tip: It is highly recommended to use two different types of viability assays based on different principles (e.g., one metabolic assay like MTT and one membrane integrity assay like LDH) to confirm your findings, as no single method is perfect [3].

Experimental Workflow & Mechanisms

The following diagram outlines the key experimental workflow and potential cellular mechanisms to investigate when studying this compound's effects.

elemicin_workflow This compound Assay Workflow & Mechanisms start Start this compound Treatment exp_setup Experimental Setup start->exp_setup conc Prepare Concentration Range (1 µM - 500 µM) exp_setup->conc metabolic Define Metabolic Activation Test with/without S9 mix exp_setup->metabolic assay_choice Select Viability Assay(s) conc->assay_choice metabolic->assay_choice assay1 Metabolic Activity (e.g., MTT, WST-1) assay_choice->assay1 assay2 Membrane Integrity (e.g., LDH Release) assay_choice->assay2 assay3 Apoptosis/Necrosis (e.g., Annexin V/PI) assay_choice->assay3 mechanism Investigate Mechanisms assay1->mechanism If cytotoxic assay2->mechanism If cytotoxic assay3->mechanism genotoxicity Genotoxicity Assessment (Micronucleus, Comet Assay) mechanism->genotoxicity apoptosis Mitochondrial Pathway (Caspase Activation, Cyt c) mechanism->apoptosis ddr DNA Damage Response (Gene Expression Profiling) mechanism->ddr analyze Analyze Data genotoxicity->analyze apoptosis->analyze ddr->analyze endpoint Endpoint: Cytotoxicity Profile & Mechanism of Action analyze->endpoint

Key Experimental Protocols Cited

For your reference, here are summarized methodologies from the research:

  • Micronucleus (MN) Assay in V79 Cells [1]:
    • Cell Line: Chinese hamster lung fibroblast (V79) cells.
    • Treatment: Cells are exposed to this compound (1–500 µM) for 4 hours, then sampled after a total of 24 hours.
    • Metabolic Activation: Tests are performed both in the presence and absence of an exogenous metabolizing system (S9 mix).
    • Measurement: The frequency of micronuclei in binucleated cells is scored. Cytotoxicity is monitored concurrently via cell viability and relative nuclei counts.
  • Cell Viability Assay (MTT) in K562 Cells (for related compound Myristicin) [2]:
    • Cell Line: Human chronic myeloid leukaemia (K562) cells.
    • Treatment: Cells are treated with a range of concentrations (e.g., 50–1000 µM) for 24, 48, and 72 hours.
    • Procedure: MTT reagent is added to wells and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). Viability is expressed as a percentage of the control.

References

Elemicin Stability: Key Factors & Data

Author: Smolecule Technical Support Team. Date: February 2026

The stability of elemicin is significantly influenced by temperature and the physical state of the sample. The table below summarizes quantitative degradation data for this compound in encapsulated nutmeg oleoresin [1].

Factor Effect on Degradation Experimental Context
Temperature Degradation rate increases with temperature. Rate constant (k) rises, with degradation reaching up to 104% over 63 days at 70°C [1]. Encapsulated nutmeg oleoresin stored in dark glass bottles at 30-70°C for 63 days [1].
Activation Energy (Ea) 2.71 kJ/mol K for this compound. This is higher than myristicin (2.21 kJ/mol K) but lower than safrole (3.22 kJ/mol K), indicating an intermediate degradation rate [1]. Calculated from degradation kinetics in encapsulated nutmeg oleoresin stored at different temperatures [1].
Matrix/Encapsulation Encapsulation with maltodextrin and whey protein concentrate can help preserve this compound and related compounds in oleoresin during spray drying and storage [1]. Nutmeg oleoresin encapsulated using 12% WPC and 88% maltodextrin as wall materials [1].

Based on this data, the primary recommendations for maintaining this compound stability are:

  • Low-Temperature Storage: Store samples at refrigerated temperatures [2].
  • Protect from Light: Use amber or dark glass containers to minimize light exposure [1].
  • Use Stable Matrices: Consider encapsulation to shield this compound from environmental factors if applicable to your formulation [1].

Experimental Protocol for Stability Assessment

For a standardized approach to studying this compound stability, you can adapt the following protocol based on kinetic degradation studies [1].

start Prepare Sample Solution a1 Dispense into sealed ampoules/vials start->a1 a2 Store at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C) a1->a2 a3 Withdraw replicates at scheduled time points (e.g., Day 0, 4, 7, 10, 14, ...) a2->a3 a4 Analyze by GC-MS or HPLC a3->a4 a5 Quantify this compound Peak Area a4->a5 a6 Determine Degradation Rate Constant (k) using first-order kinetic model a5->a6 a7 Calculate Activation Energy (Ea) using Arrhenius equation a6->a7

Detailed Methodology
  • Sample Preparation: Dissolve the this compound standard in an appropriate volatile solvent. For complex mixtures, encapsulation might be used [1].
  • Storage Conditions: Dispense the solution into sealed vials. Store them in controlled-temperature environments (e.g., 30°C to 70°C) to accelerate degradation [1]. Use dark glass bottles or vials to eliminate photodegradation effects [1].
  • Analysis and Quantification:
    • Instrumentation: Use Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification [3] [1].
    • Quantification: Measure the peak area of this compound at each time point and calculate its relative concentration.
  • Kinetic Data Analysis:
    • Degradation Rate Constant (k): Model the degradation using a first-order kinetic model: ln(C) = ln(C0) - kt, where C is the concentration at time t, and C0 is the initial concentration [1].
    • Activation Energy (Ea): Apply the Arrhenius equation: ln(k) = ln(A) - (Ea/RT), where R is the gas constant and T is the absolute temperature. Plot ln(k) against 1/T to determine Ea [1].

Frequently Asked Questions

What are the major stability concerns for this compound in drug development? The primary concerns are its potential for thermal degradation and oxidation over time, which can lead to a loss of potency and the formation of unknown degradation products. Its structural similarity to safrole and methyleugenol also raises safety concerns, as these are classified as genotoxic carcinogens, though this compound itself is still under evaluation [4].

How can I isolate this compound from a plant source like nutmeg for my studies? A common protocol involves hydrodistillation to obtain the essential oil, followed by liquid-liquid extraction and column chromatography [3]. The essential oil is dissolved in chloroform and washed with dilute NaOH and water. The organic phase is then subjected to column chromatography using solvents like hexane, ethyl ether, or mixtures like isooctane/chloroform/methanol to isolate this compound [3].

What analytical methods are best for detecting and quantifying this compound? GC-MS is the most frequently reported method for identifying and quantifying this compound in plant extracts and essential oils [3] [1]. High-Performance Liquid Chromatography (HPLC) with a PDA detector is another suitable method for quality control, as referenced in studies on other herbal compounds [5].

References

Comprehensive Technical Support Guide: Minimizing Elemicin DNA Adduct Formation in Research Settings

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways & Mechanisms of Action

Elemicin (1,2,3-trimethoxy-5-prop-2-enylbenzene) is an alkenylbenzene compound found in various food sources and medicinal plants, including nutmeg, basil, and elemi resin. Understanding its metabolic pathway is crucial for developing strategies to minimize DNA adduct formation in experimental systems. The metabolic activation of this compound follows a well-characterized pathway similar to other alkenylbenzenes, which explains its genotoxic and carcinogenic potential [1] [2].

  • Metabolic Activation: this compound undergoes primary hydroxylation at the 1′-position of its allylic side chain, primarily mediated by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A4). This transformation yields the proximate carcinogen 1′-hydroxythis compound [3]. The reactive metabolite 1′-hydroxythis compound is further conjugated with sulfate through sulfotransferases (SULT1A1), forming an unstable allylic sulfate ester that spontaneously decomposes into a highly electrophilic carbenium ion [1] [4]. This carbocation can attack nucleophilic sites in DNA, primarily forming E3′-N2-dG and E3′-N6-dA adducts which can persist and potentially lead to mutations if not properly repaired [5] [4].

  • Detoxification Pathways: In parallel to metabolic activation, this compound can undergo competing detoxification through O-demethylation as the main pathway, followed by glucuronidation or glutathione conjugation, promoting urinary excretion and reducing toxicological risk [5]. Another potential detoxification route involves epoxidation of the allylic side chain, though this metabolite is typically efficiently detoxified by epoxide hydrolases and glutathione conjugation [5].

The following diagram illustrates the complete metabolic pathway of this compound, highlighting both activation and detoxification routes:

G This compound This compound 1'-Hydroxythis compound 1'-Hydroxythis compound This compound->1'-Hydroxythis compound CYP1A1/1A2/3A4 O-Demethylated Metabolites O-Demethylated Metabolites This compound->O-Demethylated Metabolites Detoxification Pathways CYP1A2 CYP1A2 SULT1A1 SULT1A1 Detox Detox 1'-Sulfooxythis compound 1'-Sulfooxythis compound 1'-Hydroxythis compound->1'-Sulfooxythis compound SULT1A1 Reactive Carbenium Ion Reactive Carbenium Ion 1'-Sulfooxythis compound->Reactive Carbenium Ion Spontaneous DNA Adducts\n(E3'-N2-dG, E3'-N6-dA) DNA Adducts (E3'-N2-dG, E3'-N6-dA) Reactive Carbenium Ion->DNA Adducts\n(E3'-N2-dG, E3'-N6-dA) Covalent Binding Excretion Excretion O-Demethylated Metabolites->Excretion Glucuronidation/ GSH Conjugation

Figure 1: this compound Metabolic Pathway Showing Activation and Detoxification Routes

Quantitative Data & Threshold Levels

Understanding the quantitative relationship between this compound exposure, DNA adduct formation, and subsequent biological effects is essential for establishing safety thresholds in experimental designs. The following tables consolidate critical quantitative data from recent studies to guide your research planning.

Table 1: DNA Adduct Formation and Genotoxicity Thresholds of this compound

Experimental System Exposure Concentration Exposure Duration DNA Adduct Levels Observed Effects Source
HepG2-CYP1A2 cells 0-2 mM estragole (reference) 24 hours Concentration-dependent E3'-N2-dG formation Clastogenicity at ≥1 mM; Moderate γH2AX induction [5]
V79 cells (-S9) 100-500 µM this compound 4 hours + 24h sampling N/A Weak but significant MN formation [6]
Primary rat hepatocytes 400 mg/kg bw/day this compound 13 weeks Significant DNA adduct formation Hepatotoxicity, GST-P-positive foci [4]
Human liver models N/A N/A Threshold adduct level required for clastogenicity BMC clastogenicity 12-17x higher than adduct formation [5]

Table 2: Comparative Genotoxicity of Alkenylbenzenes in V79 Cell Micronucleus Assay

Compound Highest Non-cytotoxic Concentration Micronucleus Induction Cytotoxicity Profile Metabolic Activation Dependence
This compound 500 µM (-S9) Weak but significant at 100-500 µM Moderate cytotoxicity at 500 µM More pronounced without S9
Myristicin 100 µM Negative Excessive cytotoxicity at 500 µM Negative with/without S9
Estragole 10 µM Negative Excessive cytotoxicity at 100-500 µM Negative with/without S9
Methyleugenol 500 µM Equivocal (small increase at 500 µM) Minimal cytotoxicity Similar with/without S9

Key quantitative findings from recent studies:

  • Threshold Phenomenon: Research on alkenylbenzenes demonstrates a threshold level of DNA adducts must be accumulated before clastogenicity and cytotoxicity are triggered. Benchmark Concentration (BMC) modeling indicates the BMC for clastogenicity is 12-17-fold higher than the respective BMC for DNA adduct formation [5].

  • Species Comparisons: Studies in both rat and human liver cells indicate similar threshold behaviors, suggesting conserved biological mechanisms across species. These threshold levels are unlikely to be reached in humans following chronic dietary exposure to this compound, but may be relevant in experimental settings with high concentrations [5].

  • Comparative Toxicity: this compound shows distinct genotoxic profiles compared to structurally related alkenylbenzenes. While estragole and methyleugenol are established genotoxic carcinogens, this compound's effects are more moderate and demonstrate clearer concentration-dependence [6].

Experimental Protocols & Methodologies

DNA Adduct Detection Using LC-MS/MS Adductomics

The detection and quantification of this compound-specific DNA adducts is crucial for assessing intervention strategies. The following protocol adapts high-resolution LC/MS3 adductomics for comprehensive DNA damage characterization [7]:

  • DNA Isolation and Hydrolysis:

    • Extract DNA from cells or tissue using standard phenol-chloroform methods with RNase treatment
    • Prepare DNA hydrolysate using enzymatic digestion:
      • Deoxyribonuclease I (DNase I) in Tris-HCl buffer (pH 7.0) with MgCl₂ at 37°C for 6 hours
      • Phosphodiesterase I (PDE I) in same buffer for 6 hours
      • Alkaline phosphatase (ALP) for 12 hours
    • Critical Note: Use minimal amounts of highly purified enzymes to reduce background signal. Recombinant enzymes expressed in Pichia pastoris are recommended
  • Sample Purification and Fractionation:

    • Perform off-line HPLC fractionation to remove unmodified nucleosides
    • Use C18 column with water-methanol gradient (0-100% methanol over 60 minutes)
    • Combine fractions containing adducted nucleosides, discard unmodified nucleoside fractions
    • Concentrate samples using vacuum centrifugation
  • LC-MS3 Analysis with Neutral Loss Triggering:

    • Instrument: Orbitrap Fusion or similar high-resolution mass spectrometer
    • Chromatography: C18 column (2.1 × 150 mm, 1.8 μm) with water-methanol gradient containing 0.1% formic acid
    • MS Settings:
      • Full MS scan (m/z 200-500) at 120,000 resolution
      • Data-dependent MS2 using inclusion list of known endogenous adducts
      • Neutral loss triggering for MS3 on detection of deoxyribose loss (116.0474 ± 0.0006 m/z)
    • Data Analysis: Use specialized software (e.g., Compound Discoverer with custom workflow) for adduct identification and relative quantification
In Vitro Cytotoxicity and Genotoxicity Assessment

Comprehensive evaluation of this compound-induced toxicity requires multiple complementary assays:

  • Cell Viability Assessment (Resazurin Reduction Assay):

    • Plate HepG2, HepG2-CYP1A2, or primary hepatocytes in 96-well plates (10,000 cells/well)
    • After 24 hours, treat with this compound or 1′-hydroxythis compound (0-500 μM) for 24-48 hours
    • Add resazurin solution (10% v/v) and incubate 2-4 hours at 37°C
    • Measure fluorescence (excitation 560 nm, emission 590 nm)
    • Calculate IC₅₀ values using nonlinear regression [5]
  • Micronucleus Assay for Clastogenicity:

    • Culture V79 cells or human hepatocytes in appropriate medium
    • Treat with test compounds for 4 hours, with and without S9 metabolic activation
    • Continue incubation for total of 24 hours to allow micronucleus expression
    • Fix cells and stain with DAPI and anti-kinetochore antibodies
    • Score micronucleated cells in at least 1000 binucleated cells per treatment [6]
  • DNA Damage Response Markers (Western Blot):

    • Extract proteins from treated cells using RIPA buffer with protease inhibitors
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes
    • Probe with primary antibodies for:
      • γH2AX (DNA double-strand breaks)
      • p53 (DNA damage response)
      • β-actin (loading control)
    • Quantify band intensities using densitometry [5]

The following workflow diagram illustrates the integrated approach for assessing this compound-induced DNA damage and implementing intervention strategies:

G Start Experimental Design CellModels Select Cell Models: • HepG2-CYP1A2 • Primary Hepatocytes • V79 cells Start->CellModels Treatment Compound Treatment: • this compound • 1'-Hydroxythis compound ± Inhibitors CellModels->Treatment Viability Cell Viability Assay (Resazurin Reduction) Treatment->Viability Genotoxicity Genotoxicity Assessment: • Micronucleus Test • γH2AX/p53 WB • Comet Assay Treatment->Genotoxicity AdductAnalysis DNA Adduct Analysis: • LC-MS3 Adductomics • Adduct Quantification Treatment->AdductAnalysis DataInt Data Integration & BMC Modeling Viability->DataInt Genotoxicity->DataInt AdductAnalysis->DataInt

Figure 2: Comprehensive Workflow for Assessing this compound-Induced DNA Damage and Intervention Strategies

Intervention Strategies & Technical Troubleshooting

Metabolic Pathway Inhibition

Targeting specific steps in the metabolic activation pathway represents the most direct approach to minimize this compound DNA adduct formation:

  • Cytochrome P450 Inhibition:

    • Use selective CYP inhibitors such as α-naphthoflavone (CYP1A1/1A2), ketoconazole (CYP3A4), or tranylcypromine (CYP2A6) in experimental systems [3]
    • Dosing considerations: Pre-incubate inhibitors for 30-60 minutes before this compound exposure; use at non-cytotoxic concentrations (typically 1-10 μM)
    • Validation: Confirm inhibition efficacy using specific probe substrates or metabolic profiling
  • Sulfotransferase Inhibition:

    • Employ SULT inhibitors such of 2,6-dichloro-4-nitrophenol or the natural flavonoid nevadensin which shows strong SULT1A1 inhibition [8]
    • Experimental note: Nevadensin is particularly interesting as it occurs naturally in herbs containing alkenylbenzenes, representing a potential natural matrix-based protective mechanism
  • Enhanced Detoxification:

    • Supplement with N-acetylcysteine (NAC) (1-5 mM) to boost glutathione conjugation and scavenge reactive intermediates [3]
    • Experimental evidence: NAC administration significantly ameliorates this compound- and 1′-hydroxythis compound-induced cytotoxicity in HepG2 cells [3]
    • Consider taurine supplementation as alternative conjugation pathway for reactive metabolites
Technical Troubleshooting Guide

Table 3: Troubleshooting Common Experimental Issues in this compound Studies

Problem Possible Causes Solutions Preventive Measures
High background in adductomics Enzyme impurities, plasticizer contamination Use recombinant enzymes, silanized vials, offline HPLC cleanup Implement strict blank controls, minimize sample processing steps
Variable cytotoxicity between cell models Differential metabolic capacity, cell viability issues Characterize CYP/SULT expression in each model, optimize seeding density Use engineered HepG2-CYP1A2 for consistent activation, standardize culture conditions
Inconsistent genotoxicity results Inadequate metabolic activation, wrong exposure timing Include SULT cofactor PAPS, optimize treatment duration Perform pilot time-course studies, include appropriate positive controls
Poor adduct detection sensitivity Suboptimal ionization, sample loss during preparation Optimize LC gradient, use internal standards, improve extraction efficiency Test multiple ionization modes, use stable isotope-labeled internal standards

Frequently Asked Questions (FAQs)

Q1: What are the primary DNA adducts formed from this compound and which is most biologically relevant? A: this compound primarily forms E3′-N2-dG (deoxyguanosine) and E3′-N6-dA (deoxyadenosine) adducts. Current evidence suggests E3′-N2-dG is the major adduct quantitatively and is most strongly associated with persistent DNA damage and mutagenic potential, similar to other alkenylbenzenes like estragole [5] [4].

Q2: How does this compound genotoxicity compare to other alkenylbenzenes like estragole and methyleugenol? A: this compound generally shows weaker genotoxic potential compared to estragole and methyleugenol. In micronucleus assays, this compound requires higher concentrations (100-500 μM) to induce weak but significant effects, while estragole shows excessive cytotoxicity before genotoxicity is observed [6]. This difference may relate to variations in metabolic activation rates and detoxification efficiency.

Q3: What is the evidence for a practical threshold for this compound-induced genotoxicity? A: Strong evidence exists for a threshold mechanism in this compound genotoxicity. Recent studies demonstrate that a certain level of DNA adducts must accumulate before clastogenicity and cytotoxicity occur. Benchmark Concentration modeling shows the BMC for clastogenicity is 12-17-fold higher than for DNA adduct formation itself [5]. This suggests cells have capacity to repair low-level DNA damage without adverse consequences.

Q4: Which cell models are most appropriate for studying this compound DNA adduct formation? A: HepG2 cells stably expressing CYP1A2 provide a robust model as they efficiently convert this compound to its 1′-hydroxy metabolite. Primary human hepatocytes offer the most physiologically relevant system but with higher donor variability. For genotoxicity assessment, V79 cells with and without metabolic activation are well-established [5] [6].

Q5: What are the most effective strategies to minimize this compound DNA adduct formation in experimental systems? A: The most effective approaches include:

  • CYP inhibition using selective inhibitors like α-naphthoflavone
  • SULT inhibition with compounds like nevadensin
  • Enhanced detoxification using N-acetylcysteine supplementation
  • Exposure control maintaining concentrations below practical thresholds established in mechanistic studies [3] [8]

Conclusion & Research Implications

This technical support guide consolidates current scientific evidence on this compound-induced DNA adduct formation and provides practical strategies for its minimization in research settings. The metabolic activation pathway of this compound is well-characterized, offering multiple intervention points from initial CYP-mediated oxidation to final SULT-dependent sulfonation. Critical to experimental design is recognizing the demonstrated threshold phenomenon, where significant biological effects only manifest after surpassing specific DNA adduct levels.

References

Troubleshooting Guide: Controlling Elemicin Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Challenge / Issue Critical Variables to Control Recommended Protocol / Solution Rationale & Key Citations

| Inconsistent or Unobserved Cytotoxicity | Metabolic Activation System: Presence of specific CYP enzymes (CYP1A1, CYP1A2, CYP3A4) and NADPH [1] [2]. Cofactors: NADPH concentration and stability [1]. Cell Type: Use of hepatocyte-derived models (e.g., HepG2) or primary hepatocytes [1]. | Use human or mouse liver microsomes with NADPH-regenerating system. Pre-test CYP activity. Use HepG2 cells or primary hepatocytes; avoid cell lines with low metabolic capacity [1] [2]. | Elemicin is a proto-toxin; its toxicity depends on conversion to reactive metabolites (e.g., 1'-hydroxythis compound) [1] [2]. | | High Background Toxicity / Non-Reproducible Results | Reagent Purity: Purity of this compound and synthesized 1'-hydroxythis compound [1]. Solvent & Vehicle: Concentration of DMSO or CMC-Na; ensure uniform suspension [2]. Nucleophile Levels: Intracellular levels of glutathione (GSH) and cysteine [1]. | Source high-purity compounds (≥98%). Use standardized procedures for all groups. Keep DMSO ≤0.1%. Deplete GSH with Diethyl maleate (DEM) or supplement with N-acetylcysteine (NAC) [1] [2]. | Impurities and variable vehicle effects skew results. DEM increases toxicity, NAC ameliorates it, confirming the role of reactive metabolites [1]. | | Unclear Mechanism & Pathway Analysis | SCD1 Activity: Monitor SCD1 mRNA expression and lipid profiles (e.g., lysophosphatidylcholines) [2]. Key Enzymes: Identify specific CYP isoforms involved using chemical inhibitors or recombinant enzymes [1] [2]. | Measure Scd1 mRNA via qPCR. Use inhibitors like α-naphthoflavone (CYP1A2) or ketoconazole (CYP3A4). Perform incubations with recombinant human CYPs [1] [2]. | this compound's metabolic activation inhibits SCD1, disrupting lipid homeostasis. Identifying CYPs clarifies metabolic fate and species differences [2]. |

Frequently Asked Questions (FAQs)

Q1: Why is controlling for metabolic activation so critical in this compound experiments? this compound itself is not highly toxic; its adverse effects are primarily driven by its bioactivation into reactive metabolites. The primary pathway involves 1'-hydroxylation of its allyl side chain, primarily by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A4), forming 1'-hydroxythis compound [1] [2]. This metabolite can be further converted (e.g., sulfated) into a highly reactive intermediate that binds to cellular macromolecules like DNA and proteins, leading to genotoxicity and cellular damage [1] [3] [2]. Without this metabolic activation, the intrinsic toxicity of this compound would be significantly underestimated.

Q2: What are the key experimental protocols for studying this compound toxicity? Here are the core methodologies derived from recent studies:

  • In Vitro Metabolic Activation and Cytotoxicity:

    • Incubation System: Prepare a reaction mixture containing liver microsomes (human or mouse), this compound (e.g., 50 µM), and an NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4) [1].
    • CYP Identification: Use chemical inhibitors (e.g., α-naphthoflavone for CYP1A2) or perform reactions with individual recombinant human CYP enzymes to identify which are responsible for activation [1] [2].
    • Cytotoxicity Assay: Treat human hepatoma cells (e.g., HepG2) with this compound or 1'-hydroxythis compound. Use MTT or similar assays to measure cell viability. To confirm the mechanism, pre-treat cells with NAC (to scavenge reactive metabolites) or DEM (to deplete protective glutathione) [1].
  • In Vivo Toxicity Study (Mouse Model):

    • Dosing: Administer this compound (e.g., 500 mg/kg) or 1'-hydroxythis compound (e.g., 100 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC-Na) to mice via oral gavage daily [2].
    • Endpoint Analysis: After the treatment period (e.g., 3 weeks), collect blood and liver tissues. Key endpoints include liver weight (hepatomegaly), histopathological examination, measurement of plasma lipids, and analysis of SCD1 mRNA and protein expression in the liver [2].
    • Intervention Studies: To confirm the role of SCD1 inhibition, co-administer a high-oleic acid diet (which can bypass SCD1 deficiency) or a specific SCD1 inhibitor to see if it potentiates the toxicity [2].

This compound Experimental Workflow & Metabolism

The following diagrams map the critical pathways and workflows for this compound research, integrating the key variables and protocols discussed.

elemicin_workflow This compound Experimental Workflow cluster_controls Key Controls & Interventions Start Start this compound Experiment MetabolicActivation Metabolic Activation (CYP1A1/1A2/3A4 + NADPH) Start->MetabolicActivation ReactiveMetabolite Reactive Metabolite (1'-hydroxythis compound & sulfate esters) MetabolicActivation->ReactiveMetabolite C1 Control: Use Microsomes + NADPH System MetabolicActivation->C1 C2 Inhibit CYP: e.g., α-naphthoflavone MetabolicActivation->C2 CellularEffects Cellular Effects: - GSH Depletion - Protein/DNA Binding - SCD1 Inhibition ReactiveMetabolite->CellularEffects C3 Modulate GSH: Add NAC or DEM ReactiveMetabolite->C3 ToxicityOutcome Toxicity Outcome: - Cytotoxicity - Hepatomegaly - Lipid Disruption CellularEffects->ToxicityOutcome C4 Bypass SCD1: Add Oleic Acid CellularEffects->C4

Diagram 1: The core experimental workflow for this compound toxicity studies, highlighting the points where key variables must be controlled and interventions can be applied.

elemicin_metabolism This compound Metabolic Activation Pathway This compound This compound Parent Compound Hydroxythis compound 1'-hydroxythis compound (Primary Metabolite) This compound->Hydroxythis compound 1'-Hydroxylation via CYP1A1/1A2/3A4 SulfateEster Reactive Sulfate Ester (Ultimate Toxicant) Hydroxythis compound->SulfateEster Sulfotransferase (SULT) DetoxPathway Detoxification Conjugation with GSH, Cysteine, or NAC Hydroxythis compound->DetoxPathway Alternative Path CellularDamage Cellular Damage - DNA/Protein Adducts - SCD1 Inhibition - Cytotoxicity SulfateEster->CellularDamage Binds to Cellular Nucleophiles DetoxPathway->CellularDamage Prevents

Diagram 2: The metabolic pathway of this compound, showing its bioactivation to toxic metabolites and the competing detoxification route.

Key Takeaways for Experimental Success

To ensure reliable and reproducible results in your this compound studies, focus on these three pillars:

  • Confirm Bioactivation: Never assume this compound is active on its own. Always incorporate a relevant metabolic activation system (e.g., liver microsomes + NADPH) in your in vitro models [1] [2].
  • Validate the Mechanism: Use specific chemical inhibitors (like α-naphthoflavone) and cytoprotective agents (like NAC) to confirm that observed effects are directly linked to the metabolic activation pathway [1] [2].
  • Monitor Downstream Effects: Go beyond simple viability assays. Track specific downstream biomarkers, particularly SCD1 activity and associated lipid profile changes, to confirm the mechanistic link to this compound's toxicity [2].

References

The Metabolic Activation Pathway of Elemicin

Author: Smolecule Technical Support Team. Date: February 2026

The hepatotoxicity of elemicin is directly caused by its metabolic activation into reactive intermediates. The following pathway illustrates this key process and the primary points for inhibition.

G A This compound B CYP1A1/ CYP1A2/ CYP3A4 A->B 1'-Hydroxylation C 1'-Hydroxythis compound (Reactive Metabolite) D Further Sulfonation C->D F Cellular Toxicity (Hepatomegaly, Lipid Metabolism Disruption) B->C E 1'-Sulfoxythis compound (Ultimate Carcinogen) D->E E->F Binds to Cellular Macromolecules G α-Naphthoflavon (CYP1A2 Inhibitor) G->B Inhibits H NAC Supplementation (Scavenges Reactive Metabolites) H->E Detoxifies

Key Cytochrome P450 Enzymes and Inhibitors

Multiple cytochrome P450 (CYP) enzymes are responsible for the metabolic activation of this compound. The table below lists the primary CYPs involved and the chemical inhibitors you can use in experimental settings to block this activation [1] [2].

Cytochrome P450 (CYP) Enzyme Role in this compound Bioactivation Recommended Chemical Inhibitor
CYP1A2 A primary enzyme responsible for 1'-hydroxylation. Its inhibition in mice attenuates this compound-induced hepatomegaly [1]. α-Naphthoflavone [1] [2]
CYP1A1 Also identified as a major CYP for this compound bioactivation [1] [2]. α-Naphthoflavone [1]
CYP3A4 Contributes to the metabolic activation of this compound, though it may not be the primary pathway [2]. Ketoconazole [2]

Experimental Guidance & Troubleshooting

Here are answers to specific technical questions you might encounter in your research.

Q1: How can I experimentally confirm that metabolic activation is causing cytotoxicity in my model?

  • Recommended Experiment: Treat cells (e.g., HepG2) with this compound alongside N-acetylcysteine (NAC, e.g., at 2 mM) [2].
  • Expected Outcome: NAC acts as a scavenger for reactive metabolites. If NAC significantly ameliorates cytotoxicity, it confirms the role of metabolic activation [2].
  • Alternative Approach: Deplete intracellular cysteine (e.g., with diethyl maleate, DEM). This should potentiate the toxicity of 1'-hydroxythis compound, further supporting the mechanism [2].

Q2: The toxicity of this compound involves disrupted lipid metabolism. What are the key downstream targets and intervention strategies?

  • Key Finding: this compound exposure inhibits stearoyl-CoA desaturase 1 (SCD1) in the liver, disrupting lipid homeostasis [1] [3].
  • Rescue Experiment 1: Supplement the diet with oleic acid (an unsaturated fatty acid), which can reduce the toxicity of 1'-hydroxythis compound in mice [1].
  • Rescue Experiment 2: Co-administer a specific SCD1 inhibitor (e.g., A939572) to confirm the pathway. Note that this will potentiate, not reduce, toxicity [1].

Q3: What is the role of gut microbiota in this compound-induced toxicity, and how can I study it?

  • Key Finding: this compound can induce hepatosteatosis and aberrant lipid metabolism by modulating the gut microbiota [3].
  • Experimental Protocol: Use an antibiotic cocktail (ABX) to deplete gut microbiota in mouse models.
    • Cocktail Composition: Vancomycin, neomycin, metronidazole, and ampicillin [3].
    • Method: Administer the ABX in drinking water for 3-4 weeks before and during this compound exposure [3].
    • Validation: 16S rRNA sequencing of fecal samples to confirm microbial depletion [3].

Conclusion

  • Inhibiting Metabolic Activation: Using CYP enzyme inhibitors like α-naphthoflavone.
  • Scavenging Reactive Metabolites: Employing nucleophilic scavengers like N-acetylcysteine (NAC).
  • Countering Downstream Effects: Addressing SCD1 inhibition with supplements like oleic acid.
  • Considering the Gut-Liver Axis: Investigating the role of gut microbiota via antibiotic depletion models.

References

elemicin vs myristicin genotoxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Genotoxicity and Toxicity Profile Comparison

Feature Elemicin Myristicin
In Vitro Genotoxicity (Micronucleus Assay) Weak but significant induction of micronuclei in V79 cells [1] Negative results up to 100 µM (highest non-cytotoxic concentration) [1]
In Vivo Genotoxicity & Carcinogenicity Yes; 13-week study in rats showed hepatotoxicity, genotoxicity (GST-P+ foci), and DNA adduct formation [2] Data insufficient or lacking for conclusive assessment [3]
Primary Cytotoxic Mechanism Metabolic activation to reactive intermediates (e.g., 1'-hydroxythis compound) leading to DNA adducts [2] [4] Induction of mitochondrial apoptosis pathway; not primarily genotoxic [5]
Role of Metabolic Activation Critical; CYP-mediated 1'-hydroxylation forms reactive metabolites that bind to DNA and proteins [4] Less defined role in genotoxicity; metabolism may lead to psychoactive/neurotoxic metabolites [6]
Regulatory Status Not formally assessed by international bodies due to data gaps [3] Not formally assessed by international bodies due to data gaps [3]

Detailed Experimental Data and Protocols

For researchers seeking to replicate or evaluate these studies, here is a detailed breakdown of the key methodologies cited.

Micronucleus Assay in V79 Cells [1]
  • Objective: To assess the potential of myristicin and this compound to induce chromosomal damage in vitro.
  • Cell Line: V79 Chinese hamster lung fibroblasts.
  • Test Protocol: Cells were exposed to a range of compound concentrations (1–500 µM) for 4 hours, with and without an exogenous metabolic activation system (S9 mix). After a total sampling time of 24 hours, cells were analyzed.
  • Endpoint Measurement: The frequency of micronuclei in binucleated cells was scored as a marker of chromosomal damage. Cytotoxicity was monitored via cell viability and relative nuclei counts.
  • Key Results: this compound induced a weak but statistically significant increase in micronucleus formation at 100 µM and 500 µM without S9. Myristicin showed negative results at all concentrations where cytotoxicity did not interfere.
13-Week Comprehensive Toxicity Study in GPT Delta Rats [2]
  • Objective: To evaluate the in vivo toxicity, genotoxicity, and carcinogenic potential of this compound.
  • Model: Fischer 344 (F344) gpt delta transgenic rats.
  • Dosing: Rats were intragastrically administered this compound at 0, 25, 100, and 400 mg/kg body weight/day for 13 weeks.
  • Endpoints & Analysis:
    • General Toxicity: Body weight, organ weights, food consumption, clinical signs, and histopathology.
    • Genotoxicity: In vivo mutation assays (gpt and Spi- assays) to detect point and deletion mutations.
    • Pre-neoplastic Lesions: Quantitative analysis of Glutathione S-Transferase Placental form (GST-P)-positive foci in the liver.
    • DNA Adductome Analysis: Comprehensive profiling of DNA modifications in the liver.
  • Key Results: this compound caused hepatotoxicity, significantly increased mutation frequencies, and promoted the development of GST-P-positive foci, indicating carcinogenic potential.

Mechanisms of Action and Signaling Pathways

The differing toxicological profiles of this compound and myristicin are rooted in their distinct metabolic pathways and cellular targets.

This compound: Metabolic Activation to Genotoxic Intermediates

The genotoxicity of this compound is primarily driven by its bioactivation, a pathway it shares with other carcinogenic alkenylbenzenes like safrole and methyleugenol [2] [3] [4]. The following diagram illustrates this key mechanism:

G This compound This compound Hydroxylation 1. 1'-Hydroxylation (via CYP1A2, CYP3A4) This compound->Hydroxylation ReactiveMetabolite 2. Sulfonation (Forms reactive carbocation) Hydroxylation->ReactiveMetabolite CellularEffects 3. Cellular Effects ReactiveMetabolite->CellularEffects DNAAdducts DNA Adduct Formation CellularEffects->DNAAdducts ProteinBinding Protein Binding CellularEffects->ProteinBinding Genotoxicity Genotoxicity & Hepatocarcinogenicity DNAAdducts->Genotoxicity

Figure 1: The established metabolic activation pathway of this compound leads to genotoxicity.

Myristicin: Induction of Mitochondrial Apoptosis

In contrast, myristicin has demonstrated a potential to induce programmed cell death without strong evidence of direct DNA damage [5]. Its toxicity follows an apoptotic pathway:

G Myristicin Myristicin Mitochondria Mitochondrial Stress Myristicin->Mitochondria Downregulation Downregulation of DNA Damage Response Genes Myristicin->Downregulation CaspaseActivation Caspase Cascade Activation Mitochondria->CaspaseActivation Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis

Figure 2: The proposed apoptotic pathway induced by myristicin, involving mitochondrial stress.

Key Conclusions for Research and Development

  • For this compound: The weight of evidence indicates a significant risk. The positive findings in robust in vivo models necessitate caution. Further research should focus on quantifying human exposure and establishing a threshold for its carcinogenic effects [2] [3].
  • For Myristicin: Current data does not support a primary genotoxic or carcinogenic hazard. However, its biological activity, particularly the induction of apoptosis and reported neurotoxic effects at high doses, warrants careful consideration in the safety assessment of products containing it [5] [6].

References

Comparative Analysis: Elemicin vs. Synthetic SCD1 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Feature Elemicin (Natural Product) A939572 (Synthetic) CAY10566 (Synthetic)
Source/Type Natural alkenylbenzene from herbs/spices [1] [2] Synthetic small molecule [1] [3] Synthetic small molecule [4]
Direct Molecular Target Prodrug (requires metabolic activation) [1] [2] Direct SCD1 inhibitor [3] Direct SCD1 inhibitor [4]
Mechanism of SCD1 Inhibition Bioactivation to 1'-hydroxythis compound leads to downstream inhibition of SCD1 mRNA expression [1] [2] Directly binds and inhibits SCD1 enzyme activity [3] Directly binds and inhibits SCD1 enzyme activity [4]
Reported Potency (IC50) Not quantitatively determined in search results Not specified in search results 26 nM (Human enzyme assay) [4]
Primary Experimental Model C57BL/6J mice (in vivo), Human liver microsomes (in vitro) [1] Various cancer cell lines (e.g., A549, HeLa) [3] Enzymatic and cell-based (HepG2) assays [4]
Key Experimental Findings Enlarged liver, reduced plasma lysophosphatidylcholines, inhibition of hepatic Scd1 mRNA [1] Induces ER stress and cell death in sensitive cancer cells [3] Blocks conversion of saturated to monounsaturated fatty acids in cells [4]

Mechanisms of Action

This compound and synthetic inhibitors like A939572 suppress SCD1 activity through fundamentally different pathways, as illustrated below.

G cluster_this compound This compound Pathway cluster_synthetic Synthetic Inhibitor Pathway This compound This compound CYP1A CYP1A1/CYP1A2 (Metabolic Activation) This compound->CYP1A Hydroxythis compound 1'-Hydroxythis compound (Reactive Metabolite) CYP1A->Hydroxythis compound DownstreamEffect Downstream Effect Hydroxythis compound->DownstreamEffect Scd1_mRNA Inhibition of SCD1 mRNA Expression DownstreamEffect->Scd1_mRNA SCD1_Node SCD1 Enzyme Scd1_mRNA->SCD1_Node SyntheticInhib Synthetic Inhibitor (e.g., A939572, CAY10566) DirectBinding Direct Binding to SCD1 Enzyme SyntheticInhib->DirectBinding EnzymeActivity Inhibition of Enzyme Activity DirectBinding->EnzymeActivity EnzymeActivity->SCD1_Node MUFA_Deficit Deficit in Monounsaturated Fatty Acids (MUFAs) SCD1_Node->MUFA_Deficit

Detailed Experimental Evidence

Experimental Protocol for this compound (in vivo)

  • Animal Model: Male C57BL/6J mice [1]
  • Treatment: Oral administration of this compound (500 mg/kg) suspended in 0.5% CMC-Na, every 24 hours for 3 weeks [1]
  • Sample Collection: Plasma and liver tissue collected 24 hours after the final dose [1]
  • Key Measurements:
    • Liver weight and body weight to calculate hepatic index [1]
    • Plasma lipidomics analysis (e.g., ratios of unsaturated- to saturated-lysophosphatidylcholines) [1]
    • Hepatic Scd1 mRNA expression levels (via qPCR) [1]

Rescue and Potentiation Experiments

  • Oleic Acid Rescue: Administration of a high-oleic acid diet reduced the toxicity of 1'-hydroxythis compound, confirming that SCD1 inhibition and the resulting MUFA deficit are central to the toxicity mechanism [1].
  • Inhibition Potentiation: Co-treatment with the synthetic SCD1 inhibitor A939572 potentiated the toxicity of 1'-hydroxythis compound, demonstrating that direct SCD1 inhibition exacerbates the same toxic pathway [1].

Implications for Research and Development

The distinct mechanism of this compound presents both unique considerations and challenges compared to synthetic inhibitors:

  • Mechanistic Insight: this compound's action provides a unique model for indirect SCD1 suppression via mRNA downregulation, unlike the direct enzymatic blockade of synthetic inhibitors [1] [2].
  • Toxicity Profile: this compound requires metabolic activation by CYP1A1/1A2, creating a potential for drug interactions and idiosyncratic toxicity that may not be present with all direct inhibitors [1].
  • Therapeutic Window: The hepatomegaly observed with this compound in mice suggests a narrow therapeutic window, a common challenge for SCD1 inhibitors, which often cause mechanism-based side effects like skin and eye abnormalities [5] [6] [7].
  • Research Utility: Synthetic, potent, and direct inhibitors like CAY10566 and A939572 remain more suitable tools for probing acute SCD1 inhibition in cellular and animal models [4] [3].

Conclusion

This compound represents a distinct class of SCD1 modulator that acts as a prodrug, requiring metabolic activation to indirectly suppress SCD1 expression. In contrast, synthetic inhibitors like A939572 and CAY10566 directly and potently target the SCD1 enzyme itself. This fundamental difference makes this compound more relevant for toxicological studies on dietary compounds, while synthetic inhibitors are more suited for therapeutic development and as specific pharmacological research tools.

References

validating elemicin micronucleus assay results

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Genotoxicity of Alkenylbenzenes

The table below summarizes the key quantitative findings from a 2025 in vitro micronucleus assay conducted in V79 cells, comparing elemicin with estragole, methyleugenol, and myristicin [1].

Compound Result in Micronucleus Assay (-S9) Highest Non-Cytotoxic Concentration Tested Key Findings & Interpretation
This compound Weakly Positive 500 µM Significantly increased MN formation at 100 µM and 500 µM; concentration-related trend observed [1].
Myristicin Negative 100 µM No significant increase in MN frequency at concentrations up to 100 µM. Excessive cytotoxicity at 500 µM prevented reliable measurement [1].
Estragole Negative 10 µM No significant increase in MN frequency up to 10 µM. Excessive cytotoxicity at higher concentrations [1].
Methyleugenol Equivocal 500 µM A small but significant increase at 500 µM, but no concentration-related trend was seen. The result was deemed inconclusive [1].

Detailed Experimental Protocol

The experimental data in the comparison table were generated using the following methodology [1]:

  • Cell Line: Chinese hamster lung fibroblasts (V79 cells).
  • Treatment: Cells were exposed to a range of concentrations (1–500 µM) of each alkenylbenzene for 4 hours, followed by a sampling of cells at the 24-hour mark.
  • Metabolic Activation: The assay was performed both in the absence and presence of an exogenous metabolizing system (S9 mix). The results for this compound were most clear in the absence of S9.
  • Critical Cytotoxicity Measurements: To ensure genotoxicity findings were relevant and not a secondary effect of cell death, two primary cytotoxicity parameters were monitored:
    • EMA+ Cells: The percentage of dead cells (ethidium monoazide positive).
    • Relative Nuclei Counts: A measure of overall cell growth and viability.
  • Data Interpretation: A result was considered positive only if a statistically significant increase in micronuclei was observed without excessive cytotoxicity interfering with the scoring.

Validation Insights and Data Gaps

The study provides crucial context for validating this compound's results:

  • Assay Limitations: The research highlighted that traditional in vitro test systems using exogenous S9 mix have limited explanatory power for the genotoxic potential of alkenylbenzenes. The most interpretable results for this compound were obtained without S9, suggesting its metabolic activation pathway may not be efficiently simulated by the standard S9 mix [1].
  • Mode of Action: The suspected genotoxic mechanism for this compound, similar to other alkenylbenzenes like methyleugenol, is metabolic activation via 1′-hydroxylation followed by sulfonation. This forms reactive intermediates that can bind to DNA [1] [2].
  • Context of Existing Knowledge: The findings align with the broader scientific discussion, which indicates that while well-studied alkenylbenzenes like safrole and methyleugenol are established genotoxic carcinogens, the potential of myristicin and this compound is still under investigation due to a lack of comprehensive toxicological data [2].

Experimental Workflow Diagram

The following diagram illustrates the key steps of the micronucleus assay protocol used in the primary study [1]:

Start Seed V79 Cells A 4-hour Treatment with Alkenylbenzenes (1-500 µM) Start->A B Incubate until 24-hour mark A->B C Prepare Cell Suspension B->C D Stain with EMA (Labels dead cell chromatin) C->D E Lyse Cells & Strip Cytoplasmic Membranes D->E F Stain with SYTOX Green & RNase E->F G Flow Cytometry Analysis F->G H Measure: - Micronucleus Frequency - EMA+ Cells (Cytotoxicity) - Relative Nuclei Counts (Cytotoxicity) G->H

References

elemicin comparative genotoxicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Genotoxicity at a Glance

Compound In Vitro Micronucleus Assay (in V79 cells) [1] In Vivo Findings (in rodent models) Key Metabolic Pathway
Elemicin Weakly positive (100-500 µM, without S9) [1] Hepatotoxic & genotoxic: Induced liver hypertrophy, DNA damage (gpt mutations), and pre-neoplastic lesions (GST-P+ foci) in a 13-week rat study [2]. 1'-hydroxylation → reactive metabolites [3]
Myristicin Negative (up to 100 µM, with/without S9) [1] Data from search results is insufficient for a conclusive summary. 1'-hydroxylation → reactive metabolites [4]
Methyleugenol Equivocal (500 µM, with/without S9) [1] Classified as a genotoxic carcinogen by the European Commission [4]. 1'-hydroxylation → reactive metabolites [4] [1]
Estragole Negative (up to 10 µM, with/without S9) [1] Classified as a genotoxic carcinogen [1]. 1'-hydroxylation → reactive metabolites [1]

Detailed Experimental Protocols

Understanding the methodologies is key for interpreting the data.

1. In Vitro Micronucleus Assay [1]

  • Objective: To assess the potential of the compounds to cause chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity).
  • Cell Line: V79 cells (Chinese hamster lung fibroblasts).
  • Procedure: Cells were exposed to a range of concentrations (1-500 µM) of each alkenylbenzene for 24 hours, which included 4 hours of direct exposure. The test was performed both with and without an exogenous metabolic activation system (S9 mix from rat liver). After exposure, cells were stained and analyzed by flow cytometry to determine the frequency of micronuclei (small, extranuclear bodies containing damaged DNA).
  • Key Metrics: Micronucleus frequency, cell viability (via relative nuclei counts), and rates of apoptosis/necrosis.

2. 13-Week Comprehensive Toxicity Study [2]

  • Objective: To evaluate the in vivo toxicity, genotoxicity, and carcinogenic potential of this compound in a medium-term animal model.
  • Model: Fischer 344 (F344) gpt delta transgenic rats.
  • Procedure: Rats were intragastrically administered this compound at 0, 25, 100, or 400 mg/kg body weight/day for 13 weeks. The study included:
    • General Toxicity: Clinical observations, body weight, organ weights, and histopathological examination of tissues.
    • Genotoxicity: In vivo mutation assays (gpt and Spi- tests) to detect point and deletion mutations in the liver.
    • Carcinogenicity: Quantitative analysis of GST-P-positive foci in the liver, which are early pre-neoplastic lesions.
    • DNA Adductome: Comprehensive analysis of DNA modifications in the liver.

Mechanistic Insights & Metabolic Pathways

The toxicity of alkenylbenzenes is primarily linked to their metabolic activation. The following diagram illustrates the key pathway for this compound, which is shared by other structurally related compounds like methyleugenol and safrole [4] [3].

G This compound This compound CYP450 CYP450 Enzymes (1A1, 1A2, 3A4) This compound->CYP450 1'-Hydroxylation Intermediate 1'-Hydroxythis compound SULT SULT Enzymes (Sulfotransferases) Intermediate->SULT Sulfonation Reactive Reactive Metabolite (1'-sulfooxythis compound) Biomacromolecules Covalent Binding to DNA & Proteins Reactive->Biomacromolecules  Forms DNA Adducts CYP450->Intermediate SULT->Reactive

The metabolic activation of this compound is a critical step in its potential to cause toxicity [3]. A key study demonstrated that administering N-acetylcysteine (NAC), which boosts cellular glutathione levels, could ameliorate the cytotoxicity induced by both this compound and its reactive metabolite, 1'-hydroxythis compound. Conversely, depleting cellular cysteine with diethyl maleate (DEM) increased cytotoxicity, confirming the role of metabolic activation in the toxic mechanism [3].

Interpretation and Key Takeaways

  • This compound is a hepatotoxicant and genotoxin in vivo: The 13-week rat study provides strong evidence that repeated exposure to this compound can cause liver damage, DNA mutations, and pre-neoplastic lesions [2].
  • In vitro systems have limitations: The weak or equivocal results in the micronucleus assay, especially the need for high concentrations, suggest that traditional in vitro systems may not fully capture the genotoxic risk of these compounds, which requires specific metabolic activation [1].
  • Data gaps remain: Compared to safrole and methyleugenol, the toxicological database for myristicin and this compound is less comprehensive, which currently impedes a full final safety assessment [4].

References

Elemicin vs. Myristicin: Pharmacological Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Elemicin Myristicin
Chemical Structure 1,2,3-trimethoxy-5-prop-2-enylbenzene [1] [2] 4-methoxy-6-prop-2-enyl-1,3-benzodioxole [1] [2]
Primary Sources Nutmeg, mace, elemi oil [1] [3] [2] Nutmeg, mace, parsley, carrots, dill [1] [4] [2]
Key Metabolizing Enzymes (for activation) CYP1A1, CYP1A2, CYP3A4 [5] CYP1A1 [4]
Primary Toxic Mechanism Metabolic activation to 1'-hydroxythis compound, forming reactive sulfate esters & potential DNA/protein adducts [1] [5] Metabolic activation to 1'-hydroxymyristicin, forming reactive sulfate esters & potential DNA/protein adducts [1] [4]
Psychoactive Potential Anticholinergic effects; precursor to mescaline; possible 5-HT2A receptor agonism (controversial) [6] [3] Hallucinogenic/deliriant effects; potential conversion to amphetamine-like metabolite (MMDA) [4] [7] [8]
Reported Biological Activities Antimicrobial, antioxidant, anti-acetylcholinesterase, antiviral [6] [5] Antioxidant, anti-inflammatory, anticancer, antimicrobial [4] [9] [10]
Toxicity Classification & Data Gaps Limited reliable data; suspected genotoxicity and carcinogenicity; not fully assessed by international bodies [1] [2] Limited reliable data; suspected genotoxicity and carcinogenicity; not fully assessed by international bodies [1] [2]

Detailed Mechanisms and Experimental Insights

The following diagram illustrates the shared metabolic pathway that is central to the toxicity of both compounds.

G ParentCompound Parent Compound (this compound or Myristicin) Hydroxylation 1'-Hydroxylation (via CYP Enzymes) ParentCompound->Hydroxylation ReactiveIntermediate Reactive Intermediate (1'-Hydroxy Metabolite) Hydroxylation->ReactiveIntermediate Sulfonation Sulfonation (SULT Enzymes) ReactiveIntermediate->Sulfonation UltimateToxicant Ultimate Toxicant (Allylic Sulfate Ester) Sulfonation->UltimateToxicant CellularDamage Covalent Binding to DNA & Proteins UltimateToxicant->CellularDamage

Key Metabolic Activation Pathway

The diagram shows the common metabolic pathway for this compound and myristicin [1] [5]:

  • Phase 1 Hydroxylation: Both compounds are initially metabolized in the liver by cytochrome P450 (CYP) enzymes. This compound is primarily metabolized by CYP1A1, CYP1A2, and CYP3A4 [5], while myristicin is mainly activated by CYP1A1 [4]. This step produces the 1'-hydroxy metabolites.
  • Phase 2 Sulfonation: The 1'-hydroxy metabolites are then converted by sulfotransferase (SULT) enzymes into highly reactive allylic sulfate esters [1] [5].
  • Cellular Toxicity: These reactive sulfate esters are unstable and can bind covalently to cellular nucleophiles, including DNA and proteins. This formation of adducts is the initiating event for genotoxicity and potential carcinogenicity [1] [5].
Key Experimental Evidence and Protocols

Understanding the experimental data is crucial for interpreting the findings on these compounds.

  • Cytotoxicity Assay (for this compound)

    • Objective: To investigate the role of metabolic activation in this compound-induced cytotoxicity [5].
    • Cell Line: Human hepatoma cells (HepG2) [5].
    • Methodology:
      • Cells were treated with this compound or its synthesized metabolite, 1'-hydroxythis compound.
      • To test the role of metabolic activation, some cells were pre-treated with N-acetylcysteine (NAC), a precursor to glutathione which can trap reactive metabolites.
      • Other cells were pre-treated with diethyl maleate (DEM) to deplete intracellular glutathione.
      • Cell viability was measured to assess cytotoxicity.
    • Key Finding: Cytotoxicity was increased with DEM and ameliorated with NAC, confirming that metabolic activation to a reactive intermediate is critical for this compound's toxic effects [5].
  • Neurotoxicity Study (for Myristicin)

    • Objective: To assess the direct neurotoxic potential of myristicin [7].
    • Cell Line: Human neuroblastoma cells (SK-N-SH) [7].
    • Methodology:
      • Cells were exposed to varying concentrations of myristicin.
      • Researchers measured markers of apoptosis, including the release of cytochrome c from mitochondria and the activation of caspase enzymes.
    • Key Finding: Myristicin induced dose-dependent cytotoxicity by triggering mitochondrial-mediated apoptosis, indicating a potential for neurotoxicity [7].

Interpretation and Research Considerations

When evaluating the data on this compound and myristicin, please consider the following:

  • Shared Toxic Mechanism: Both compounds are pro-toxicants, meaning their parent forms are not highly toxic, but their dangerous effects are manifested after metabolic conversion in the body. The 1'-hydroxylation pathway is a key concern for both [1].
  • Significant Data Gaps: Unlike their structural relatives safrole and methyleugenol, this compound and myristicin lack extensive and reliable toxicological data, particularly from long-term carcinogenicity and reproductive toxicity studies [1] [2]. This makes a comprehensive human health risk assessment difficult.
  • Dose Dependency: The psychoactive and toxic effects of myristicin are associated with high doses, typically from the ingestion of 10-15 grams of nutmeg (containing ~400 mg of myristicin). Effects at low dietary exposure levels are not well-characterized [4].
  • Synergistic Effects: Some research suggests that the psychoactive effects of nutmeg may result from the combined action of myristicin and this compound, rather than from a single compound in isolation [8].

References

elemicin metabolic activation across species

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Activation Pathway of Elemicin

This compound undergoes metabolic activation primarily in the liver, forming reactive intermediates that can cause cellular toxicity. The process involves key cytochrome P450 (CYP) enzymes and follows a predictable pathway, which is summarized in the diagram below.

G A This compound (C12H16O3) B Key CYP Enzymes CYP1A1, CYP1A2, CYP3A4 A->B 1'-Hydroxylation C 1'-Hydroxythis compound (Reactive Metabolite) D 1'-Sulfoxythis compound (Ultimate Carcinogenic Metabolite) C->D Sulfonation P1 C->P1 P2 D->P2 E Conjugation with Glutathione (GSH) Cysteine (Cys) N-Acetylcysteine (NAC) F Detoxification & Excretion E->F G Binding to Cellular Macromolecules (DNA, Protein) H Cellular Toxicity (Genotoxicity, Cytotoxicity) G->H B->C P1->E Detoxification Path P1->P2 P2->G Toxicity Path

This pathway illustrates the central role of 1'-hydroxylation as the initial step, forming the proximate reactive metabolite 1'-hydroxythis compound [1] [2] [3]. This metabolite can be further activated to the ultimate carcinogenic metabolite, 1'-sulfoxythis compound, or detoxified via conjugation [4].

Evidence from Experimental Models

Research across different experimental systems has identified the enzymes responsible for this compound's activation and observed its toxic effects.

In Vitro and In Vivo Experimental Data

The table below summarizes key findings from mechanistic and toxicity studies.

Experimental Model Key Findings on Metabolic Activation & Toxicity Reference
Human Liver Microsomes (HLMs) & Recombinant Human CYPs Multiple CYP enzymes, notably CYP1A1, CYP1A2, and CYP3A4, are responsible for the metabolic activation of this compound to 1'-hydroxythis compound. [1] [4] [1]
HepG2 Cell Line (Human Liver Cancer Cells) 1'-Hydroxythis compound-induced cytotoxicity was significantly ameliorated by administering N-acetylcysteine (NAC). Depletion of cellular cysteine with diethyl maleate (DEM) increased cytotoxicity. [1] [1]
C57BL/6J Mice (In Vivo) Administration of this compound (100 mg/kg) led to the formation of reactive metabolites that were trapped and detected as cysteine and N-acetylcysteine conjugates in biological samples. [1] [1]
C57BL/6 Mice (28-Day Exposure) Exposure to this compound (200 mg/kg/day) induced hepatomegaly (liver enlargement), hepatosteatosis (fatty liver), and disrupted lipid metabolism. This toxicity was linked to modulation of gut microbiota. [4] [5] [4] [5]
Rat Hepatocytes This compound demonstrated the ability to react with DNA and induce genotoxicity. [4] [4]
Key Experimental Protocols

To ensure reproducibility, here are the methodologies for two critical assays referenced in the data:

  • Cytotoxicity Assay in HepG2 Cells: The protective effect of N-acetylcysteine (NAC) was evaluated by pre-treating HepG2 cells with NAC before exposure to this compound or 1'-hydroxythis compound. Cell viability was then measured using standard assays like MTT. Conversely, the toxic effect was amplified by pre-treating cells with diethyl maleate (DEM), a compound that depletes intracellular glutathione and cysteine. [1]
  • Recombinant CYP Screening: The contribution of specific CYP enzymes was determined by incubating this compound with a panel of individual, recombinant human CYP isoforms (e.g., CYP1A1, CYP1A2, CYP2C9, CYP2D6, CYP3A4) in the presence of NADPH. The formation of the primary metabolite, 1'-hydroxythis compound, was quantified using analytical techniques like UPLC-QTOFMS to identify the most active enzymes. [1]

Implications for Research and Risk Assessment

  • Conserved Toxic Mechanism: The fundamental pathway of metabolic activation via 1'-hydroxylation appears to be conserved between humans (in vitro models) and rodents (in vivo models). This supports the relevance of animal data for understanding potential human risks [1] [2].
  • Beyond the Liver: Recent evidence indicates that this compound's toxicity is not solely a consequence of hepatic metabolism. The gut microbiome plays a critical role, as antibiotic depletion of gut microbiota in mice protected against this compound-induced liver injury and aberrant lipid metabolism [4] [5]. This introduces a significant variable in cross-species extrapolation.
  • Significant Data Gaps: A major challenge is the lack of comprehensive quantitative comparisons. While the activating enzymes are identified, robust physiologically based kinetic (PBK) models that quantitatively compare metabolic activation rates between humans and laboratory animals are not yet fully established for this compound, unlike for some related compounds like methyleugenol [2] [3]. Furthermore, reliable data on carcinogenicity and reproductive toxicity is still missing [2] [3].

References

Comparative Carcinogenicity Assessment of Elemicin

Author: Smolecule Technical Support Team. Date: February 2026

Assessment Aspect Elemicin Safrole & Methyleugenol (Reference Compounds)
IARC Classification Not yet evaluated/classified by major international bodies [1] [2] Classified as "possibly carcinogenic to humans" (Group 2B) by IARC [1] [2]
Key Metabolic Pathway 1'-hydroxylation → 1'-sulfooxythis compound (Reactive metabolite) [3] [4] [5] 1'-hydroxylation → 1'-sulfooxy metabolite (Reactive metabolite) [1]
Primary CYP Enzymes CYP1A1, CYP1A2, CYP3A4 [4] [5] [6] Information outside scope
In Vivo Hepatotoxicity Yes (Rodents): Increased liver weight, hepatocyte hypertrophy, elevated serum ALT, γ-GTP [3] [5] Established hepatocarcinogens in rodents [1]
In Vivo Genotoxicity Yes (Rodents): Increased GST-P-positive foci (pre-neoplastic lesions); dose-dependent DNA adduct formation [3] Known genotoxic carcinogens [1]
In Vitro Genotoxicity Weak positive response in micronucleus test (without S9) [7] Equivocal or negative in some in vitro tests (e.g., methyleugenol) [7]
Tumorigenic Potential Demonstrated carcinogenicity in a 13-week medium-term model in rats [3] Classified as genotoxic carcinogens based on extensive evidence [1] [2]
Overall Carcinogenic Potential Weaker than safrole and methyleugenol [3] Stronger; subject to regulatory restrictions in food [1] [2]

Detailed Experimental Data & Protocols

Supporting data from key animal and in vitro studies provide the evidence base for the comparative assessment.

In Vivo Carcinogenicity Study (13-week, gpt delta rats)

This medium-term bioassay is designed to detect general toxicity, genotoxicity, and early carcinogenic events [3].

  • Experimental Protocol:

    • Subjects: Fischer 344 (F344) gpt delta transgenic rats.
    • Dosing: this compound was administered via intragastric gavage at 0 (control), 25, 100, and 400 mg/kg body weight/day for 13 weeks.
    • Endpoints Measured:
      • General Toxicity: Body weight, organ weights, food consumption, clinical signs, and histopathology.
      • Genotoxicity: gpt and Spi- mutation assays in the liver.
      • Carcinogenicity: Quantitative analysis of glutathione S-transferase placental form (GST-P)-positive foci in the liver, which are recognized pre-neoplastic lesions.
      • DNA Adducts: DNA adductome analysis to detect comprehensive DNA modifications.
  • Key Quantitative Findings [3]:

    • Liver Weight: Significantly increased at 100 and 400 mg/kg/day.
    • Hepatocyte Hypertrophy: Observed at 100 and 400 mg/kg/day.
    • Serum Markers: Significantly increased ALT and γ-GTP at 400 mg/kg/day.
    • GST-P-positive foci: Significantly increased at 400 mg/kg/day.
    • DNA Adducts: Specific adduct spots increased in a dose-dependent manner.
    • Mutation Frequency: No significant increase in gpt or Spi- mutations was found, suggesting a non-mutagenic mode of action for carcinogenesis.
In Vitro Genotoxicity Study (Micronucleus Assay in V79 Cells)

This study compared the potential of several alkenylbenzenes to cause chromosomal damage [7].

  • Experimental Protocol:

    • Cell Line: V79 cells (Chinese hamster lung fibroblasts).
    • Treatment: Cells were treated with estragole, methyleugenol, myristicin, and this compound at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).
    • Endpoint: Micronucleus (MN) formation, indicating chromosomal damage or loss.
  • Key Quantitative Findings [7]:

    • This compound: Induced a weak but statistically significant increase in MN formation at 100 µM and 500 µM in the absence of S9.
    • Myristicin: Tested negative at concentrations up to 100 µM.
    • Methyleugenol: Results were considered equivocal.
    • Estragole: Tested negative at the highest non-cytotoxic concentration (10 µM).

Mechanistic Pathways & Experimental Workflow

The metabolic activation pathway is central to understanding this compound's toxicity. The following diagram illustrates the key mechanistic pathway and the primary experimental workflow used for its assessment.

This compound This compound 1'-Hydroxythis compound 1'-Hydroxythis compound This compound->1'-Hydroxythis compound CYP1A1/1A2/3A4 1'-Sulfooxythis compound 1'-Sulfooxythis compound 1'-Hydroxythis compound->1'-Sulfooxythis compound SULT Enzymes DNA Adducts DNA Adducts 1'-Sulfooxythis compound->DNA Adducts Binds to DNA Protein Adducts Protein Adducts 1'-Sulfooxythis compound->Protein Adducts Binds to Proteins Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein Adducts->Cytotoxicity Hepatotoxicity Hepatotoxicity Protein Adducts->Hepatotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity

Diagram 1: Primary metabolic activation pathway of this compound leading to toxicity. The reactive 1'-sulfooxythis compound metabolite can bind to cellular macromolecules, initiating genotoxic and hepatotoxic events [3] [4] [5].

Start Study Design A In Vivo Model: gpt delta rats Start->A B In Vitro Model: Cell Lines (e.g., V79, HepG2) Start->B C Treatment: Controlled dosing (13 weeks in vivo) A->C B->C D Endpoint Analysis C->D E1 General Toxicity (BW, Liver Wt, Histopathology) D->E1 E2 Genotoxicity (MN Assay, DNA Adducts) D->E2 E3 Carcinogenicity (GST-P Foci) D->E3

Diagram 2: Core experimental workflow for assessing this compound toxicity. Studies combine in vivo and in vitro approaches to evaluate multiple toxicity endpoints following controlled exposure [3] [7].

Key Conclusions for Assessment

  • Evidence of Carcinogenicity: this compound is demonstrated to be hepatotoxic, genotoxic, and carcinogenic in rodent models, but its effects are weaker than structurally related compounds like safrole [3].
  • Data Gaps Remain: Major international bodies have not yet formally classified this compound, reflecting the need for more data [1] [2].
  • Mechanism: this compound requires metabolic activation to reactive intermediates, primarily by CYP1A1, CYP1A2, and CYP3A4, to exert its toxic and carcinogenic effects [4] [5] [6].

References

×

Physical Description

Colourless to pale straw coloured viscous liquid; Spice with floral notes

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

208.109944368 Da

Monoisotopic Mass

208.109944368 Da

Boiling Point

152.00 to 156.00 °C. @ 17.00 mm Hg

Heavy Atom Count

15

Density

1.058-1.070

UNII

HSZ191AKAN

Other CAS

487-11-6

Wikipedia

Elemicin

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity

Yi-Kun Wang, Xiao-Nan Yang, Xu Zhu, Xue-Rong Xiao, Xiu-Wei Yang, Hong-Bo Qin, Frank J Gonzalez, Fei Li
PMID: 31271289   DOI: 10.1021/acs.jafc.9b02137

Abstract

Elemicin, an alkenylbenzene constituent of natural oils of several plant species, is widely distributed in food, dietary supplements, and medicinal plants. 1'-Hydroxylation is known to cause metabolic activation of alkenylbenzenes leading to their potential toxicity. The aim of this study was to explore the relationship between elemicin metabolism and its toxicity through comparing the metabolic maps between elemicin and 1'-hydroxyelemicin. Elemicin was transformed into a reactive metabolite of 1'-hydroxyelemicin, which was subsequently conjugated with cysteine (Cys) and
-acetylcysteine (NAC). Administration of NAC could significantly ameliorate the elemicin- and 1'-hydroxyelemicin-induced cytotoxicity of HepG2 cells, while depletion of Cys with diethyl maleate (DEM) increased cytotoxicity. Recombinant human CYP screening and CYP inhibition experiments revealed that multiple CYPs, notably CYP1A1, CYP1A2, and CYP3A4, were responsible for the metabolic activation of elemicin. This study revealed that metabolic activation plays a critical role in elemicin cytotoxicity.


Chemical Composition and Bioactivity of Essential Oil of Atalantia guillauminii against Three Species Stored Product Insects

Kai Yang, Chun-Xue You, Cheng-Fang Wang, Ning Lei, Shan-Shan Guo, Zhu-Feng Geng, Shu-Shan Du, Ping Ma, Zhi-Wei Deng
PMID: 26369599   DOI: 10.5650/jos.ess15135

Abstract

The toxic and repellent activities of the essential oil extracted from the leaves of Atalantia guillauminii Swingle were evaluated against three stored product insects, red flour beetles (Tribolium castaneum), cigarette beetles (Lasioderma serricorne) and booklice (Liposcelis bostrychophila). The essential oil obtained by hydrodistillation was investigated by GC-MS. The main constituents of the essential oil were β-thujene (27.18%), elemicin (15.03%), eudesma-3, 7(11)-diene (9.64%), followed by (-)-4-terpeniol (6.70%) and spathulenol (5.25%). The crude oil showed remarkable contact toxicity against T. castaneum, L. serricorne adults and L. bostrychophila with LD50 values of 17.11, 24.07 µg/adult and 55.83 µg/cm(2) respectively and it also displayed strong fumigant toxicity against T. castaneum, L. serricorne adults with LC50 values of 17.60 and 12.06 mg/L respectively, while weak fumigant toxicity against L. bostrychophila with a LC50 value of 16.75 mg/L. Moreover, the essential oil also exhibited the same level repellency against the three stored product insects, relative to the positive control, DEET. At the same concentrations, the essential oil was more repellent to T. castaneum than to L. serricorne. Thus, the essential oil of A. guillauminii may be potential to be developed as a new natural fumigant/repellent in the control of stored product insects.


Physiologically based kinetic models for the alkenylbenzene elemicin in rat and human and possible implications for risk assessment

Suzanne J P L van den Berg, Ans Punt, Ans E M F Soffers, Jacques Vervoort, Stephen Ngeleja, Bert Spenkelink, Ivonne M C M Rietjens
PMID: 22992039   DOI: 10.1021/tx300239z

Abstract

The present study describes physiologically based kinetic (PBK) models for the alkenylbenzene elemicin (3,4,5-trimethoxyallylbenzene) in rat and human, based on the PBK models previously developed for the structurally related alkenylbenzenes estragole, methyleugenol, and safrole. Using the newly developed models, the level of metabolic activation of elemicin in rat and human was predicted to obtain insight in species differences in the bioactivation of elemicin and read across to the other methoxy allylbenzenes, estragole and methyleugenol. Results reveal that the differences between rat and human in the formation of the proximate carcinogenic metabolite 1'-hydroxyelemicin and the ultimate carcinogenic metabolite 1'-sulfoxyelemicin are limited (<3.8-fold). In addition, a comparison was made between the relative importance of bioactivation for elemicin and that of estragole and methyleugenol. Model predictions indicate that compound differences in the formation of the 1'-sulfoxymetabolites are limited (<11-fold) in rat and human liver. The insights thus obtained were used to perform a risk assessment for elemicin using the margin of exposure (MOE) approach and read across to the other methoxy allylbenzene derivatives for which in vivo animal tumor data are available. This reveals that elemicin poses a lower priority for risk management as compared to its structurally related analogues estragole and methyleugenol. Altogether, the results obtained indicate that PBK modeling provides an important insight in the occurrence of species differences in the metabolic activation of elemicin. Moreover, they provide an example of how PBK modeling can facilitate a read across in risk assessment from compounds for which in vivo toxicity studies are available to a compound for which only limited toxicity data have been described, thus contributing to the development of alternatives for animal testing.


Insecticidal Activity of the Leaf Essential Oil of Peperomia borbonensis Miq. (Piperaceae) and Its Major Components against the Melon Fly Bactrocera cucurbitae (Diptera: Tephritidae)

Emmanuelle Dorla, Anne Gauvin-Bialecki, Zoé Deuscher, Agathe Allibert, Isabelle Grondin, Jean-Philippe Deguine, Philippe Laurent
PMID: 28273402   DOI: 10.1002/cbdv.201600493

Abstract

The essential oil from the leaves of Peperomia borbonensis from Réunion Island was obtained by hydrodistillation and characterized using GC-FID, GC/MS and NMR. The main components were myristicin (39.5%) and elemicin (26.6%). The essential oil (EO) of Peperomia borbonensis and its major compounds (myristicin and elemicin), pure or in a mixture, were evaluated for their insecticidal activity against Bactrocera cucurbitae (Diptera: Tephritidae) using a filter paper impregnated bioassay. The concentrations necessary to kill 50% (LC
) and 90% (LC
) of the flies in three hours were determined. The LC
value was 0.23 ± 0.009 mg/cm
and the LC
value was 0.34 ± 0.015 mg/cm
for the EO. The median lethal time (LT
) was determined to compare the toxicity of EO and the major constituents. The EO was the most potent insecticide (LT
= 98 ± 2 min), followed by the mixture of myristicin and elemicin (1.4:1) (LT
= 127 ± 2 min) indicating that the efficiency of the EO is potentiated by minor compounds and emphasizing one of the major assets of EOs against pure molecules.


Antitumor Properties of the Essential Oil From the Leaves of Duguetia gardneriana

Ana Carolina B C Rodrigues, Larissa M Bomfim, Sara P Neves, Leociley R A Menezes, Rosane B Dias, Milena B P Soares, Ana Paula N Prata, Clarissa A Gurgel Rocha, Emmanoel V Costa, Daniel P Bezerra
PMID: 26125546   DOI: 10.1055/s-0035-1546130

Abstract

Duguetia gardneriana, popularly known in the Brazilian northeast as "jaquinha", is a species belonging to the family Annonaceae. The aim of this work was to assess the chemical composition and antitumor properties of the essential oil from the leaves of D. gardneriana in experimental models. The chemical composition of the essential oil was analyzed via gas chromatography-flame ionization detector and gas chromatography-mass spectrometry. In vitro cytotoxic activity was determined in cultured tumor cells, and in vivo antitumor activity was assessed in B16-F10-bearing mice. The identified compounds were β-bisabolene (80.99%), elemicin (8.04%), germacrene D (4.15%), and cyperene (2.82%). The essential oil exhibited a cytotoxic effect, with IC50 values of 16.89, 19.16, 13.08, and 19.33 µg/mL being obtained for B16-F10, HepG2, HL-60, and K562 cell lines, respectively. On the other hand, β-bisabolene was inactive in all of the tested tumor cell lines (showing IC50 values greater than 25 µg/mL). The in vivo analysis revealed tumor growth inhibition rates of 5.37-37.52% at doses of 40 and 80 mg/kg/day, respectively. Herein, the essential oil from the leaves of D. gardneriana presented β-bisabolene as the major constituent and showed cytotoxic and antitumor potential.


Perilla frutescens var. frutescens in northern Laos

Michiho Ito, Gisho Honda, Kongmany Sydara
PMID: 18404336   DOI: 10.1007/s11418-007-0213-0

Abstract

Twenty-eight samples of mericarps of Perilla frutescens var. frutescens were collected through fieldwork performed in Phongsali and Xieng Khouang provinces in northern Laos. No perilla samples were collected from Savannakhet province in the south although more than 20 sites were investigated. Perilla plants are mostly grown mixed with dry-paddy rice by slash-and-burn cultivation in Laos. The most popular local name for perilla mericarps in the area was "Ma Nga Chan". Weight of 1,000 grains and hardness of the mericarps were measured, and all mericarps were found to be large (weight of 1,000 grains around 2 g) and soft (limit load weight under 300 g), which were preferred for culinary use in Laos. The composition of the essential oils obtained from the herbaceous plants raised from the mericarps was divided into five types, perillaketone, elemicine plus myristicine, shisofuran, piperitenon, and myristicine, and GC-MS analysis of these Laotian perilla samples showed that they were similar to those of corresponding types of known Japanese perilla strains. One of the shisofuran-type perilla contained large amounts of putative alpha-naginatene, which is likely to be an intermediate of the biosynthesis of naginataketone. The farmers' indifference to the oil type of the leaf seems to leave Laotian perilla as a good genetic resource for studies of the biosynthesis of oil compounds.


Metabolic Activation of Elemicin Leads to the Inhibition of Stearoyl-CoA Desaturase 1

Xiao-Nan Yang, Yi-Kun Wang, Xu Zhu, Xue-Rong Xiao, Man-Yun Dai, Ting Zhang, Yan Qu, Xiu-Wei Yang, Hong-Bo Qin, Frank J Gonzalez, Fei Li
PMID: 31468958   DOI: 10.1021/acs.chemrestox.9b00112

Abstract

Elemicin is a constituent of natural aromatic phenylpropanoids present in many herbs and spices. However, its potential to cause toxicity remains unclear. To examine the potential toxicity and associated mechanism, elemicin was administered to mice for 3 weeks and serum metabolites were examined. Enlarged livers were observed in elemicin-treated mice, which were accompanied by lower ratios of unsaturated- and saturated-lysophosphatidylcholines in plasma, and inhibition of stearoyl-CoA desaturase 1 (
) mRNA expression in liver. Administration of the unsaturated fatty acid oleic acid reduced the toxicity of 1'-hydroxylelemicin, the primary oxidative metabolite of elemicin, while treatment with the SCD1 inhibitor A939572 potentiated its toxicity. Furthermore, the in vitro use of recombinant human CYPs and chemical inhibition of CYPs in human liver microsomes revealed that CYP1A1 and CYP1A2 were the primary CYPs responsible for elemicin bioactivation. Notably, the CYP1A2 inhibitor α-naphthoflavone could attenuate the susceptibility of mice to elemicin-induced hepatomegaly. This study revealed that metabolic activation of elemicin leads to SCD1 inhibition in liver, suggesting that upregulation of SCD1 may serve as potential intervention strategy for elemicin-induced toxicity.


Antibacterial Mode of Action of the

Dedieu Luc, Brunel Jean Michel, Lorenzi Vanina, Muselli Alain, Berti Liliane, Bolla Jean Michel
PMID: 33233754   DOI: 10.3390/molecules25225448

Abstract

Today, an alarming rise of bacterial gastroenteritis in humans resulting from consuming
-tainted foods is being observed. One of the solutions for mitigating this issue may be the antibacterial activity of essential oils. In the present research, we propose to study the antibacterial activity against
and other Gram-negative bacteria of
essential oil and its active molecules. In addition, a few chemically synthesized molecules such as (
)-methylisoeugenol, Elemicin, and eugenol were also studied. The results showed that the essential oil itself and its most active component, (
)-methylisoeugenol, exhibited bactericidal effects. Similar effects were detected using purified and chemically synthesized molecules. Also, it was observed that the
essential oil and its active molecules affected intracellular potassium and intracellular ATP contents in
cells. Inhibition of the membrane bound F
F
-ATPase was also observed. Eventually, for the first time, the efflux mechanism of active molecules of
essential oil was also identified in gamma proteobacteria and its specific antibacterial activity against
was associated with the lack of this efflux mechanism in this species.


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